4-Acetylphenoxyacetic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXZEXUYXUMHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172090 | |
| Record name | (p-Acetylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-81-5 | |
| Record name | 4-Acetylphenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-Acetylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1878-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (p-Acetylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-acetylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetylphenoxyacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7E8EH5KLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Acetylphenoxyacetic acid CAS number 1878-81-5
An In-depth Technical Guide to 4-Acetylphenoxyacetic Acid (CAS 1878-81-5)
Foreword
This technical guide provides a comprehensive overview of this compound (CAS No. 1878-81-5), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, characterization, applications, and safety protocols. As a phenoxyacetic acid derivative, this molecule serves as a versatile building block in organic synthesis and a valuable tool in biochemical research.
Core Compound Identification and Properties
This compound is an organic compound characterized by a phenoxyacetic acid core substituted with an acetyl group at the para (4) position of the benzene ring.[1] This structure imparts a unique combination of chemical reactivity, making it a subject of interest in various scientific fields.
Physicochemical & Structural Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| CAS Registry Number | 1878-81-5 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |
| Molecular Weight | 194.18 g/mol | [2][4] |
| IUPAC Name | 2-(4-acetylphenoxy)acetic acid | [3] |
| Appearance | White to off-white powder or crystal | [5] |
| Melting Point | 175-177 °C (decomposes) | [2][5] |
| Boiling Point | 408.71 °C (Normal) | [3] |
| Solubility | Soluble in methanol (25 mg/mL) | [5] |
| Canonical SMILES | CC(=O)c1ccc(OCC(=O)O)cc1 | [3] |
| InChI Key | KMXZEXUYXUMHEQ-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a robust and well-established method in organic chemistry. This pathway utilizes an accessible starting material, 4-hydroxyacetophenone (also known as para-acetyl phenol), which is deprotonated to form a phenoxide that subsequently acts as a nucleophile.
Synthesis Pathway Overview
The reaction involves the O-alkylation of 4-hydroxyacetophenone with an haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. The base is critical for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the electrophilic carbon of the haloacetic acid.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyacetophenone in a suitable solvent such as aqueous sodium hydroxide.
-
Reagent Addition : Slowly add an aqueous solution of sodium chloroacetate to the flask. The use of a haloacetate salt is a common variation.
-
Reflux : Heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.
-
Cooling and Acidification : After the reflux period, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid, such as hydrochloric acid (HCl), until the pH is strongly acidic. This step is crucial to protonate the carboxylate, causing the desired product to precipitate out of the aqueous solution.
-
Isolation : Collect the precipitated solid by vacuum filtration.
-
Washing : Wash the crude product with cold water to remove any remaining inorganic salts and acid.
Purification Protocol: Recrystallization
Purity is paramount for subsequent applications. Recrystallization is the standard method for purifying the crude product.
-
Solvent Selection : Choose a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. An ethanol-water mixture is often effective.
-
Dissolution : Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.
-
Decolorization (Optional) : If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration : Quickly filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization : Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
-
Collection and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a complete structural profile.
Spectroscopic Data Summary
| Technique | Expected Peaks / Signals |
| ¹H NMR | Singlet for the methyl protons (CH₃) of the acetyl group (~2.5 ppm).Singlet for the methylene protons (OCH₂) of the acetic acid moiety (~4.7 ppm).Aromatic protons appearing as two doublets (AA'BB' system) in the range of ~6.9-8.0 ppm.A broad singlet for the carboxylic acid proton (COOH), which may be highly variable or exchange with D₂O. |
| ¹³C NMR | Carbonyl carbon of the ketone (~196 ppm).Carbonyl carbon of the carboxylic acid (~170 ppm).Methylene carbon (OCH₂) (~65 ppm).Aromatic carbons (4 distinct signals).Methyl carbon of the acetyl group (~26 ppm). |
| IR (Infrared) | Strong, sharp C=O stretch (ketone) around 1675 cm⁻¹.Strong, sharp C=O stretch (carboxylic acid) around 1730 cm⁻¹.Broad O-H stretch (carboxylic acid) from ~2500-3300 cm⁻¹.C-O-C ether stretch around 1250 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺) peak corresponding to the molecular weight (194.18 g/mol ). |
Note: NMR chemical shifts (ppm) are approximate and depend on the solvent used.
Applications in Scientific Research
This compound is more than a chemical curiosity; it is a functional tool for chemists and biologists. Its applications stem from its bifunctional nature, containing both a reactive ketone and a carboxylic acid group.
Intermediate in Organic Synthesis
The primary application is as a precursor in multi-step organic syntheses. The acetyl group can be modified (e.g., reduced to an alcohol or converted to an oxime), while the carboxylic acid can be converted into esters, amides, or acid chlorides, opening pathways to a wide range of more complex molecules, including analogs of biologically active compounds. Phenoxyacetic acid derivatives, in general, are investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8]
Biochemical Research Tool
A notable application of this compound is as a test compound for studying bacterial metabolic pathways.[1] It has been specifically used to investigate the phenylacetic acid transport system (PATS) in the bacterium Pseudomonas putida.[4][9] In these studies, the compound serves as a substrate analog to probe the specificity and mechanism of the transport proteins responsible for importing aromatic compounds into the cell for catabolism.[4]
Caption: Key application pathways for this compound.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with any chemical reagent.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation : May cause skin irritation.[10]
-
Eye Irritation : Causes serious eye irritation.[10]
-
Respiratory Irritation : May cause respiratory tract irritation.[10]
-
Harmful if Swallowed : May be harmful if ingested.[10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11][12]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]
-
Spill Response : In case of a spill, avoid generating dust. Collect the spilled material using appropriate methods and dispose of it as hazardous waste.[10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS 1878-81-5) is a well-characterized compound with significant utility in both synthetic chemistry and biochemical research. Its straightforward synthesis and the presence of two distinct functional groups make it an attractive and versatile building block for creating a diverse range of derivatives. For researchers in drug discovery and microbiology, it serves as a valuable probe for investigating biological systems. Proper understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.
References
- 1. This compound | 1878-81-5 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chem-casts.com [chem-casts.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | 1878-81-5 [amp.chemicalbook.com]
- 6. jetir.org [jetir.org]
- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. uwm.edu [uwm.edu]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Acetylphenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylphenoxyacetic acid, a derivative of phenoxyacetic acid, is a molecule of significant interest in various scientific domains, from environmental science to drug discovery. Its chemical structure, characterized by a phenyl ring substituted with both an acetyl group and an acetic acid moiety linked via an ether bond, bestows upon it a unique combination of chemical and physical properties. Understanding these characteristics is paramount for its application in research and development, particularly in the design of novel therapeutic agents and in the study of biological transport systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing the experimental methodologies for their determination and exploring their implications for its practical application.
Chemical Identity
-
IUPAC Name: 2-(4-acetylphenoxy)acetic acid[1]
-
CAS Number: 1878-81-5[1]
-
Molecular Formula: C₁₀H₁₀O₄[1]
-
Molecular Weight: 194.18 g/mol [1]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its development for any application. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.
Melting Point
The melting point of a compound is a crucial indicator of its purity and is influenced by the strength of the intermolecular forces.
| Property | Value |
| Melting Point | 175-177 °C (decomposes) |
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
The melting point of this compound can be accurately determined using Differential Scanning Calorimetry (DSC), a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty sealed aluminum pan is used as the reference.
-
Thermal Program: The sample and reference are heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The decomposition is noted by an irregular or broad melting peak.
Causality: The choice of DSC over a simple melting point apparatus provides not only the melting point but also information about the enthalpy of fusion and can indicate decomposition, which is observed for this compound. The controlled heating rate ensures thermal equilibrium and accurate determination.
Caption: Experimental workflow for melting point determination using DSC.
Boiling Point
The boiling point provides insight into the volatility of a compound. For many solid organic compounds, the experimental determination can be challenging due to decomposition at elevated temperatures.
| Property | Value |
| Boiling Point | 408.71 °C (Predicted) |
Note: This value is a computational prediction and should be used with caution. Experimental determination is difficult as the compound decomposes near its melting point.
Solubility
Solubility is a critical factor for drug delivery and formulation. It dictates the bioavailability of a compound and the choice of solvent systems for analysis and processing.
| Solvent | Solubility (at 25 °C) |
| Water | 21.0 g/L |
| Methanol | Soluble |
| Organic Solvents | Generally soluble in polar organic solvents |
Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature (25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: This method ensures that the true equilibrium solubility is measured by allowing sufficient time for the dissolution process to reach a steady state. HPLC provides a sensitive and specific method for quantifying the dissolved compound.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. It is a crucial parameter in drug development as it influences the charge state of a molecule at different physiological pH values, which in turn affects its absorption, distribution, and target binding.
| Property | Value (Predicted) |
| pKa | ~3-4 |
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable and widely used method for determining the pKa of acidic or basic compounds.
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution of the acid.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Causality: This method directly measures the change in proton concentration (pH) as the acid is neutralized, allowing for a precise determination of the pKa. The use of a co-solvent is a practical consideration to ensure the compound remains in solution throughout the titration.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Spectroscopic Properties
Spectroscopic data provides invaluable information about the chemical structure and electronic properties of a molecule.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the carbonyl group in this compound results in characteristic absorption bands in the UV region.
Experimental Protocol: UV-Vis Spectrum Acquisition
Methodology:
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is blanked with the solvent.
-
Spectrum Acquisition: The absorbance of the sample solution is measured over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.
Causality: The choice of a UV-transparent solvent is critical to avoid interference with the sample's absorbance. A dilute solution is used to ensure that the absorbance falls within the linear range of the instrument's detector, according to the Beer-Lambert law.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of each atom.
¹H NMR Spectroscopy (Predicted Chemical Shifts):
-
-COOH (Carboxylic acid proton): A broad singlet, typically downfield (>10 ppm).
-
-O-CH₂- (Methylene protons): A singlet, expected around 4.7 ppm.
-
Aromatic protons: Two doublets in the aromatic region (around 7.0-8.0 ppm) due to the para-substitution pattern.
-
-C(O)-CH₃ (Acetyl protons): A singlet, expected around 2.6 ppm.
¹³C NMR Spectroscopy (Predicted Chemical Shifts):
-
-COOH (Carboxylic acid carbon): Expected around 170-180 ppm.
-
-C=O (Acetyl carbonyl carbon): Expected around 195-205 ppm.
-
Aromatic carbons: Multiple signals in the range of 115-160 ppm.
-
-O-CH₂- (Methylene carbon): Expected around 65 ppm.
-
-CH₃ (Acetyl methyl carbon): Expected around 26 ppm.
Experimental Protocol: NMR Spectrum Acquisition
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
-
Spectrum Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).
Causality: The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's signals. TMS is used as an internal standard to provide a reference point for the chemical shifts, ensuring accuracy and reproducibility.
Stability and Degradation
The stability of a compound under various conditions is a critical consideration for its storage, formulation, and in vivo performance. Phenoxyacetic acid derivatives can undergo degradation through several pathways, including hydrolysis, biodegradation, and photodegradation. Studies on related compounds suggest that the ether linkage can be a point of cleavage. The degradation of phenoxyacetic acids in the environment is often initiated by microbial activity, which can involve hydroxylation of the aromatic ring followed by ring cleavage.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool in specific areas of research and a potential scaffold for drug design.
Probing Biological Transport Systems
A key application of this compound is in the study of the phenylacetic acid transport system (PATS) in bacteria, such as Pseudomonas putida U. This active transport system is responsible for the uptake of phenylacetic acid, a key intermediate in the aerobic catabolism of various aromatic compounds. This compound acts as a molecular analog and can be used to investigate the specificity and kinetics of this transport system.[1]
References
4-Acetylphenoxyacetic acid molecular structure and formula C10H10O4
An In-Depth Technical Guide to 4-Acetylphenoxyacetic Acid (C₁₀H₁₀O₄)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a phenoxyacetic acid derivative with significant potential in biochemical research and as a building block in synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, spectroscopic profile, and applications, grounding all information in established scientific principles and methodologies.
Introduction: The Chemical Identity of this compound
This compound, also known as 2-(4-acetylphenoxy)acetic acid, is an organic compound belonging to the class of phenoxyacetic acids.[1][2] Its structure is characterized by a central phenoxy group, where an acetic acid moiety is linked via an ether bond to a benzene ring substituted with an acetyl group at the para position. This unique combination of a carboxylic acid, an ether, a ketone, and an aromatic ring imparts a distinct set of chemical properties and reactivity, making it a valuable intermediate and research tool.
The compound is registered under CAS Number 1878-81-5 and has a molecular formula of C₁₀H₁₀O₄, corresponding to a molecular weight of 194.18 g/mol .[1][3] It typically appears as a white to off-white crystalline solid.
Molecular Structure and Physicochemical Properties
The structural arrangement of this compound is fundamental to its chemical behavior. The presence of both a hydrogen bond donor (the carboxylic acid group) and multiple hydrogen bond acceptors (the ether oxygen, carbonyl oxygen, and carboxylic oxygens) influences its solubility and crystal packing.
Structural Elucidation
The IUPAC name for this compound is 2-(4-acetylphenoxy)acetic acid.[3] Its molecular structure combines features that are critical for its function in various applications.
Caption: 2D structure of this compound.
Physicochemical Data Summary
A compilation of key physical and chemical properties is essential for experimental design, including solubility testing, reaction setup, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| CAS Number | 1878-81-5 | [1][3][4] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 172-177 °C (decomposes) | [1] |
| Solubility | Methanol: 25 mg/mL | [1] |
| InChI Key | KMXZEXUYXUMHEQ-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)c1ccc(OCC(O)=O)cc1 | [1] |
Synthesis and Purification
The synthesis of this compound is a straightforward and well-established procedure, typically achieved via Williamson ether synthesis. This method provides a reliable pathway for producing the target compound with good yield and purity.
Synthesis Pathway: Williamson Ether Synthesis
The standard synthesis involves the reaction of 4-hydroxyacetophenone (also known as para-acetyl phenol) with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.[1][2] The base deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the α-haloacetic acid in an Sₙ2 reaction, displacing the halide and forming the ether linkage.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example. Researchers should adapt it based on laboratory conditions and scale.
-
Dissolution & Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyacetophenone (1.0 eq) in an appropriate solvent (e.g., aqueous ethanol).
-
Base Addition: Add a strong base, such as sodium hydroxide (2.0 eq), portion-wise to the solution. Stir until the 4-hydroxyacetophenone is fully converted to its corresponding sodium phenoxide salt.
-
Nucleophilic Attack: Slowly add a solution of chloroacetic acid (1.1 eq), previously neutralized with base, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.
-
Work-up & Isolation: After cooling to room temperature, dilute the reaction mixture with water.
-
Acidification: Carefully acidify the aqueous solution with a dilute mineral acid (e.g., 2M HCl) until the pH is ~2. The this compound, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out. This step is self-validating; precipitation confirms the successful formation of the acid product.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound crystals.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The key techniques are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Significance |
| ~3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) | Confirms the presence of the carboxylic acid dimer. |
| ~1730-1690 | C=O (Carboxylic Acid) | Stretching | Indicates the carbonyl of the acid group. |
| ~1680-1665 | C=O (Ketone) | Stretching | Confirms the acetyl group's carbonyl.[5] |
| ~1600, ~1500 | C=C (Aromatic) | Stretching | Evidence of the benzene ring. |
| ~1250-1200 | C-O (Ether) | Asymmetric Stretching | Confirms the aryl-alkyl ether linkage. |
Note: Exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of atoms.
Predicted ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.1 | Singlet (broad) | 1H | -COOH | The acidic proton is highly deshielded. |
| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing acetyl group. |
| ~7.05 | Doublet | 2H | Ar-H (ortho to -OCH₂) | Shielded relative to the other aromatic protons. |
| ~4.80 | Singlet | 2H | -OCH₂- | Methylene protons adjacent to the ether oxygen and carboxyl group. |
| ~2.55 | Singlet | 3H | -CH₃ | Methyl protons of the acetyl group. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, ~100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~196.5 | Ketone C =O |
| ~169.0 | Carboxylic Acid C =O |
| ~162.0 | Ar-C -O |
| ~131.0 | Ar-C -C=O |
| ~130.5 | Ar-C H (ortho to C=O) |
| ~114.5 | Ar-C H (ortho to -O) |
| ~65.0 | -OC H₂- |
| ~27.0 | -C H₃ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the structure. Using a technique like Electrospray Ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be observed at an m/z of 193.05.
Applications in Research and Development
While a specialized chemical, this compound and its parent class of phenoxyacetic acids have found utility in several scientific domains.
Biochemical Research
The compound has been used as a tool to investigate bacterial metabolic pathways. Specifically, it is suitable as a test compound for studying the phenylacetic acid transport system (PATS) in bacteria like Pseudomonas putida.[1][2] Researchers can use it to understand how bacteria uptake and catabolize aromatic compounds, which has implications for bioremediation.
Precursor in Medicinal Chemistry
Phenoxyacetic acid derivatives are a well-established scaffold in drug discovery, known to exhibit a wide range of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties.[6][7]
-
Anti-inflammatory Agents: Many phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors.[8] The structure of this compound provides a key anchor point for further chemical modification. The acetyl group can be a site for derivatization (e.g., reduction to an alcohol, conversion to an oxime) to explore structure-activity relationships (SAR) for targets like COX-2.
-
Synthetic Intermediate: The carboxylic acid and ketone functionalities serve as versatile synthetic handles. The acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions typical of carbonyls, allowing for the construction of more complex molecules with potential therapeutic value.[8][9]
Caption: Key application areas for this compound.
Conclusion
This compound (C₁₀H₁₀O₄) is a multifunctional chemical compound whose value lies in its well-defined structure and the versatile reactivity of its constituent functional groups. Its straightforward synthesis and clear spectroscopic signature make it an accessible material for academic and industrial labs. For researchers in microbiology, it serves as a specific probe for metabolic pathways. For medicinal chemists and drug development professionals, it represents a promising and adaptable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide has outlined the core technical knowledge required to confidently handle, synthesize, and utilize this compound in a research setting.
References
- 1. This compound 99 1878-81-5 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (p-Acetylphenoxy)acetic acid | C10H10O4 | CID 74655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Intermediate: A Technical Guide to 4-Acetylphenoxyacetic Acid
An In-depth Exploration of its Discovery, Synthesis, and Evolving Applications for Researchers, Scientists, and Drug Development Professionals.
Introduction: A Molecule of Latent Potential
4-Acetylphenoxyacetic acid, a seemingly unassuming crystalline solid, represents a confluence of historical synthetic methodology and modern medicinal chemistry. As a derivative of phenoxyacetic acid, its lineage can be traced back to the foundational principles of organic synthesis.[1][2] While the precise moment of its first synthesis is not prominently documented in the annals of chemical history, its structural components—a phenoxyacetic acid core and a para-acetyl group—place its conceptual discovery firmly within the expansion of aromatic chemistry in the late 19th and early 20th centuries.
The significance of this compound lies in its bifunctionality. The carboxylic acid moiety provides a handle for amide bond formation and other modifications, while the acetyl group's ketone can undergo a host of reactions, making it a valuable building block in the synthesis of more complex molecules.[3] This guide will provide a comprehensive overview of the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and its contemporary applications in scientific research.
The Historical Context and Synthesis: An Inheritance from Williamson
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and enduring reaction first developed by Alexander Williamson in 1850.[4] This reaction, which forms an ether from an organohalide and a deprotonated alcohol (an alkoxide), proved to be a cornerstone in the structural elucidation of ethers and remains a widely used method in both laboratory and industrial settings.[4][5]
The preparation of phenoxyacetic acid itself from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880, laying the groundwork for the synthesis of its derivatives.[2] The logical extension to creating this compound involves the use of 4-hydroxyacetophenone as the phenolic starting material.[6]
Reaction Mechanism and Causality
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The key steps are:
-
Deprotonation of the Phenol: 4-Hydroxyacetophenone, being a phenol, is significantly more acidic than aliphatic alcohols. This allows for its deprotonation by a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the corresponding phenoxide ion. This step is crucial as it generates the potent nucleophile required for the subsequent reaction.
-
Nucleophilic Attack: The resulting 4-acetylphenoxide ion then acts as the nucleophile, attacking the electrophilic methylene carbon of chloroacetic acid (or its salt). This attack displaces the chloride ion, a good leaving group, in a concerted step to form the new carbon-oxygen bond, yielding the ether linkage.
-
Acidification: The reaction is typically worked up with an acid to protonate the carboxylate, precipitating the final this compound product.
The choice of a primary alkyl halide (in this case, derived from chloroacetic acid) is critical, as secondary and tertiary halides would favor elimination reactions.[4]
Figure 1: General workflow for the synthesis of this compound via the Williamson ether synthesis.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for preparing phenoxyacetic acids.[7][8]
Materials:
-
4-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl)
-
Water
-
Diethyl ether (for extraction)
-
Sodium bicarbonate solution (for extraction)
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask, dissolve a specific molar equivalent of 4-hydroxyacetophenone in an aqueous solution of sodium hydroxide. Gentle warming may be applied to facilitate dissolution.
-
Reaction with Chloroacetic Acid: To the resulting solution of sodium 4-acetylphenoxide, add a solution of chloroacetic acid (neutralized with an equimolar amount of NaOH to form sodium chloroacetate) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) for a duration of 30 to 60 minutes to ensure the completion of the reaction.[7]
-
Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature. Slowly acidify the mixture with hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude this compound.
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from hot water or a suitable organic solvent system.
-
-
Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as NMR and IR spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1878-81-5 | [9] |
| Molecular Formula | C10H10O4 | [9] |
| Molecular Weight | 194.19 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 175-177 °C (decomposes) | |
| Solubility | Soluble in methanol | [10] |
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The phenoxyacetic acid scaffold is a common feature in many pharmaceuticals and agrochemicals.[1]
As a Precursor in Drug Discovery
The presence of both a carboxylic acid and a ketone functional group allows for orthogonal chemical modifications, making it an attractive starting material for creating libraries of compounds for high-throughput screening.
-
Derivatives with Antidiabetic Potential: Research has shown that certain phenoxyacetic acid derivatives can act as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[11] The core structure of this compound provides a foundation for the synthesis of such compounds.
-
Anticancer and Anti-inflammatory Agents: The phenoxyacetic acid moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, derivatives of the related phenoxyacetamide have been investigated for their potential as anticancer agents.[12]
-
Multi-Target Ligands for Neurodegenerative Diseases: Some aryloxyacetic acids have been explored as multi-target agents for conditions like Alzheimer's disease, showing activity against targets such as peroxisome proliferator-activated receptors (PPARs) and acetylcholinesterase (AChE).[13]
In the Study of Biological Systems
This compound has been used as a test compound in the study of bacterial transport systems, specifically the phenylacetic acid transport system (PATS) in Pseudomonas putida.[6] This demonstrates its utility as a molecular probe for investigating biological pathways.
Figure 2: Key application areas of this compound as a versatile chemical intermediate.
Conclusion
This compound stands as a testament to the enduring power of fundamental organic reactions and the continuous search for novel therapeutic agents. While its own "discovery" may be intertwined with the broader exploration of phenoxyacetic acids, its utility is clear and contemporary. Rooted in the historical Williamson ether synthesis, its preparation is both conceptually straightforward and practically robust. For researchers and drug development professionals, this compound offers a readily accessible and highly versatile platform for the synthesis of complex molecules with a wide range of potential biological activities. Its journey from a logical extension of 19th-century chemistry to a valuable tool in modern medicinal science underscores the timeless importance of foundational chemical knowledge.
References
- 1. jetir.org [jetir.org]
- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. francis-press.com [francis-press.com]
- 6. This compound | 1878-81-5 [chemicalbook.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. (4-Acetylphenoxy)acetic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. This compound | 1878-81-5 [amp.chemicalbook.com]
- 11. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
4-Acetylphenoxyacetic Acid: A Technical Guide to Investigating its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylphenoxyacetic acid, a derivative of phenoxyacetic acid, belongs to a chemical class with a broad spectrum of documented biological activities. While the specific molecular mechanisms of this compound in mammalian systems are not yet fully elucidated, this guide synthesizes the current understanding of related compounds and provides a framework for future investigation. We will delve into the known biological landscape of phenoxyacetic acids, explore the potential signaling pathways implicated by its structural components, and present detailed experimental protocols to empower researchers in uncovering its precise mechanism of action. This document serves as a foundational resource for scientists aiming to explore the therapeutic potential of this compound.
Introduction: The Therapeutic Potential of Phenoxyacetic Acid Derivatives
Phenoxyacetic acid and its derivatives are a versatile class of compounds with a rich history in medicinal chemistry and agrochemistry.[1] These compounds are characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. This core structure is amenable to a wide range of substitutions, leading to a diverse array of biological activities.
The broader family of phenoxyacetic acid derivatives has been reported to exhibit a multitude of effects, including:
-
Anti-inflammatory properties[1]
-
Antimicrobial and antifungal activity[1]
-
Anticancer effects, with some derivatives showing cytotoxic activity against cancer cell lines[1][2]
-
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism and inflammation[3][4]
Given this landscape, this compound emerges as a compound of interest for further biological characterization. Its specific acetyl group at the para position of the phenyl ring presents a unique chemical feature that likely influences its biological activity and molecular targets.
Known Biological Context and Postulated Mechanisms of Action
Direct research on the mechanism of action of this compound in mammalian systems is limited. However, by examining its structural relatives and the biological activity of its core components, we can formulate testable hypotheses regarding its potential mechanisms.
The Phenylacetic Acid Moiety: A Bacterial Perspective
Initial studies involving this compound have utilized it as a tool to investigate the phenylacetic acid transport system in the bacterium Pseudomonas putida U.[5] This research has been instrumental in understanding the aerobic catabolism of phenylacetic acid derivatives in prokaryotic systems.[5] While this does not directly inform on its action in mammalian cells, it underscores the compound's ability to interact with biological transport systems.
The Acetic Acid Moiety: Potential for Metabolic and Signaling Roles
It is plausible that this compound could be metabolized in vivo, potentially releasing acetic acid. Acetic acid is not merely a metabolic byproduct but also an active signaling molecule with established intracellular effects.
One of the key pathways regulated by acetate is the AMP-activated protein kinase (AMPK) signaling pathway .[6] In bovine hepatocytes, acetic acid has been shown to activate AMPK, leading to the regulation of lipid metabolism.[6] Activation of AMPK has broad implications for cellular energy homeostasis and is a target of interest in metabolic diseases and cancer.
Furthermore, acetic acid can induce apoptosis , or programmed cell death, in yeast through mechanisms that involve the cell wall integrity pathway.[7] This pro-apoptotic effect is a critical area of investigation for potential anticancer applications.
The potential for this compound to act as a pro-drug for acetate delivery, or to mimic its signaling effects, warrants experimental investigation.
Structurally Related Phenoxyacetic Acids: Clues to Potential Targets
Investigating the mechanisms of structurally analogous compounds can provide valuable insights into the potential targets of this compound.
-
4-(Bromoacetyl)phenoxyacetic acid has been identified as a protein tyrosine phosphatase (PTP) inhibitor.[8] PTPs are a large family of enzymes that play crucial roles in cellular signaling, and their inhibition is a therapeutic strategy in various diseases, including cancer and diabetes.
-
(4-Nonylphenoxy)acetic acid has demonstrated endocrine activity, suggesting potential interactions with nuclear receptors or other components of the endocrine system.[9][10]
-
Other phenoxyacetic acid analogs have been developed as Peroxisome Proliferator-Activated Receptor (PPAR) delta modulators , indicating that this class of compounds can interact with this family of nuclear receptors that are central to metabolic regulation.[3][4]
These examples suggest that key areas for investigating the mechanism of this compound include its potential effects on protein tyrosine phosphatases and nuclear receptors like PPARs.
A Roadmap for Investigation: Experimental Protocols
To elucidate the mechanism of action of this compound, a systematic approach employing a battery of cellular and biochemical assays is recommended. The following protocols provide a starting point for researchers.
General Cell Viability and Cytotoxicity Assessment
A foundational step is to determine the effect of this compound on cell viability across a panel of relevant cell lines (e.g., cancer cell lines, normal cell lines).
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove the overnight medium from the cells and replace it with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Investigating Apoptosis Induction
If this compound exhibits cytotoxic effects, the next logical step is to determine if this is due to the induction of apoptosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Probing Key Signaling Pathways
Based on the activities of related compounds, investigating the effect of this compound on key signaling pathways is crucial.
Protocol: Western Blotting for AMPK and PTP Signaling
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-AMPK, total AMPK, phospho-ERK, total ERK, etc.). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Potential Mechanisms
To conceptualize the potential signaling pathways that this compound may modulate, the following diagrams illustrate the hypothesized mechanisms based on the activities of its parent compound and structural analogs.
Caption: High-level overview of the potential biological effects of this compound.
References
- 1. jetir.org [jetir.org]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 3. EP1667964B1 - 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs - Google Patents [patents.google.com]
- 4. CN1882533A - 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetic Acid Activates the AMP-Activated Protein Kinase Signaling Pathway to Regulate Lipid Metabolism in Bovine Hepatocytes | PLOS One [journals.plos.org]
- 7. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. series.publisso.de [series.publisso.de]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Acetylphenoxyacetic Acid
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-acetylphenoxyacetic acid, a compound of interest in materials science and pharmaceutical research. As experimental spectra for this specific molecule are not uniformly available across all analytical techniques in public databases, this guide combines experimental infrared (IR) data with expertly predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are grounded in the well-established principles of spectroscopic interpretation and are supported by empirical data from structurally analogous compounds. This approach offers a robust framework for researchers, scientists, and drug development professionals to understand and utilize the spectroscopic properties of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. The molecule integrates a para-substituted aromatic ring with an acetyl group and a phenoxyacetic acid moiety. This combination of functional groups is readily identifiable through various spectroscopic methods.
Figure 1: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its constituent bonds.
Experimental IR Data
The experimental IR spectrum of 2-(4-acetylphenoxy)acetic acid reveals the following significant absorption bands[1]:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1670 | Strong | C=O stretch (acetyl group) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ether) |
| ~1100 | Strong | C-O stretch (carboxylic acid) |
Interpretation of the IR Spectrum
The broad absorption band observed around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadening resulting from intermolecular hydrogen bonding. The two distinct and strong carbonyl (C=O) stretching bands are a key feature of this molecule. The band at approximately 1700 cm⁻¹ is assigned to the carbonyl of the carboxylic acid, while the band around 1670 cm⁻¹ corresponds to the carbonyl of the acetyl group. The presence of two separate C=O signals confirms the existence of both functional groups. The aromatic C=C stretching vibrations are observed as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. The strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1100 cm⁻¹, are indicative of the C-O stretching vibrations of the ether linkage and the carboxylic acid, respectively.
Experimental Protocol for IR Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound using the KBr pellet method.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle (agate or mullite)
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.
-
Grind the KBr in the mortar to a fine powder.
-
Add the this compound to the mortar and continue grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum by performing a background correction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for this compound, the following data and interpretations are based on established chemical shift principles and data from analogous compounds.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 | Doublet | 2H | Aromatic H (ortho to acetyl) |
| ~7.0 | Doublet | 2H | Aromatic H (ortho to ether) |
| ~4.8 | Singlet | 2H | -O-CH₂- |
| ~2.5 | Singlet | 3H | -C(O)CH₃ |
Interpretation: The most downfield signal, a broad singlet around 13.0 ppm, is characteristic of the acidic proton of the carboxylic acid. The aromatic region is expected to show a pair of doublets, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing acetyl group are deshielded and would appear further downfield (around 7.9 ppm), while the protons ortho to the electron-donating ether oxygen are more shielded and would appear upfield (around 7.0 ppm). The methylene protons of the ethoxy group are adjacent to an oxygen atom and are expected to resonate as a singlet around 4.8 ppm. The methyl protons of the acetyl group are also deshielded by the adjacent carbonyl group and would appear as a sharp singlet around 2.5 ppm.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound would display ten distinct signals, corresponding to the ten carbon atoms in the molecule:
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O (acetyl) |
| ~169 | C=O (carboxylic acid) |
| ~162 | Aromatic C (ipso to ether) |
| ~131 | Aromatic C (ipso to acetyl) |
| ~130 | Aromatic CH (ortho to acetyl) |
| ~115 | Aromatic CH (ortho to ether) |
| ~65 | -O-CH₂- |
| ~26 | -C(O)CH₃ |
Interpretation: The two carbonyl carbons are the most downfield signals, with the acetyl carbonyl appearing around 196 ppm and the carboxylic acid carbonyl at approximately 169 ppm. The aromatic carbons attached to the oxygen and the acetyl group (ipso-carbons) would be found at roughly 162 ppm and 131 ppm, respectively. The protonated aromatic carbons would appear in the range of 115-130 ppm. The methylene carbon of the ethoxy group is expected around 65 ppm, and the methyl carbon of the acetyl group would be the most upfield signal at approximately 26 ppm.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Cap the tube and ensure the sample is fully dissolved.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.
-
Set the appropriate spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The following is a predicted fragmentation pattern for this compound based on common fragmentation pathways for similar compounds.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): m/z = 194
-
Key Fragments:
-
m/z = 179: Loss of a methyl group (-CH₃)
-
m/z = 151: Loss of a carboxyl group (-COOH)
-
m/z = 135: Loss of the entire acetic acid side chain (-CH₂COOH)
-
m/z = 121: Formation of the 4-hydroxyacetophenone cation
-
m/z = 43: Acetyl cation (CH₃CO⁺) - often a prominent peak
-
Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.
Interpretation of the Mass Spectrum
The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of this compound. A common initial fragmentation would be the loss of a methyl radical from the acetyl group, resulting in a fragment at m/z 179. Another likely fragmentation is the loss of the carboxyl radical, leading to a peak at m/z 151. Cleavage of the ether bond can result in the loss of the entire acetic acid side chain, giving a fragment at m/z 135. This fragment can then lose a molecule of carbon monoxide to form the 4-hydroxyacetophenone radical cation at m/z 121. A very common and often intense peak for acetyl-containing compounds is the acylium ion at m/z 43.
Experimental Protocol for Mass Spectrometry
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an EI source (e.g., GC-MS or direct insertion probe)
Procedure:
-
Sample Introduction (using a direct insertion probe):
-
Dissolve a small amount of this compound in a minimal amount of a volatile solvent.
-
Apply a small drop of the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate completely.
-
Insert the probe into the mass spectrometer's ion source.
-
-
Data Acquisition:
-
Heat the probe gradually to volatilize the sample into the ion source.
-
Bombard the vaporized molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Compare the observed spectrum with predicted fragmentation patterns.
-
Conclusion
The spectroscopic characterization of this compound provides a detailed understanding of its molecular structure and chemical properties. The combination of infrared spectroscopy, which confirms the presence of key functional groups, with predictive ¹H and ¹³C NMR and mass spectrometry, which elucidate the connectivity of atoms and fragmentation behavior, offers a powerful toolkit for the identification and analysis of this compound. The protocols outlined in this guide provide a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.
References
In Vitro Evaluation of 4-Acetylphenoxyacetic Acid Cytotoxicity: A Technical Guide
Executive Summary
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of early-stage drug discovery and chemical safety assessment.[1] This guide provides a comprehensive, technically detailed framework for the in vitro evaluation of 4-Acetylphenoxyacetic acid, a compound for which public cytotoxicity data is limited. We move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach. This document outlines a multi-assay strategy, beginning with foundational viability assessment and progressing to the elucidation of specific cell death mechanisms. Protocols for MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays are detailed, alongside guidance on data analysis and interpretation. The overarching goal is to equip researchers, scientists, and drug development professionals with the expertise to rigorously characterize the cytotoxic profile of this compound and similarly uncharacterized phenolic compounds.
Introduction & Scientific Rationale
1.1. This compound: An Uncharacterized Phenolic Compound
This compound is an organic compound featuring a phenoxyacetic acid core structure.[2] While its primary use may be in chemical synthesis, its structural similarity to other phenolic compounds warrants a thorough toxicological evaluation.[3][4] Phenolic compounds are ubiquitous in nature and pharmacology, exhibiting a wide spectrum of biological activities. Depending on their structure, concentration, and the cellular environment, they can act as either protective antioxidants or pro-oxidant cytotoxins.[5] The presence of the acetyl group and the carboxylic acid moiety on the phenoxy ring suggests potential interactions with cellular machinery that must be empirically determined.
1.2. The Imperative for a Multi-Assay, Mechanistic Approach
A single cytotoxicity assay provides only one perspective on a compound's effect. A robust evaluation relies on a multi-pronged strategy to build a comprehensive toxicity profile and increase confidence in the findings.[6] Our approach is structured to answer a logical sequence of questions:
-
Does the compound affect cell health? We begin with assays that measure general cell viability and metabolic activity.
-
How does it affect the cells? We then employ assays that differentiate between modes of cell death, such as necrosis and apoptosis.
-
What is the potency of the effect? All assays are conducted over a range of concentrations to determine key toxicological parameters like the half-maximal inhibitory concentration (IC₅₀).
This guide will focus on three core, widely-accepted assays:
-
The MTT Assay: To measure metabolic activity as an indicator of cell viability.[7][8]
-
The LDH Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis.[9]
-
The Caspase-3/7 Assay: To specifically measure the activity of key executioner caspases, indicating apoptosis.[10]
Experimental Design & Self-Validation
The validity of any cytotoxicity study hinges on meticulous experimental design. The inclusion of appropriate controls is non-negotiable, as they serve to validate the assay's performance and the biological response.
2.1. Cell Line Selection
The choice of cell line is critical and should be guided by the research question. For a primary screen, it is advisable to use at least two distinct, well-characterized human cell lines.
-
Hepatocellular Carcinoma (e.g., HepG2): The liver is a primary site of xenobiotic metabolism. HepG2 cells are widely used in toxicology as they retain many liver-specific metabolic functions.
-
Human Embryonic Kidney (e.g., HEK293): Provides a non-cancerous, human-derived cell line to assess for general cytotoxicity versus cancer cell-specific effects.[11]
-
A relevant cancer cell line (e.g., MCF-7 - Breast Cancer): If the compound is being explored for anti-cancer potential.[11]
2.2. Compound Preparation and Dose Selection
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). Store protected from light at -20°C.
-
Dose-Response Curve: A wide range of concentrations is essential to capture the full dose-response relationship and accurately determine the IC₅₀ value.[1] A common starting point is a serial dilution series, for example, from 0.1 µM to 200 µM.
-
Vehicle Control: This is one of the most important controls. All wells, including "untreated" cells, must receive the same final concentration of the vehicle (e.g., DMSO) as the compound-treated wells. This ensures that any observed effect is due to the compound itself and not the solvent. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.
2.3. Workflow Overview
The overall experimental process follows a standardized sequence, ensuring consistency and comparability between assays.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Core Methodologies & Protocols
3.1. Assay 1: Cell Viability via MTT Reduction
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[8][13]
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[12]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control (DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 3-4 hours at 37°C.[1][14]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][13]
-
3.2. Assay 2: Membrane Integrity via LDH Release
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key feature of necrosis.[9][16] The released LDH activity is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is quantified by absorbance.[9][17] The amount of color is proportional to the amount of LDH released and thus to the number of damaged cells.[17]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[17]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation & Stop: Incubate the plate at room temperature for 30 minutes, protected from light.[17] Add 50 µL of the Stop Solution provided by the kit manufacturer.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]
-
3.3. Assay 3: Apoptosis via Caspase-3/7 Activation
-
Principle: Caspases are a family of proteases that are central to the apoptotic pathway.[18] Caspase-3 and Caspase-7 are key "executioner" caspases. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3/7.[10] When apoptosis is induced, active Caspase-3/7 cleaves the substrate, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal.[10] The signal intensity is directly proportional to the amount of active Caspase-3/7.
-
Detailed Protocol (Add-Mix-Measure Format):
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Follow steps 1-3 from the MTT protocol. Include a positive control for apoptosis (e.g., Staurosporine or Camptothecin).[19]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[20]
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis & Interpretation
4.1. Data Normalization
For each assay, raw data must be normalized and expressed as a percentage relative to the controls.
-
MTT Assay (% Viability): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Caspase-3/7 Assay (Fold Change): Fold Change = (Luminescence_sample / Luminescence_vehicle)
4.2. IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces a biological response (like cell viability) by 50%.[1] This is a key measure of a drug's potency. The IC₅₀ value is determined by plotting the normalized data (e.g., % Viability) against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
4.3. Data Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound (48h Exposure)
| Cell Line | Assay | IC₅₀ (µM) | Max Effect |
|---|---|---|---|
| HepG2 | MTT (% Viability) | 45.2 ± 3.1 | 85% reduction |
| LDH (% Cytotoxicity) | > 200 | < 10% increase | |
| Caspase-3/7 (Fold Change) | 62.5 ± 5.5 | 4.8-fold increase | |
| HEK293 | MTT (% Viability) | 185.7 ± 12.8 | 60% reduction |
| LDH (% Cytotoxicity) | > 200 | < 5% increase | |
| Caspase-3/7 (Fold Change) | > 200 | 1.5-fold increase |
Data presented as Mean ± Standard Deviation from three independent experiments.
Investigating Mechanisms of Cytotoxicity
The initial assay results can guide further investigation into the mechanism of action. For a phenolic compound like this compound, two plausible mechanisms are mitochondrial dysfunction and oxidative stress.[21][22]
-
Mitochondrial Dysfunction: Many drugs induce toxicity by impairing mitochondrial function.[23][24] The reduction in metabolic activity observed in the MTT assay is a strong indicator of mitochondrial impairment, as the assay directly measures the activity of mitochondrial dehydrogenases.[8]
-
Oxidative Stress: Phenolic compounds can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) that damage cellular components like DNA and lipids.[21] This can trigger apoptotic pathways.[5][25]
The hypothetical results in Table 1 (strong effect on MTT and Caspase-3/7, but weak effect on LDH) suggest that at cytotoxic concentrations, this compound may induce apoptosis, potentially via a mechanism involving mitochondrial stress, rather than causing immediate necrotic cell lysis.
Caption: Hypothetical apoptotic pathway induced by this compound.
Conclusion
This guide provides a robust, multi-faceted strategy for the initial in vitro cytotoxic characterization of this compound. By integrating assays that probe metabolic health, membrane integrity, and specific apoptotic pathways, researchers can build a comprehensive and reliable toxicity profile. The emphasis on proper controls, rational experimental design, and mechanistic thinking ensures that the data generated is not only accurate but also insightful. The findings from this foundational screening will be crucial for guiding future studies, whether for drug development or chemical safety applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1878-81-5 [amp.chemicalbook.com]
- 3. (4-METHYLPHENOXY)ACETIC ACID | 940-64-7 [chemicalbook.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. Polyphenols as Modulator of Oxidative Stress in Cancer Disease: New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. stemcell.com [stemcell.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. promega.com [promega.com]
- 21. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Medication-induced mitochondrial damage and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review [mdpi.com]
structure-activity relationship (SAR) studies of 4-Acetylphenoxyacetic acid analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Acetylphenoxyacetic Acid Analogs
Introduction: Decoding the this compound Scaffold
The phenoxyacetic acid framework is a privileged scaffold in medicinal chemistry and agrochemistry, serving as the core of numerous agents with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[1][2] The parent compound, this compound, presents a simple yet compelling template for analog development.[3] Its structure features three key regions amenable to chemical modification: the aromatic phenyl ring, the acetyl moiety, and the oxyacetic acid side chain.
Understanding the Structure-Activity Relationship (SAR) is fundamental to transforming a hit compound into a lead candidate with optimized potency, selectivity, and pharmacokinetic properties.[4] This guide provides a technical exploration of the SAR of this compound analogs, moving beyond a mere catalog of compounds to explain the causal relationships between structural changes and their biological consequences. We will delve into synthetic strategies, bioassay methodologies, and data interpretation, offering field-proven insights for researchers in drug discovery.
Figure 1: Core scaffold of this compound and key regions for SAR exploration.
Part 1: The Synthetic Landscape - Building the Analog Library
A robust SAR study is contingent on an efficient and versatile synthetic strategy that allows for the systematic introduction of diverse chemical functionalities. The Williamson ether synthesis is the most direct and widely adopted method for preparing phenoxyacetic acid derivatives.
Experimental Protocol 1: General Synthesis of this compound Analogs
This protocol outlines the synthesis of analogs via nucleophilic substitution, starting from a substituted 4-hydroxyacetophenone.
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, ideal for deprotonating the phenolic hydroxyl group without causing hydrolysis of the ester in the subsequent step. Its use minimizes potential side reactions.
-
Solvent Choice: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic and accelerating the Sₙ2 reaction.
-
Reaction Conditions: Stirring at a moderately elevated temperature (e.g., 60-80 °C) ensures a reasonable reaction rate without promoting decomposition. The final hydrolysis step from ester to carboxylic acid is typically performed at room temperature to prevent degradation.[5]
Step-by-Step Methodology:
-
Phenol Preparation: To a solution of the appropriately substituted 4-hydroxyacetophenone (1.0 eq) in 10 mL of DMF, add potassium carbonate (2.0 eq).
-
Ether Formation: Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Reaction: Stir the resulting mixture at 70 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification (Ester): Purify the crude ethyl ester intermediate via column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a 1:1 mixture of methanol and 2N aqueous sodium hydroxide.
-
Acidification: Stir the mixture at room temperature for 4-12 hours until the ester is fully consumed (monitored by TLC). Remove the methanol under reduced pressure, and acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Final Product Isolation: The resulting precipitate (the final carboxylic acid analog) is collected by filtration, washed with cold water, and dried under vacuum.
Figure 2: General workflow for the synthesis of this compound analogs.
Part 2: Biological Evaluation - Connecting Structure to Function
Analogs of this compound have shown promise in several therapeutic areas, notably as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[5] A well-designed screening cascade is crucial for elucidating SAR.
Primary Target: COX-2 Inhibition
COX-2 is an inducible enzyme responsible for prostaglandin synthesis at sites of inflammation, making it a key target for anti-inflammatory drugs.[5] Selective inhibition of COX-2 over the constitutive COX-1 isoform is desirable to reduce gastrointestinal side effects.[5]
Experimental Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a self-validating system for assessing the potency and selectivity of synthesized analogs.
Methodology:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and a suitable solvent like DMSO for compound dissolution.
-
Compound Preparation: Prepare stock solutions of test analogs in DMSO (10 mM). Create serial dilutions to generate a range of concentrations for IC₅₀ determination.
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of enzyme solution, and 10 µL of the test compound dilution (or DMSO for control).
-
Pre-incubate the plate at 25 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid (substrate).
-
Incubate for a further 10 minutes.
-
-
Detection: Stop the reaction by adding 1N HCl. Measure the concentration of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Figure 3: A logical biological screening cascade for evaluating anti-inflammatory analogs.
Part 3: Elucidating the Structure-Activity Relationship (SAR)
By systematically modifying the core scaffold and evaluating the analogs using the protocols described, clear SAR trends can be established. The following data is synthesized from principles observed in studies on related phenoxyacetic acid derivatives.[5][6]
A. Phenyl Ring Substitutions (R1)
The nature and position of substituents on the phenyl ring profoundly impact activity by altering electronic properties and steric fit within the target's binding site.
Key Insights:
-
Electron-withdrawing groups (e.g., Cl, F) at the para-position of the phenoxy ring often enhance potency. This may be due to favorable electronic interactions within the active site of enzymes like COX-2.[5][7]
-
Small, lipophilic groups are generally preferred. Bulky substituents can create steric hindrance, preventing optimal binding.
-
The presence of a substituent can modulate the pKa of the carboxylic acid, influencing its ionization state and ability to form critical interactions (e.g., salt bridges).
Table 1: SAR of Phenyl Ring Modifications on COX-2 Inhibition
| Position | Substituent (R1) | Representative IC₅₀ (COX-2) | Selectivity Index (SI) | SAR Insight |
|---|---|---|---|---|
| 4' | -H (unsubstituted) | Baseline | Baseline | Serves as the reference compound. |
| 4' | -Cl | Lower IC₅₀ | >100 | Halogen substitution significantly increases potency and selectivity. |
| 4' | -CH₃ | Similar IC₅₀ | <50 | A small alkyl group is tolerated but offers less benefit than a halogen. |
| 3', 5' | -di-CH₃ | Higher IC₅₀ | <10 | Steric bulk near the ether linkage is detrimental to activity. |
B. Acetyl Group Modifications (R2)
The acetyl group is a key hydrogen bond acceptor and can be modified to explore alternative interactions or improve metabolic stability.
Key Insights:
-
Conversion of the ketone to an oxime or other derivatives can probe the space within the binding pocket and introduce new hydrogen bonding opportunities.
-
Replacing the methyl group with larger alkyl chains (ethyl, propyl) can explore hydrophobic pockets. However, this often leads to a decrease in activity, suggesting a constrained binding site.
-
Bioisosteric replacement of the acetyl group with moieties like a sulfonamide or nitro group can drastically alter the electronic profile and biological activity, potentially leading to recruitment for different targets.
Table 2: SAR of Acetyl Group Modifications
| Modification (R2) | Representative Activity | SAR Insight |
|---|---|---|
| C=O (Ketone) | Baseline Activity | The carbonyl oxygen is likely a key hydrogen bond acceptor. |
| C=N-OH (Oxime) | Potency Maintained or Reduced | Alters geometry and hydrogen bonding; tolerance depends on the target. |
| -SO₂CH₃ (Sulfone) | Activity often reduced | A significant change in electronics and steric profile; generally not favorable for COX-2. |
C. Oxyacetic Acid Side Chain Modifications (R3)
The carboxylic acid is often the primary "warhead" of this class of compounds, forming critical ionic and hydrogen-bonding interactions with active site residues (e.g., Arginine in COX enzymes).
Key Insights:
-
Carboxylic Acid is Essential: Esterification or conversion to an amide almost always abolishes activity, confirming the necessity of the acidic proton for target engagement.
-
Chain Length: Increasing the chain length (e.g., propanoic acid) or introducing branching (e.g., α-methyl substitution) can alter the positioning of the carboxylate group, which can either enhance or disrupt the key binding interaction.
-
Bioisosteres: Replacing the carboxylic acid with a tetrazole ring can sometimes maintain or improve activity and often enhances oral bioavailability due to a more favorable pKa.
Table 3: SAR of Oxyacetic Acid Side Chain Modifications
| Modification (R3) | Representative Activity | SAR Insight |
|---|---|---|
| -O-CH₂-COOH | Baseline Activity | Optimal chain length and geometry for many targets. |
| -O-CH₂-COOCH₃ | Inactive | Confirms the necessity of the free carboxylic acid for activity. |
| -O-CH(CH₃)-COOH | Potency often reduced | α-substitution can create steric clashes within the binding pocket. |
| -O-CH₂-(Tetrazole) | Potency Maintained or Increased | A valid bioisosteric replacement that can improve pharmacokinetic properties. |
Conclusion and Future Directions
The structure-activity relationship for this compound is a compelling example of how systematic chemical modification, guided by rational design and robust biological screening, can lead to the optimization of a simple chemical scaffold. The key takeaways from this analysis are:
-
The carboxylic acid moiety is indispensable for the biological activity of many analogs, acting as the primary anchor to the target protein.
-
The aromatic ring is a versatile platform for tuning potency and selectivity, with small, electron-withdrawing substituents often proving beneficial.
-
The acetyl group provides a crucial interaction point but is less tolerant of large modifications than the phenyl ring.
Future work in this area should focus on quantitative structure-activity relationship (QSAR) studies to build predictive models that can accelerate the design of new analogs.[7] Furthermore, exploring bioisosteric replacements for the acetyl and carboxyl groups could lead to compounds with novel intellectual property and improved drug-like properties. By integrating computational chemistry with the empirical data gathered from the workflows described herein, researchers can more efficiently navigate the chemical space to develop next-generation therapeutic agents based on the this compound core.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1878-81-5 [amp.chemicalbook.com]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive In-Depth Technical Guide on the Theoretical and Computational Investigation of 4-Acetylphenoxyacetic Acid
Introduction: Unveiling the Potential of 4-Acetylphenoxyacetic Acid
This compound, a derivative of phenoxyacetic acid, stands as a molecule of significant interest within the realms of pharmaceutical and agrochemical research. The phenoxyacetic acid scaffold is a well-established pharmacophore, present in a variety of therapeutic agents and herbicides.[1] The introduction of an acetyl group at the para-position of the phenoxy ring is anticipated to modulate the electronic and steric properties of the parent molecule, thereby influencing its biological activity. This guide provides a comprehensive roadmap for the theoretical and computational characterization of this compound, offering researchers, scientists, and drug development professionals a robust framework for in-silico analysis. By leveraging a suite of computational chemistry techniques, we can predict and understand its structural, spectroscopic, and electronic properties, and explore its potential as a bioactive agent. This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded narrative that elucidates the "why" behind each computational step, ensuring a deep and actionable understanding of the molecule's behavior at a quantum level.
Part 1: Molecular Structure and Spectroscopic Characterization - A Synergy of Experiment and Theory
A foundational aspect of understanding any molecule is the elucidation of its three-dimensional structure and its response to electromagnetic radiation. This section outlines the synergistic approach of combining experimental spectroscopic data with high-level computational methods to achieve a detailed and validated molecular model of this compound.
Molecular Geometry Optimization: The Starting Point of All In-Silico Analyses
The first and most critical step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. Density Functional Theory (DFT) has emerged as a powerful and accurate method for this purpose.[2] The choice of functional and basis set is paramount for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[3] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended, as it includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Experimental Protocol: Geometry Optimization using DFT
-
Input Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.
-
Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Level of Theory: The B3LYP functional and 6-311++G(d,p) basis set are specified.
-
Optimization Algorithm: A geometry optimization is performed to find the minimum energy conformation.
-
Verification of Minimum: A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available from techniques like X-ray crystallography.
Table 1: Key Geometric Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C=O (carboxyl) | Value to be calculated |
| C-O (ether) | Value to be calculated | |
| C=O (acetyl) | Value to be calculated | |
| Bond Angle (°) | O-C-C (carboxyl) | Value to be calculated |
| C-O-C (ether) | Value to be calculated | |
| Dihedral Angle (°) | C-C-O-C (ether linkage) | Value to be calculated |
Note: This table is illustrative. The values would be populated from the output of the DFT calculation.
Vibrational Spectroscopy (FT-IR and FT-Raman): A Fingerprint of the Molecule
Vibrational spectroscopy provides a unique "fingerprint" of a molecule by probing the quantized vibrational energy levels of its bonds. Experimental FT-IR and FT-Raman spectra can be accurately reproduced and assigned using DFT calculations. A study on a Gd(III) complex of this compound reported characteristic infrared bands for the free acid at approximately 1758 cm⁻¹ (C=O), 1648 cm⁻¹ (asymmetric COO⁻ stretch), 1598 cm⁻¹ (symmetric COO⁻ stretch), and 1286 cm⁻¹ (C=O).[4]
Computational Protocol: Vibrational Frequency Analysis
-
Prerequisite: A fully optimized molecular geometry is required.
-
Calculation Type: A frequency calculation is performed at the same level of theory used for optimization (B3LYP/6-311++G(d,p)).
-
Output Analysis: The output provides the harmonic vibrational frequencies, their corresponding IR intensities, and Raman activities.
-
Scaling Factor: It is a common practice to scale the calculated harmonic frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match the experimental anharmonic frequencies.[5]
-
Spectral Visualization: The calculated frequencies and intensities can be used to generate theoretical FT-IR and FT-Raman spectra for direct comparison with experimental data.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Illustrative)
| Vibrational Mode | Experimental FT-IR[4] | Calculated (Scaled) | Assignment |
| ν(C=O) carboxyl | ~1758 | Value to be calculated | Carboxylic acid carbonyl stretch |
| νas(COO⁻) | ~1648 | Value to be calculated | Asymmetric carboxylate stretch |
| νs(COO⁻) | ~1598 | Value to be calculated | Symmetric carboxylate stretch |
| ν(C=O) acetyl | - | Value to be calculated | Acetyl carbonyl stretch |
| ν(C-O) ether | - | Value to be calculated | Aryl-alkyl ether stretch |
Note: This table illustrates how experimental and calculated data would be compared. The calculated values and full assignments would be derived from the computational output.
Electronic Spectroscopy (UV-Vis): Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Experimental data for this compound shows absorption bands at 284 nm, 221 nm, and 196 nm, which are attributed to π-π* transitions.[4] Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules.[6]
Computational Protocol: TD-DFT for UV-Vis Spectra
-
Prerequisite: An optimized ground-state geometry is necessary.
-
Calculation Type: A TD-DFT calculation is performed, typically at the same B3LYP/6-311++G(d,p) level of theory.
-
Solvent Effects: Since UV-Vis spectra are usually recorded in solution, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent.
-
Output Analysis: The output provides the excitation energies (which can be converted to wavelengths), oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each electronic transition.
Part 2: Quantum Chemical Insights into Reactivity and Bioactivity
Beyond structural and spectroscopic characterization, computational chemistry offers a powerful toolkit to probe the electronic structure of a molecule, providing deep insights into its reactivity, stability, and potential for biological interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.[7] A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.
Workflow for HOMO-LUMO Analysis
Caption: Workflow for Frontier Molecular Orbital (HOMO-LUMO) Analysis.
The visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): Mapping the Charge Distribution
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species.[8] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
Interpretation of MEP for this compound
For this compound, one would expect to see:
-
Negative Potential (Red): Around the oxygen atoms of the carboxyl and acetyl groups, due to their high electronegativity and the presence of lone pairs. These regions are the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.
-
Positive Potential (Blue): Around the acidic proton of the carboxyl group, making it the most likely site for deprotonation and interaction with nucleophiles.
Natural Bond Orbital (NBO) Analysis: Delving into Bonding and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the intuitive Lewis structure concept.[9] A key feature of NBO analysis is its ability to quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These donor-acceptor interactions, also known as hyperconjugation, are crucial for understanding molecular stability and intramolecular charge transfer (ICT). The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating stronger interactions.
Expected NBO Interactions in this compound
-
π → π interactions:* Delocalization of π-electrons within the benzene ring.
-
n → π interactions:* Delocalization of lone pair electrons from the oxygen atoms of the ether, carboxyl, and acetyl groups into the antibonding π* orbitals of the benzene ring and the carbonyl groups. These interactions are key to understanding the electronic communication between the substituents and the aromatic ring.
-
n → σ interactions:* Delocalization of lone pair electrons into adjacent antibonding σ* orbitals, which contributes to the overall stability of the molecule.
Part 3: Exploring Bioactivity through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[10] It is a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions.
Target Selection: The Importance of Biological Context
Phenoxyacetic acid derivatives are known to exhibit a range of biological activities, including herbicidal and anti-inflammatory effects.[2][11] For this guide, we will focus on the anti-inflammatory potential of this compound. The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[10] Therefore, a molecular docking study of this compound against the COX-2 enzyme is a logical and scientifically sound approach to explore its potential as an anti-inflammatory agent.
Molecular Docking Protocol: A Step-by-Step Guide
Workflow for Molecular Docking
Caption: A typical workflow for a molecular docking study.
Detailed Steps:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1) is downloaded from the Protein Data Bank (PDB).[12] Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The DFT-optimized structure of this compound is used. Appropriate protonation states and charges are assigned.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are examined in detail.
Table 3: Illustrative Molecular Docking Results of this compound with COX-2
| Binding Pose | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
| 1 | Value from docking | e.g., Arg120, Tyr355 | Hydrogen Bond |
| e.g., Val523, Ser353 | Hydrophobic Interaction |
Note: This table is a template for presenting the results of a molecular docking study. The specific values and interacting residues would be obtained from the docking output.
Conclusion and Future Perspectives
This in-depth technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By following the detailed protocols for DFT calculations, spectroscopic analysis, and molecular docking, researchers can gain a profound understanding of this molecule's structural, electronic, and biological properties. The synergy between computational prediction and experimental validation is key to unlocking the full potential of this and other novel chemical entities.
Future studies could expand upon this framework by exploring its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties through in-silico predictions, investigating its reactivity in different solvent environments, and performing molecular dynamics simulations to study the stability of the protein-ligand complex over time. The methodologies described herein provide a solid foundation for these and other advanced computational investigations, ultimately accelerating the discovery and development of new and effective molecules for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. periodicodimineralogia.it [periodicodimineralogia.it]
- 7. pulsus.com [pulsus.com]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 12. isfcppharmaspire.com [isfcppharmaspire.com]
Methodological & Application
Synthesis of 4-Acetylphenoxyacetic Acid: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 4-acetylphenoxyacetic acid, a valuable intermediate in pharmaceutical and chemical research. The protocol detailed herein is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.
Introduction
This compound serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a carboxylic acid and a ketone functional group, allows for diverse chemical modifications, making it an attractive starting material for drug discovery programs. The synthesis protocol described here follows the Williamson ether synthesis pathway, which involves the reaction of a phenoxide with an alkyl halide.[2][4] In this specific application, 4-hydroxyacetophenone is deprotonated by a strong base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction to yield the desired product.[1][2]
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic substitution reaction. The hydroxyl group of 4-hydroxyacetophenone is deprotonated by sodium hydroxide to form the more nucleophilic sodium 4-acetylphenoxide. This phenoxide then attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 99-93-4 | ≥98% | Sigma-Aldrich |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | ≥99% | Fisher Scientific |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ≥97% | VWR |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% (w/w) | Merck |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% | Local Supplier |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | In-house |
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling chemicals.[5][6][7][8]
Chemical Handling:
-
4-Hydroxyacetophenone: Harmful if swallowed.[7] Avoid inhalation of dust.
-
Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care to avoid contact.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors can cause respiratory irritation. Handle in a fume hood.
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Detailed Synthesis Protocol
This protocol is for the synthesis of this compound on a 10-gram scale.
Step 1: Preparation of the Sodium Phenoxide Solution
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 13.6 g (0.1 mol) of 4-hydroxyacetophenone and 100 mL of ethanol.
-
Stir the mixture at room temperature until the 4-hydroxyacetophenone is completely dissolved.
-
In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic. Cool the beaker in an ice bath while preparing the solution.
-
Slowly add the sodium hydroxide solution to the ethanolic solution of 4-hydroxyacetophenone through the dropping funnel over a period of 15-20 minutes with continuous stirring.
Step 2: Williamson Ether Synthesis
-
In a separate beaker, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 30 mL of deionized water.
-
Slowly add the chloroacetic acid solution to the reaction mixture through the dropping funnel over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
Step 3: Product Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of deionized water to the remaining residue and stir to dissolve the sodium salt of the product.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH reaches ~2. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water (2 x 50 mL) to remove any remaining salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[9] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60 °C overnight.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 175-177 °C[10] |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol [10] |
The final product can be further characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. westliberty.edu [westliberty.edu]
- 8. echemi.com [echemi.com]
- 9. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 10. This compound | 1878-81-5 [amp.chemicalbook.com]
Application Notes and Protocols for the Quantification of 4-Acetylphenoxyacetic Acid
Introduction: The Significance of 4-Acetylphenoxyacetic Acid Quantification
This compound is a phenoxyacetic acid derivative characterized by the presence of an acetyl group on the phenyl ring.[1][2] As with other phenoxyacetic acid compounds, which are utilized in various industrial and pharmaceutical applications, the ability to accurately quantify this compound is crucial for quality control, metabolic studies, and ensuring product safety and efficacy.[3][4] This document provides detailed analytical methods for the precise quantification of this compound in various matrices, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established principles of analytical chemistry and offer robust starting points for method development and validation.
PART 1: Analytical Methodologies
The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. This section details three primary chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore. The aromatic ring and the acetyl group in this compound allow for sensitive detection using UV absorbance.
Principle: The method separates this compound from other matrix components on a reversed-phase C18 column. An acidic mobile phase is employed to ensure the analyte is in its protonated, less polar form, which enhances its retention on the nonpolar stationary phase. Quantification is achieved by measuring the absorbance at a specific wavelength and comparing it to a standard curve.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately polar this compound.
-
Acidified Mobile Phase: The addition of an acid like formic or phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid group of the analyte.[5] This leads to a more retained and sharper peak, improving chromatographic resolution and sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of a tandem mass spectrometer.
Principle: After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting molecular ion is selected in the first quadrupole. This precursor ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise.
Causality of Experimental Choices:
-
Electrospray Ionization (ESI) in Negative Mode: The carboxylic acid group of this compound is readily deprotonated, making it highly suitable for ESI in negative ion mode, forming the [M-H]⁻ ion.
-
Multiple Reaction Monitoring (MRM): Monitoring a specific precursor-to-product ion transition is highly selective and significantly improves the signal-to-noise ratio, allowing for quantification at very low concentrations.[8] While specific transitions for this compound are not documented in the search results, they can be predicted based on the fragmentation patterns of similar molecules. For a molecule with a molecular weight of 194.18 g/mol , the precursor ion [M-H]⁻ would be at m/z 193.17. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylate group or cleavage of the ether bond.[9]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Principle: The carboxylic acid group of this compound is derivatized, for example, by silylation or esterification. The resulting derivative is then separated on a GC column and detected by a mass spectrometer.
Causality of Experimental Choices:
-
Derivatization: Carboxylic acids often exhibit poor peak shape and thermal instability in GC.[10] Derivatization, such as converting the carboxylic acid to a silyl ester or a methyl ester, increases volatility and improves chromatographic performance.[11]
-
GC Column Selection: A mid-polarity column is typically suitable for the separation of derivatized organic acids.
-
Mass Spectrometry Detection: MS detection provides high selectivity and allows for the identification and quantification of the derivatized analyte based on its characteristic mass spectrum and fragmentation pattern.
PART 2: Experimental Protocols and Workflows
The following protocols are provided as detailed starting points for method development and must be validated for the specific application and matrix.
Sample Preparation Workflow
Effective sample preparation is critical to remove interferences and concentrate the analyte.[12]
Caption: General sample preparation workflow for this compound.
Protocol for Solid Phase Extraction (SPE):
-
Cartridge: Use a polymeric reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
HPLC-UV Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid or phosphoric acid
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure the analyte is in its non-ionized form.[5] |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 30% B to 80% B over 10 minutes | A gradient is recommended to ensure elution of the analyte and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on concentration. |
| Detection Wavelength | ~240-260 nm (To be optimized) | Based on the structure, the λmax is expected in this range. |
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare samples as described in the sample preparation workflow.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
LC-MS/MS Protocol
Instrumentation:
-
LC-MS/MS system with an ESI source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for ionization and improves peak shape.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 10% B to 90% B over 5 minutes | A fast gradient suitable for LC-MS/MS analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | For robust and reproducible chromatography. |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity. |
Mass Spectrometer Settings:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | The carboxylic acid group is readily deprotonated. |
| Precursor Ion (Q1) | m/z 193.2 | [M-H]⁻ for this compound. |
| Product Ions (Q3) | To be determined empirically | Likely fragments include m/z 149.2 ([M-H-CO₂]⁻) and m/z 134.1 ([M-H-CH₃CO]⁻). |
| Collision Energy | To be optimized | The energy required for optimal fragmentation needs to be determined by infusing a standard. |
LC-MS/MS Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. actylislab.com [actylislab.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. 4-Methylphenoxyacetic Acid | 940-64-7 | TCI AMERICA [tcichemicals.com]
- 7. (4-METHYLPHENOXY)ACETIC ACID | 940-64-7 [chemicalbook.com]
- 8. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. gcms.cz [gcms.cz]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: Leveraging 4-Acetylphenoxyacetic Acid as a Versatile Bifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Acetylphenoxyacetic Acid in Bioconjugate Chemistry
In the landscape of modern drug development and proteomics, the covalent linkage of distinct molecular entities—such as proteins, peptides, small molecules, and nucleic acids—is a cornerstone of innovation.[1] Bifunctional linkers are the pivotal tools that enable the creation of these complex conjugates, from antibody-drug conjugates (ADCs) that target cancer cells with precision, to immobilized enzymes for biocatalysis.[2][3][4]
This compound emerges as a particularly strategic asset in this field. Its rigid phenoxy backbone offers predictable spatial orientation, while its two distinct functional groups—a carboxylic acid and a ketone—provide orthogonal reactivity. This allows for a controlled, sequential conjugation strategy, minimizing the formation of undesirable homodimers and other side products that can plague one-pot reactions.[1]
The carboxylic acid moiety is readily activated to form stable amide bonds with primary amines, such as the lysine residues abundant on the surface of proteins.[5][6] The ketone group, on the other hand, serves as a bioorthogonal handle.[7] It does not react with the functional groups typically found in proteins, but can be selectively targeted by aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[8][9][10] This two-step approach provides a high degree of control over the final conjugate's architecture.
This guide provides a comprehensive overview of the principles and detailed protocols for the effective use of this compound as a bifunctional linker.
The Chemistry of Sequential Conjugation
The successful application of this compound hinges on a two-part reaction sequence. Understanding the chemistry behind each step is crucial for optimizing the process and ensuring the integrity of the final bioconjugate.
Part A: Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid group of this compound is first activated to make it susceptible to nucleophilic attack by a primary amine. The most common and efficient method for this is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][11]
EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][6] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[5] NHS is added to stabilize this intermediate by converting it into a more stable, amine-reactive NHS ester. This ester then efficiently reacts with a primary amine at a physiological or slightly alkaline pH to form a stable amide bond.[1]
Part B: Oxime Ligation for Bioorthogonal Coupling
Once the 4-acetylphenoxy moiety is attached to the first biomolecule via an amide bond, the ketone group becomes available for the second conjugation step. Ketones react with aminooxy groups to form a stable oxime linkage.[8] This reaction is highly chemoselective and can be performed under mild, aqueous conditions.[9] The reaction rate can be slow at neutral pH, but it can be significantly accelerated by using aniline as a catalyst and by performing the reaction in a slightly acidic buffer (pH 4.5-5.5).[10][12]
Detailed Experimental Protocols
These protocols provide a general framework. Optimization may be required based on the specific properties of the biomolecules being conjugated.
Protocol Part A: Conjugation of this compound to an Amine-Containing Biomolecule (e.g., a Protein)
This two-step procedure first activates the carboxylic acid of the linker and then reacts it with the primary amines on the target protein.
Materials:
-
Amine-containing biomolecule (Protein #1)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[13]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Biomolecule Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Activation Buffer using a desalting column.
-
Linker Preparation: Prepare a 100 mM stock solution of this compound in a compatible organic solvent like DMSO or DMF.
-
Activation of this compound:
-
To the Protein #1 solution, add the this compound stock solution to a final concentration that is a 10- to 50-fold molar excess over the protein.
-
Immediately add EDC to a final concentration of 10 mM and Sulfo-NHS to a final concentration of 20 mM.[11]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein #1:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer or a concentrated phosphate buffer solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS-activated linker.
-
Purification: Remove excess linker and reaction byproducts by purifying the conjugate using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using techniques described in Section 4.
Protocol Part B: Oxime Ligation to the Ketone-Functionalized Intermediate Conjugate
This protocol describes the conjugation of an aminooxy-functionalized molecule to the ketone group on the intermediate conjugate from Part A.
Materials:
-
Purified intermediate conjugate from Part A
-
Aminooxy-functionalized molecule (Molecule #2)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.7
-
Aniline stock solution: 1 M in DMSO
-
Quenching is generally not required, but the reaction can be stopped by buffer exchange.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Preparation of Reactants:
-
Exchange the intermediate conjugate into the Reaction Buffer.
-
Dissolve the aminooxy-functionalized Molecule #2 in the Reaction Buffer.
-
-
Ligation Reaction:
-
Combine the intermediate conjugate and a 5- to 20-fold molar excess of Molecule #2 in the Reaction Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS. For some substrates, quantitative yields can be achieved in under 2 hours.[8]
-
-
Purification: Purify the final conjugate using SEC or dialysis to remove excess Molecule #2 and aniline.
-
Final Characterization: Characterize the final product to confirm successful dual conjugation and assess purity and integrity (see Section 4).
Self-Validating the Protocol: Characterization of the Conjugates
Verifying the successful synthesis of the bioconjugate at each step is critical. Mass spectrometry (MS) is a key analytical tool for this purpose.[14]
-
Step 1 Confirmation (Linker Attachment): After the protocol in Part A, the mass of the intermediate conjugate should be determined by LC-MS. The mass should increase by the mass of the 4-acetylphenoxy group (178.06 Da for each attached linker). A distribution of species with different numbers of linkers attached may be observed.[15][16]
-
Step 2 Confirmation (Final Conjugate): After the oxime ligation in Part B, a further mass shift corresponding to the mass of the aminooxy-functionalized molecule (minus the mass of water) should be observed.
-
Purity and Heterogeneity Assessment: Techniques like Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RPLC) coupled with MS can be used to assess the purity of the conjugate and to determine the drug-to-antibody ratio (DAR) in the case of ADC synthesis.[17][18]
Data Presentation: Typical Reaction Parameters
The following tables summarize typical reaction conditions for each step of the conjugation process.
Table 1: Parameters for Part A - Amide Bond Formation
| Parameter | Recommended Condition | Rationale / Notes |
| Activation pH | 5.0 - 6.0 (MES Buffer) | Optimal pH for EDC/NHS activation of carboxylic acids.[6][19] |
| Conjugation pH | 7.2 - 8.0 (PBS Buffer) | Efficient reaction of NHS esters with primary amines.[19] |
| Reagent Molar Excess | Linker: 10-50x, EDC: 10 mM, Sulfo-NHS: 20 mM | Ensures efficient activation and drives the reaction to completion. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Balances reaction efficiency with protein stability. |
| Quenching Agent | Tris or Hydroxylamine | Reacts with and deactivates any remaining NHS esters.[5] |
Table 2: Parameters for Part B - Oxime Ligation
| Parameter | Recommended Condition | Rationale / Notes |
| Reaction pH | 4.5 - 5.5 (Acetate Buffer) | Acidic conditions favor the formation of the oxime bond.[10] |
| Catalyst | Aniline (10-100 mM) | Significantly accelerates the rate of oxime formation.[10][12] |
| Reagent Molar Excess | Aminooxy Molecule: 5-20x | Drives the ligation reaction towards the product. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Slower than amide bond formation, may require longer incubation.[8] |
| Temperature | 4°C to 25°C | Room temperature is generally sufficient and avoids protein denaturation. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 3. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. criver.com [criver.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes & Protocols: Leveraging 4-Acetylphenoxyacetic Acid in the Development of pH-Sensitive Antibody-Drug Conjugates
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the high potency of cytotoxic payloads. The linker component, which bridges these two moieties, is paramount to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of action.[1][2] This guide explores the application of 4-Acetylphenoxyacetic acid (4-APA) as a versatile chemical scaffold for designing pH-sensitive, cleavable linkers. While not a conventional off-the-shelf linker, its structure contains ideal functionalities for ADC development: a carboxylic acid for antibody conjugation and a ketone for acid-labile payload attachment. We present the scientific rationale, detailed synthesis protocols, and characterization methodologies for creating a novel ADC using a 4-APA-derived linker, providing researchers with a comprehensive framework for developing next-generation targeted therapeutics.
Introduction: The Central Role of the Linker in ADC Design
An ADC's efficacy is critically dependent on the linker's ability to remain stable in systemic circulation, preventing premature payload release that could lead to off-target toxicity, while ensuring efficient cleavage upon internalization into the target cancer cell.[1][3][4] Linkers are broadly classified as non-cleavable or cleavable. Non-cleavable linkers release the payload after the antibody itself is degraded in the lysosome.[5] Cleavable linkers, however, are designed to break in response to specific triggers within the tumor microenvironment or inside the cell, such as proteases or, most relevant to this guide, a change in pH.[4]
The structural features of this compound (4-APA) make it an exemplary precursor for a pH-sensitive linker. Its two key functional groups allow for a dual-reaction strategy:
-
Carboxylic Acid (-COOH): This group serves as the attachment point to the antibody. Through activation with carbodiimide chemistry, it readily forms stable amide bonds with the ε-amine groups of lysine residues on the antibody surface.[6]
-
Acetyl Group (Ketone, -C(O)CH₃): This ketone provides a reactive handle for conjugating a payload modified with a hydrazide or similar functional group. The resulting hydrazone bond is the lynchpin of the pH-sensitive release mechanism.[7][]
This guide will detail the conceptual framework and practical execution of synthesizing an ADC using a 4-APA-based linker.
Scientific Rationale and Mechanism of Action
The strategy hinges on the differential stability of the hydrazone bond at physiological versus lysosomal pH. The acidic environment of the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) catalyzes the hydrolysis of the hydrazone bond, liberating the cytotoxic payload precisely where it is needed.[7][][9] In contrast, at the neutral pH of the bloodstream (~7.4), the hydrazone linkage remains largely intact, ensuring the ADC remains stable during circulation.[3][] This pH-dependent hydrolysis was a key feature in early, clinically validated ADCs.[7]
Visualizing the ADC Workflow
The following diagram illustrates the journey of a 4-APA-linked ADC from administration to payload release.
Caption: Workflow of a pH-sensitive ADC.
Experimental Protocols
This section provides a detailed, two-stage protocol for synthesizing an ADC using 4-APA. The process involves first attaching the 4-APA linker to the antibody, followed by the conjugation of a hydrazide-modified payload.
Protocol 1: Antibody-Linker (Ab-APA) Conjugation via Lysine Amidation
This protocol describes the activation of the 4-APA's carboxylic acid and its subsequent reaction with lysine residues on the monoclonal antibody (mAb).
Rationale: Carbodiimide chemistry, specifically using EDC in the presence of Sulfo-NHS, is a robust method for forming stable amide bonds between a carboxylic acid and a primary amine.[6] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can react directly with amines, but it is prone to hydrolysis in aqueous solutions. The addition of Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester, increasing the efficiency of the conjugation to the antibody's lysine residues.[6]
Materials:
-
Monoclonal Antibody (mAb): 5-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).
-
This compound (4-APA).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-Hydroxysulfosuccinimide (Sulfo-NHS).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: PBS, pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Zeba™ Spin) or Size Exclusion Chromatography (SEC) system.
Procedure:
-
Antibody Preparation: Ensure the mAb is in an amine-free buffer like PBS. If necessary, perform a buffer exchange. Adjust the concentration to 5-10 mg/mL.
-
Activation of 4-APA:
-
Prepare a 100 mM stock solution of 4-APA in anhydrous DMF.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMF or water immediately before use.
-
In a microfuge tube, combine 4-APA, EDC, and Sulfo-NHS at a molar ratio of 1:1.1:1.2, respectively.
-
Allow the activation reaction to proceed at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated 4-APA solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Quenching and Purification:
-
To quench any unreacted Sulfo-NHS esters, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the resulting antibody-linker conjugate (Ab-APA) using a desalting column or SEC to remove excess linker and reaction byproducts. The buffer should be exchanged to one suitable for the next step (e.g., Acetate Buffer, pH 5.5).
-
Protocol 2: Payload Conjugation via Hydrazone Formation
This protocol details the conjugation of a hydrazide-derivatized payload to the ketone groups on the now-functionalized Ab-APA intermediate.
Rationale: The formation of a hydrazone bond from a ketone and a hydrazide is most efficient under mildly acidic conditions (pH 4.5-6.0). This is because the reaction requires protonation of the ketone's carbonyl oxygen to make the carbon more electrophilic for nucleophilic attack by the hydrazide. Performing this reaction at a pH that mirrors the target release environment also ensures the newly formed bond is stable upon formation.
Materials:
-
Purified Ab-APA conjugate from Protocol 1.
-
Hydrazide-derivatized payload (e.g., Doxorubicin-hydrazide).
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Anhydrous DMSO.
-
Purification: SEC system.
Procedure:
-
Payload Preparation: Dissolve the hydrazide-derivatized payload in DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Adjust the pH of the Ab-APA solution to 5.5 using the Reaction Buffer.
-
Add a 5- to 10-fold molar excess of the payload solution to the Ab-APA solution.
-
Incubate the reaction for 16-24 hours at room temperature, protected from light if the payload is light-sensitive.
-
-
Purification and Formulation:
-
Purify the final ADC using an SEC system to remove unreacted payload and any aggregates.
-
The elution buffer should be a formulation buffer suitable for ADC stability (e.g., Histidine buffer, pH 6.0, with sucrose).
-
Concentrate the final ADC, sterilize by filtration (0.22 µm), and store at 4°C or as recommended for the specific antibody.
-
Visualizing the Synthesis Workflow
Caption: Two-step synthesis of a 4-APA-based ADC.
ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final ADC product.
Table 1: Key Characterization Assays for ADC Validation
| Parameter | Method | Purpose | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | To determine the average number of payload molecules conjugated to each antibody. | A distribution of species (DAR 0, 2, 4, etc.) with an average DAR of 3.5-4.0. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and detect high molecular weight aggregates. | >95% Monomer. |
| Concentration | UV-Vis Spectroscopy (A280) | To determine the final concentration of the purified ADC. | 1-20 mg/mL. |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated payload remaining in the final product. | <1% of total payload. |
| In Vitro Cytotoxicity | Cell-based Assay (e.g., MTS/XTT) | To confirm the potency of the ADC against antigen-positive cancer cell lines. | Sub-nanomolar EC₅₀ values. |
Determining Drug-to-Antibody Ratio (DAR)
UV-Vis Spectroscopy Method:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (e.g., ~495 nm for Doxorubicin).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
A correction factor is needed to account for the payload's absorbance at 280 nm.
-
The DAR is the molar ratio of the payload concentration to the antibody concentration.
Equation: DAR = [Payload] / [Antibody]
Conclusion and Future Perspectives
The use of this compound as a foundational building block provides a scientifically sound and practical approach to developing novel, pH-sensitive ADCs. The inherent functionalities of its scaffold—a carboxyl group for stable antibody attachment and a ketone for acid-labile hydrazone linkage to a payload—offer a straightforward yet powerful strategy for targeted drug delivery. The protocols and characterization methods detailed in this guide provide researchers with a robust framework for the synthesis and validation of such conjugates. While hydrazone linkers have been somewhat superseded by more stable chemistries in next-generation ADCs to minimize premature drug release, they remain a valuable tool, particularly when modulated for enhanced stability or when rapid payload release in the lysosome is desired.[7] Future work could focus on modifying the phenoxyacetic acid backbone to further tune the stability and hydrolysis kinetics of the hydrazone linker, thereby optimizing the therapeutic index of the resulting ADC.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What are ADC Linkers? | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. chempep.com [chempep.com]
- 9. njbio.com [njbio.com]
Application Notes and Protocols: Leveraging 4-Acetylphenoxyacetic Acid for Advanced Bioconjugation
Introduction: The Unique Potential of 4-Acetylphenoxyacetic Acid in Bioconjugation
In the dynamic fields of drug development, diagnostics, and fundamental biological research, the ability to selectively and stably link biomolecules is paramount. Bioconjugation, the chemical strategy of covalently joining two molecules where at least one is a biomolecule, has become an indispensable tool.[1][2] The choice of chemical ligation strategy is critical, demanding specificity, efficiency, and biocompatibility. Among the diverse array of bioconjugation techniques, those targeting carbonyl groups (aldehydes and ketones) offer a high degree of selectivity, as these functionalities are relatively rare in native proteins.[3]
This compound emerges as a valuable bifunctional linker in this context. Its structure uniquely combines a ketone (the acetyl group) and a carboxylic acid. The ketone serves as a chemical handle for highly selective ligation with nucleophiles like hydrazides and aminooxy compounds, forming stable hydrazone and oxime bonds, respectively.[4][5][6] The carboxylic acid provides a versatile point for activation and subsequent conjugation to primary amines on biomolecules, such as the lysine residues on a protein, forming a stable amide bond.[2] This dual functionality allows for a modular and controlled approach to creating complex bioconjugates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this compound in bioconjugation. We will delve into the underlying chemistry, provide detailed step-by-step methodologies, and discuss various applications, all grounded in established scientific principles to ensure robust and reproducible outcomes.
Core Principles: The Chemistry of Keto-Selective Ligation
The primary utility of this compound in bioconjugation stems from the reactivity of its ketone group. This electrophilic center readily reacts with specific nucleophiles, namely hydrazides and aminooxy compounds, in what are often referred to as "click-like" reactions due to their efficiency and specificity under mild, aqueous conditions.
Hydrazone and Oxime Formation: A Tale of Two Bonds
The reaction of a ketone with a hydrazine-containing molecule results in the formation of a hydrazone bond, while reaction with an aminooxy-containing molecule yields a more stable oxime bond.[4][5] Both reactions proceed through a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to form the C=N double bond.[5]
While both are effective, the choice between hydrazone and oxime ligation often depends on the desired stability of the final conjugate. Hydrazone bonds can be susceptible to hydrolysis, particularly at acidic pH, a property that has been strategically employed in drug delivery systems for release in the acidic environment of lysosomes.[6][7] In contrast, oxime linkages are significantly more stable across a wider pH range, making them ideal for applications requiring long-term stability.[4][8]
Reaction Kinetics and Catalysis
The rate of both hydrazone and oxime formation is pH-dependent, with optimal rates typically observed between pH 4.5 and 7.[5] At lower pH, the nucleophile can be protonated and rendered non-reactive, while at higher pH, the dehydration step can be slow. To enhance reaction rates, particularly at physiological pH, catalysts such as aniline and its derivatives can be employed.[4][9][10] These catalysts facilitate the dehydration step of the reaction mechanism.
Below is a diagram illustrating the reaction of this compound with a hydrazide- or aminooxy-functionalized molecule.
Caption: Reaction pathways for this compound.
Detailed Protocols: A Step-by-Step Guide
The following protocols provide a framework for the bioconjugation of a protein using this compound. These are general guidelines and may require optimization based on the specific properties of the biomolecule and the desired final product.
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the initial step of attaching the this compound linker to a protein via its primary amines.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) by buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.
-
Activation of this compound:
-
In a separate microcentrifuge tube, dissolve this compound, NHS (or Sulfo-NHS), and EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (4-APA:NHS:EDC).
-
Incubate the activation mixture at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
Add the activated this compound-NHS ester solution to the protein solution. The molar excess of the linker to the protein will determine the degree of labeling and should be optimized. Start with a 10- to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of linker molecules per protein, using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Keto-Selective Ligation with a Hydrazide or Aminooxy-Functionalized Molecule
This protocol describes the second step, where the ketone-modified protein is conjugated to a molecule containing a hydrazide or aminooxy group.
Materials:
-
Ketone-modified protein from Protocol 1
-
Hydrazide or Aminooxy-functionalized molecule (e.g., a fluorescent dye, biotin, or drug)
-
Reaction Buffer: Acetate buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5) or PBS (pH 6.0-7.0)
-
Catalyst (optional): Aniline or a water-soluble aniline derivative (e.g., m-phenylenediamine)
-
Desalting column or other appropriate purification system (e.g., SEC, HIC)
Procedure:
-
Preparation of Reactants:
-
Buffer exchange the ketone-modified protein into the appropriate Reaction Buffer.
-
Dissolve the hydrazide or aminooxy-functionalized molecule in a compatible solvent (e.g., DMSO, water) to prepare a stock solution.
-
-
Ligation Reaction:
-
Add the hydrazide or aminooxy-functionalized molecule to the ketone-modified protein solution. A 10- to 50-fold molar excess of the functionalized molecule over the available ketone groups is recommended.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[10]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction can be monitored by SDS-PAGE, UV-Vis, or mass spectrometry.
-
-
Purification: Purify the final bioconjugate from excess reagents using a desalting column, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC), depending on the properties of the conjugate.
-
Final Characterization: Characterize the final conjugate for purity, identity, and functionality using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, functional assays).
| Parameter | Protocol 1: Protein-Linker Conjugation | Protocol 2: Keto-Selective Ligation |
| Reaction pH | 7.2 - 7.5 | 4.5 - 7.0 |
| Molar Excess (Reagent:Protein) | 10-20x (Linker:Protein) | 10-50x (Payload:Ketone) |
| Typical Reaction Time | 1-2 hours at RT or overnight at 4°C | 2-4 hours at RT or overnight at 4°C |
| Catalyst | None | Aniline (optional) |
Table 1: Recommended Reaction Parameters
Caption: Experimental workflow for bioconjugation.
Applications in Research and Drug Development
The modularity and selectivity of the this compound-based bioconjugation strategy lend it to a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The stable linkage formed via oxime ligation is particularly well-suited for the development of ADCs, where premature drug release in circulation is undesirable.[6][7]
-
Fluorescent Labeling: The attachment of fluorescent probes to proteins and other biomolecules allows for their visualization and tracking in cellular and in vivo imaging studies.[4][11]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins can enhance their pharmacokinetic properties.[8] this compound provides a means for site-specific PEGylation.
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with hydrazide or aminooxy groups for applications in biosensors and diagnostics.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH; Inactive reagents; Insufficient molar excess. | Optimize reaction buffer pH.[8] Use fresh, high-quality reagents. Increase the molar excess of the labeling reagent. |
| Protein Precipitation | High concentration of organic solvent; Protein instability in the reaction buffer. | Minimize the volume of the reagent stock solution added. Screen different buffer conditions or add stabilizers (e.g., glycerol).[8] |
| Non-specific Binding | Hydrophobic interactions. | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the reaction and purification buffers.[8] |
Table 2: Troubleshooting Guide
Conclusion
This compound offers a robust and versatile platform for the synthesis of well-defined bioconjugates. The ability to form stable and selective linkages under mild conditions makes this approach highly valuable for a multitude of applications in the life sciences. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can effectively leverage this powerful tool to advance their scientific endeavors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
Application Notes and Protocols for Efficacy Testing of Phenoxyacetic Acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental assays for testing the efficacy of phenoxyacetic acid derivatives. This document is structured to provide not just protocols, but also the scientific reasoning behind the selection of specific assays, ensuring a robust and logical approach to efficacy evaluation.
Introduction
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold with a broad spectrum of biological activities. Historically recognized for their herbicidal properties as synthetic auxins, these compounds have emerged as promising candidates in various therapeutic areas, including oncology, metabolic diseases, and neurology.[1][2] Their efficacy is intrinsically linked to their structural modifications, which dictate their interaction with specific biological targets. This guide will detail the essential in vitro and in vivo assays to comprehensively evaluate the efficacy of novel phenoxyacetic acid derivatives across their diverse applications.
Section 1: Herbicidal Efficacy Assessment
Phenoxyacetic acid derivatives, such as 2,4-D, function as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible plants.[3] Efficacy testing in this context aims to quantify the herbicidal activity and selectivity of new analogues.
In Vitro Assays for Herbicidal Activity
In vitro assays offer a rapid and high-throughput method for the initial screening of herbicidal candidates.[4] These assays are designed to assess the direct impact of the compounds on plant cell viability and growth.
This assay evaluates the effect of phenoxyacetic acid derivatives on the early stages of plant development.[5]
Principle: Herbicidal compounds will inhibit or delay seed germination and impede the growth of emerging seedlings. The degree of inhibition is a measure of the compound's phytotoxicity.
Step-by-Step Protocol:
-
Preparation of Test Plates:
-
Prepare a sterile agar medium (e.g., 0.8% agar in water) and dispense into sterile petri dishes.
-
Incorporate the phenoxyacetic acid derivative into the molten agar at various concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., 2,4-D) should be included.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize seeds of a model plant species (e.g., Arabidopsis thaliana, cress) by washing with 70% ethanol followed by a brief incubation in a bleach solution and several rinses with sterile water.
-
Aseptically place a defined number of seeds (e.g., 10-20) onto the surface of the agar in each petri dish.
-
-
Incubation:
-
Seal the petri dishes and incubate in a controlled environment growth chamber with appropriate light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
-
Data Collection and Analysis:
-
After a defined period (e.g., 7-10 days), measure the germination rate (percentage of germinated seeds).
-
For germinated seedlings, measure the primary root length and seedling fresh weight.[6]
-
Calculate the half-maximal inhibitory concentration (IC50) for each parameter.
-
Data Presentation:
| Compound | Concentration (µM) | Germination Rate (%) | Average Root Length (mm) | Average Fresh Weight (mg) |
| Vehicle Control | - | 98 ± 2 | 25.3 ± 1.8 | 5.2 ± 0.4 |
| Positive Control (2,4-D) | 10 | 45 ± 5 | 8.1 ± 0.9 | 1.9 ± 0.2 |
| Test Compound X | 0.1 | 95 ± 3 | 22.7 ± 2.1 | 4.8 ± 0.5 |
| 1 | 82 ± 4 | 15.4 ± 1.5 | 3.5 ± 0.3 | |
| 10 | 51 ± 6 | 9.2 ± 1.1 | 2.1 ± 0.2 | |
| 100 | 15 ± 3 | 2.5 ± 0.5 | 0.8 ± 0.1 |
This assay utilizes a whole-plant system in a miniaturized format, making it suitable for high-throughput screening.[4]
Principle: Duckweed is a small, fast-growing aquatic plant. Herbicidal compounds will inhibit its growth, which can be quantified by measuring the frond number or biomass.
Step-by-Step Protocol:
-
Preparation of Test Wells:
-
In a 24- or 48-well microplate, add a suitable growth medium (e.g., Hoagland's solution) to each well.
-
Add the phenoxyacetic acid derivatives at a range of concentrations to the wells. Include vehicle and positive controls.
-
-
Inoculation:
-
Transfer a small number of healthy duckweed fronds (e.g., 2-3) into each well.
-
-
Incubation:
-
Incubate the microplate under continuous light at a controlled temperature (e.g., 25°C) for a defined period (e.g., 7 days).
-
-
Data Collection and Analysis:
-
At the end of the incubation period, count the number of fronds in each well.
-
Alternatively, harvest the fronds, blot them dry, and measure the fresh weight.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
In Vivo Assays for Herbicidal Efficacy
In vivo assays are essential for evaluating the efficacy of herbicidal candidates under more realistic conditions, including their uptake, translocation, and metabolism within the plant.
This assay mimics the practical application of herbicides in an agricultural setting.[7]
Principle: The herbicidal efficacy is assessed by spraying the compound onto whole plants and observing the resulting phytotoxicity and growth inhibition.
Step-by-Step Protocol:
-
Plant Growth:
-
Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a crop species (for selectivity testing, e.g., wheat, corn) in pots in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).
-
-
Herbicide Application:
-
Prepare spray solutions of the phenoxyacetic acid derivatives at various application rates (e.g., grams per hectare). Include a vehicle control and a commercial standard.
-
Use a laboratory spray chamber to apply the solutions uniformly to the plants.
-
-
Evaluation:
-
After treatment, return the plants to the greenhouse.
-
Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete kill).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify growth inhibition.
-
Workflow for Herbicidal Efficacy Testing:
References
- 1. jetir.org [jetir.org]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Acetylphenoxyacetic Acid in Advanced Drug Delivery Systems
Introduction: Unveiling the Potential of 4-Acetylphenoxyacetic Acid in Drug Delivery
This compound is a derivative of phenoxyacetic acid, a scaffold present in numerous pharmaceuticals.[1] Its unique bifunctional nature, featuring a carboxylic acid group and a para-acetyl moiety, presents significant opportunities for the design of sophisticated drug delivery systems. The carboxylic acid provides a convenient handle for conjugation to drugs, polymers, or nanoparticles, while the acetyl group can be strategically employed to create stimuli-responsive linkages, particularly for pH-sensitive drug release.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in constructing prodrugs and functionalized nanoparticles for targeted and controlled drug release. The protocols detailed below are grounded in established chemical principles and methodologies, offering a practical framework for harnessing the capabilities of this versatile molecule.
Core Concept: The Dual Functionality of this compound
The utility of this compound in drug delivery is rooted in its distinct chemical features:
-
Carboxylic Acid Group: This functional group is readily activated for ester or amide bond formation, allowing for the covalent attachment of drug molecules containing hydroxyl or amine groups. This is a fundamental reaction in the synthesis of prodrugs and polymer-drug conjugates.
-
Acetyl Group: The ketone functionality of the acetyl group can react with hydrazide-containing molecules to form a hydrazone bond. Acyl hydrazones are known to be stable at neutral pH (like in the bloodstream) but are susceptible to hydrolysis under acidic conditions, such as those found in the endosomes and lysosomes of cancer cells.[2] This pH-sensitive behavior is highly desirable for targeted drug release in pathological tissues. A notable example is the use of a similar moiety, 4-(4-acetylphenoxy)butanoic acid (AcBut), as a pH-sensitive linker in the antibody-drug conjugate gemtuzumab ozogamicin.[2][3]
Application 1: pH-Sensitive Prodrugs for Targeted Intracellular Delivery
This section outlines the design and synthesis of a pH-sensitive prodrug of an anticancer agent (e.g., Doxorubicin, which has a primary amine) using this compound as a linker.
Workflow for pH-Sensitive Prodrug Synthesis
Caption: Workflow for the synthesis and mechanism of action of a pH-sensitive prodrug.
Protocol 1: Synthesis of a this compound-Based Doxorubicin Prodrug
Materials:
-
This compound
-
Hydrazine hydrate
-
Doxorubicin hydrochloride
-
Triethylamine (TEA)
-
Anhydrous methanol
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Synthesis of 4-Acetylphenoxyacetyl hydrazide:
-
Dissolve this compound (1 mmol) in anhydrous methanol (20 mL).
-
Add hydrazine hydrate (5 mmol) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Acetylphenoxyacetyl hydrazide.
-
Characterize the product using ¹H NMR and Mass Spectrometry.
-
-
Synthesis of the Doxorubicin-Hydrazone Prodrug:
-
Dissolve Doxorubicin hydrochloride (0.5 mmol) in anhydrous DMF (15 mL) and add TEA (1.5 mmol) to neutralize the hydrochloride.
-
In a separate flask, dissolve 4-Acetylphenoxyacetyl hydrazide (0.6 mmol) in anhydrous DMF (10 mL).
-
Add the hydrazide solution dropwise to the Doxorubicin solution under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration, wash with ether, and dry under vacuum.
-
Purify the prodrug using column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.
-
Application 2: Functionalization of Nanoparticles for Controlled Release
This compound can be used to functionalize the surface of nanoparticles (e.g., polymeric nanoparticles, liposomes, or iron oxide nanoparticles) to create a platform for attaching drugs via a pH-sensitive hydrazone linkage.
Workflow for Nanoparticle Functionalization and Drug Conjugation
Caption: Workflow for nanoparticle functionalization, drug conjugation, and release.
Protocol 2: Preparation of Drug-Loaded, pH-Responsive Polymeric Nanoparticles
Materials:
-
Amine-functionalized poly(lactic-co-glycolic acid) (PLGA-NH₂) nanoparticles (can be synthesized or purchased)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Hydrazide-modified drug (e.g., Doxorubicin hydrazide)
-
Phosphate-buffered saline (PBS) of various pH values (7.4, 6.5, 5.0)
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Functionalization of PLGA-NH₂ Nanoparticles:
-
Activate the carboxylic acid group of this compound (2 mmol) with EDC (2.4 mmol) and NHS (2.4 mmol) in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.
-
Disperse the PLGA-NH₂ nanoparticles (100 mg) in the buffer.
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify the functionalized nanoparticles by centrifugation and washing with deionized water three times to remove unreacted reagents.
-
Characterize the surface modification using techniques like FT-IR spectroscopy.
-
-
Drug Conjugation to Functionalized Nanoparticles:
-
Disperse the 4-Acetylphenoxy-functionalized nanoparticles (50 mg) in a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Add the hydrazide-modified drug (e.g., Doxorubicin hydrazide, 5 mg) to the nanoparticle dispersion.
-
Stir the mixture at room temperature for 24 hours.
-
Purify the drug-loaded nanoparticles by centrifugation and washing to remove the unconjugated drug.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy after lysing a known amount of nanoparticles.
-
Protocol 3: Characterization and In Vitro Evaluation
1. Physicochemical Characterization:
| Parameter | Technique | Purpose |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | To determine the size distribution and uniformity of the nanoparticles. |
| Zeta Potential | DLS with an electrode | To assess the surface charge and stability of the nanoparticles in dispersion. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface of the nanoparticles. |
| Drug Loading | UV-Vis Spectroscopy / HPLC | To quantify the amount of drug conjugated to the nanoparticles. |
2. In Vitro Drug Release Study:
-
Disperse a known amount of the drug-loaded nanoparticles in release media of different pH values (e.g., PBS at pH 7.4, 6.5, and 5.0).
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of the corresponding release medium at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release percentage against time to evaluate the pH-sensitive release profile.
3. Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the free drug, drug-loaded nanoparticles, and blank nanoparticles.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 values to assess the cytotoxicity of the formulations.[4]
Conclusion and Future Perspectives
This compound is a promising and versatile building block for the development of advanced drug delivery systems. Its dual functionality allows for straightforward conjugation to a wide range of therapeutic agents and carrier systems, while enabling the incorporation of a pH-sensitive release mechanism. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this molecule in creating targeted and controlled-release formulations. Future research could focus on synthesizing a broader range of prodrugs, developing novel nanoparticle formulations with enhanced targeting capabilities, and conducting in vivo studies to validate the efficacy and biocompatibility of these systems.
References
Application Notes & Protocols: A Researcher's Guide to the Synthesis and Antimicrobial Screening of Novel Phenoxyacetic Acid Derivatives
Abstract: The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Phenoxyacetic acid derivatives represent a promising class of compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential.[1][2] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and antimicrobial evaluation of new chemical entities based on the phenoxyacetic acid scaffold. The protocols herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific rigor.
Rationale and Strategic Overview
Phenoxyacetic acid and its analogues are structurally versatile scaffolds found in numerous pharmaceuticals and agrochemicals.[1][3] Their utility stems from the relative ease of synthesis and the ability to readily modify their structure to tune biological activity. The core strategy detailed in this guide is the synthesis of an ether linkage between a substituted phenol and an acetic acid moiety, a classic and robust transformation known as the Williamson ether synthesis.[4] This approach allows for the creation of a diverse library of derivatives by simply varying the substitution pattern on the starting phenol, enabling systematic exploration of structure-activity relationships (SAR).
Synthesis of Novel Phenoxyacetic Acid Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile, attacking an alkyl halide to form the ether.[4] Phenols are particularly well-suited for this reaction as their acidic nature allows for easy deprotonation by a moderately strong base like sodium hydroxide (NaOH) to form the highly reactive sodium phenoxide intermediate.[5]
General Reaction Scheme
Caption: Workflow for the synthesis and purification of phenoxyacetic acid derivatives.
Detailed Experimental Protocol
Causality Note: This protocol is adapted from established Williamson ether synthesis procedures. [3][5]The use of aqueous NaOH serves both as a base to deprotonate the phenol and as a solvent. Heating accelerates the SN2 reaction. Acidification is necessary to convert the water-soluble sodium salt of the product into the less soluble carboxylic acid form, enabling its isolation.
Materials and Reagents:
-
Substituted Phenol (e.g., 4-methylphenol, p-cresol)
-
Sodium Hydroxide (NaOH), 30% aqueous solution
-
Chloroacetic Acid
-
Hydrochloric Acid (HCl), 6M
-
Diethyl Ether
-
Deionized Water
-
Round-bottom flask or large test tube (25x100 mm)
-
Hot water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (125 mL)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reagent Setup: In a 25x100 mm test tube or an appropriate round-bottom flask, accurately weigh approximately 1.0 g of the chosen substituted phenol (e.g., 4-methylphenol).
-
Safety Precaution: Phenols are toxic and skin irritants; always handle with appropriate personal protective equipment (PPE).
-
-
Base Addition: Using a graduated pipet, carefully add 5 mL of 30% aqueous NaOH solution.
-
Safety Precaution: NaOH is highly corrosive and can cause severe chemical burns.
-
-
Addition of Alkyl Halide: Add 1.5 g of chloroacetic acid to the mixture.
-
Safety Precaution: Chloroacetic acid is a skin irritant.
-
-
Reaction: Stir the mixture to dissolve the reagents. Gentle warming may be required. Clamp the reaction vessel in a hot water bath and maintain the temperature at 90-100°C for 30-40 minutes.
-
Workup - Cooling and Dilution: Remove the vessel from the hot water bath and allow it to cool to room temperature. Dilute the resulting mixture with approximately 10 mL of water.
-
Workup - Acidification: Slowly and cautiously, add 6M HCl dropwise while stirring until the solution is acidic. Test the pH by touching a drop of the solution to blue litmus paper, which should turn red. A solid precipitate of the crude product should form.
-
Workup - Extraction: Transfer the entire mixture (liquid and solid) to a 125 mL separatory funnel. Add 15 mL of diethyl ether and shake vigorously, venting frequently to release pressure. Allow the layers to separate. [5]8. Isolation: Drain the lower aqueous layer and discard it appropriately. Wash the remaining ether layer with 15 mL of water, again draining and discarding the aqueous layer.
-
Purification - Recrystallization: The crude product can be extracted from the ether layer using a saturated sodium bicarbonate solution and then re-precipitated with acid. For simplification and final purification, the ether can be evaporated to yield the crude solid, which is then recrystallized from a minimal volume of hot water to obtain pure crystals. [5]10. Drying and Storage: Filter the purified crystals using a Büchner funnel, wash with a small amount of cold water, and allow them to air dry completely. Determine the mass and melting point of the dried product.
Structural Characterization of Synthesized Compounds
Confirming the identity and purity of each synthesized derivative is a non-negotiable step in drug discovery. A combination of spectroscopic methods provides a complete picture of the molecular structure. [6]
-
Infrared (IR) Spectroscopy: This technique is invaluable for identifying functional groups. Key absorptions to look for in a phenoxyacetic acid derivative include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), and a C-O-C (ether) stretch (~1200-1250 cm⁻¹). [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. [7]Expect to see signals corresponding to the aromatic protons, the methylene (-O-CH₂-) protons, and the acidic proton.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by identifying the molecular ion peak (M⁺), which confirms that the desired reaction has occurred. [6]
Table 1: Representative Spectroscopic Data for a Hypothetical Derivative (4-Methylphenoxyacetic Acid)
| Technique | Parameter | Expected Observation/Value | Rationale for Confirmation |
| MS | Molecular Ion (M⁺) | m/z = 166.06 | Confirms the molecular weight of C₉H₁₀O₃. |
| IR | Wavenumber (cm⁻¹) | ~3000 (broad), 1710, 1240 | O-H (acid), C=O (acid), C-O-C (ether) stretches confirm key functional groups. |
| ¹H NMR | Chemical Shift (δ) | ~2.3 ppm (s, 3H), ~4.6 ppm (s, 2H), ~6.8-7.1 ppm (m, 4H), ~10.5 ppm (s, 1H) | Signals for methyl, methylene, aromatic, and carboxylic acid protons are present and integrated correctly. |
| ¹³C NMR | Chemical Shift (δ) | ~20 ppm, ~65 ppm, ~115-155 ppm, ~175 ppm | Signals confirm methyl, methylene, aromatic, and carbonyl carbons. |
Protocols for Antimicrobial Screening
Once synthesized and characterized, the novel derivatives must be evaluated for their biological activity. A tiered approach, starting with a qualitative screen followed by a quantitative assay, is efficient and cost-effective.
Workflow for Antimicrobial Screening
This workflow ensures that a large number of compounds can be rapidly assessed for any activity, with only the promising candidates advancing to more rigorous quantitative testing.
Caption: Tiered workflow for the antimicrobial screening of novel compounds.
Protocol 1: Agar Well Diffusion Assay (Qualitative)
Causality Note: This method relies on the principle that an antimicrobial agent will diffuse from a point source into an inoculated agar medium, creating a concentration gradient. [8]If the microorganism is susceptible, a clear "zone of inhibition" will appear where its growth has been prevented. This is an excellent, low-cost first-pass screen. [8] Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter) or sterile paper discs
-
Solutions of test compounds (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin, Fluconazole) and negative control (DMSO)
Procedure:
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Using a sterile cotton swab, evenly streak the entire surface of an agar plate to create a uniform lawn of bacteria or fungi.
-
Well/Disc Application:
-
Well Method: Use a sterile cork borer to punch uniform wells into the agar.
-
Disc Method: Use sterile forceps to place blank paper discs onto the agar surface.
-
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells or onto separate discs.
-
Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion. Then, incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well/disc.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Quantitative)
Causality Note: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8]It provides a quantitative measure of a compound's potency and is considered a gold standard for susceptibility testing.
Materials:
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
Test microorganisms and standardized inoculum
-
Solutions of test compounds
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Using a multichannel pipette, mix well and transfer 100 µL from the first row to the second, creating a 2-fold serial dilution. Repeat this process down the plate, discarding the final 100 µL from the last row.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except for a sterility control well).
-
Controls: Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate under appropriate conditions.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The use of a growth indicator like resazurin can make the endpoint easier to read. [8]
Table 2: Hypothetical Antimicrobial Screening Results
| Compound ID | Substitution | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| PAA-01 | 4-Methyl | 18 | 10 | 64 |
| PAA-02 | 4-Chloro | 22 | 14 | 16 |
| PAA-03 | 4-Nitro | 25 | 18 | 8 |
| Ciprofloxacin | (Positive Control) | 30 | 28 | ≤2 |
| DMSO | (Negative Control) | 0 | 0 | >256 |
Conclusion and Future Directions
This guide outlines a robust and logical pathway for the synthesis and evaluation of novel phenoxyacetic acid derivatives as potential antimicrobial agents. By following these detailed protocols, researchers can efficiently generate new chemical entities, confirm their structures, and obtain reliable data on their antimicrobial efficacy. The results from these assays, particularly the quantitative MIC values, form the basis for crucial structure-activity relationship (SAR) studies. Derivatives showing high potency (low MIC values) and broad-spectrum activity can be prioritized for further investigation, including mechanism of action studies, toxicity profiling, and eventual in vivo testing, paving the way for the development of next-generation antimicrobial drugs.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 7. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Acetylphenoxyacetic Acid as a Versatile Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: Unpacking the Potential of 4-Acetylphenoxyacetic Acid
In the landscape of modern organic synthesis and medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This compound emerges as a particularly strategic building block due to its trifunctional nature. It possesses three distinct reactive centers: a nucleophilic-prone acetyl group, an electrophilic carboxylic acid, and an aromatic ring amenable to substitution. This unique combination, housed in a single, commercially available molecule, provides chemists with a powerful platform for constructing complex molecular architectures, particularly those with pharmacological relevance. The phenoxyacetic acid moiety itself is a well-established pharmacophore found in various drugs, while the acetyl group serves as a versatile handle for a multitude of classic and contemporary organic transformations.[1] This guide explores the synthetic utility of this compound, providing both the strategic "why" and the practical "how" for its application in the laboratory.
dot graph "reactive_sites" { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [style=invis];
// Main node for the image of the molecule mol [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=67104&t=l", label=""];
// Invisible nodes for label positioning acetyl_label_pos [pos="-2.5,0.5!", label="Acetyl Group\n(Ketone Reactivity)", fontcolor="#202124"]; acid_label_pos [pos="2.8,0!", label="Carboxylic Acid\n(Esterification, Amidation)", fontcolor="#202124"]; ring_label_pos [pos="-1.5,-1.5!", label="Aromatic Ring\n(Electrophilic Substitution)", fontcolor="#202124"];
// Edges from molecule to labels to draw arrows edge [style=solid, color="#EA4335", arrowhead=vee, len=1.0]; mol -> acetyl_label_pos [tailport=w]; edge [style=solid, color="#4285F4", arrowhead=vee, len=1.0]; mol -> acid_label_pos [tailport=e]; edge [style=solid, color="#34A853", arrowhead=vee, len=1.0]; mol -> ring_label_pos [tailport=s]; } Caption: Reactive sites of this compound.
Core Application: The Claisen-Schmidt Condensation for Chalcone Synthesis
The most prominent application of this compound is its use as the ketone component in the Claisen-Schmidt condensation to synthesize chalcones.[2] Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as crucial precursors for a vast array of heterocyclic compounds and are themselves a class of highly bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties.[3][4]
Causality Behind the Reaction: The reaction is typically base-catalyzed. A base, such as sodium or potassium hydroxide, selectively deprotonates the α-carbon of the acetyl group, which is the most acidic proton due to the electron-withdrawing effect of the adjacent carbonyl. This generates a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of an aromatic aldehyde (which lacks α-hydrogens to prevent self-condensation). The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone.[5][6]
// Nodes start [label="Reactants:\nthis compound\n+ Aromatic Aldehyde", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Base-Catalyzed Deprotonation\n(e.g., NaOH in Ethanol)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1 [label="Formation of Nucleophilic\nEnolate Intermediate", shape=invhouse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; step2 [label="Nucleophilic Attack on\nAldehyde Carbonyl", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="Aldol Addition Product\n(β-hydroxy ketone)", shape=invhouse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; step3 [label="Base-Catalyzed\nDehydration (-H₂O)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Final Product:\nChalcone Derivative", shape=cylinder, style=filled, fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];
// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end; } Caption: Workflow of the Claisen-Schmidt condensation.
Protocol 1: General Synthesis of a Chalcone Derivative
This protocol details the synthesis of (E)-3-(4-chlorophenyl)-1-(4-(2-hydroxy-2-oxoethoxy)phenyl)prop-2-en-1-one, a representative chalcone derived from this compound.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Magnetic stirrer with heating plate, round-bottom flask, condenser, Buchner funnel, filter paper.
Procedure:
-
Reagent Dissolution: In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 50 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a solution of NaOH (20 mmol) in 10 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution over 15-20 minutes.
-
Rationale: Slow addition of the base controls the reaction rate and minimizes side reactions. The aqueous-ethanolic medium ensures all reactants remain in solution.
-
-
Reaction: Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3). The formation of a new, less polar spot indicates product formation.
-
Work-up and Precipitation: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water. Stir for 15 minutes.
-
Acidification: Slowly acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2-3 (test with litmus or pH paper). A solid precipitate of the chalcone product will form.
-
Rationale: Acidification protonates the carboxylate salt of the phenoxyacetic acid moiety, rendering the product insoluble in the aqueous medium, which allows for its isolation. It also neutralizes the excess NaOH catalyst.
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure chalcone.[5]
| Reactant 2 (Aldehyde) | Catalyst | Reaction Time (h) | Typical Yield (%) | Reference |
| Benzaldehyde | NaOH | 12 | ~85% | [2] |
| 4-Methoxybenzaldehyde | KOH | 18 | ~90% | [5] |
| 4-Nitrobenzaldehyde | NaOH | 24 | ~80% | [7] |
| 2-Chlorobenzaldehyde | KOH | 24 | ~75% | [6] |
From Chalcones to Heterocycles: Expanding the Synthetic Tree
The true power of this compound as a building block is realized in the subsequent transformations of its chalcone derivatives. The α,β-unsaturated ketone system of the chalcone is a classic Michael acceptor and is primed for cyclocondensation reactions with binucleophilic reagents to form a variety of five- and six-membered heterocycles.[8]
-
Pyrazoles: Reaction with hydrazine hydrate (NH₂NH₂) in a suitable solvent like ethanol or acetic acid yields pyrazole derivatives. Pyrazoles are a cornerstone of many pharmaceuticals, including anti-inflammatory drugs like Celecoxib.[9]
-
Thiazoles: The acetyl group can first be α-brominated to yield an α-bromoketone. This intermediate readily reacts with thiourea or thioamides in a Hantzsch-type synthesis to afford aminothiazole derivatives, a privileged scaffold in drug discovery.[10][11]
-
Pyrimidines: Cyclocondensation of chalcones with urea, thiourea, or guanidine leads to the formation of various pyrimidine derivatives, which are integral components of nucleobases and numerous therapeutic agents.
// Nodes start [label="4-Acetylphenoxyacetic\nAcid", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; chalcone [label="Chalcone Intermediate", style=filled, fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; pyrazole [label="Pyrazole\nDerivative", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; pyrimidine [label="Pyrimidine\nDerivative", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; thiazole_precursor [label="α-Bromoketone", style=filled, fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"]; thiazole [label="Thiazole\nDerivative", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];
// Edges start -> chalcone [label=" + ArCHO\n (Protocol 1)"]; start -> thiazole_precursor [label=" 1. Bromination\n 2. Ketalization[10]"]; chalcone -> pyrazole [label=" + Hydrazine"]; chalcone -> pyrimidine [label=" + Urea/Thiourea"]; thiazole_precursor -> thiazole [label=" + Thiourea"]; } Caption: Synthetic pathways from this compound.
Protocol 2: Synthesis of a Pyrazole Derivative from a Chalcone
This protocol outlines the cyclization of the previously synthesized chalcone with hydrazine hydrate.
Materials:
-
Chalcone derivative (from Protocol 1)
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the chalcone (5 mmol) in 30 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (10 mmol, 2 equivalents) to the suspension, followed by 2-3 mL of glacial acetic acid.
-
Rationale: Acetic acid acts as a catalyst, protonating the carbonyl oxygen and activating it towards nucleophilic attack by hydrazine. It also serves as a co-solvent.
-
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80-90 °C) for 6-8 hours. The reaction can be monitored by TLC until the starting chalcone spot disappears.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote crystallization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the product with a small amount of cold ethanol to remove any residual starting materials or acetic acid.
-
Drying: Dry the purified pyrazole derivative in a vacuum oven. The structure can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Manipulating the Carboxylic Acid Moiety
While the acetyl group often takes center stage, the carboxylic acid function provides a critical handle for conjugation and prodrug strategies. Standard organic transformations can be employed to create a diverse library of compounds.
-
Esterification: The carboxylic acid can be converted to an ester using methods like Fischer esterification (acid catalyst with an alcohol) or by activation with reagents such as phosphonitrilic chloride (PNT) or dicyclohexylcarbodiimide (DCC) followed by reaction with an alcohol.[12] Esters are often used to improve the bioavailability of a parent drug.
-
Amidation: Coupling the carboxylic acid with primary or secondary amines, often using peptide coupling reagents like DCC or HATU, yields amides. This is a fundamental transformation for linking the core scaffold to other pharmacophores or biomolecules.
Conclusion
This compound is a cost-effective and highly versatile building block that offers multiple avenues for synthetic exploration. Its ability to readily form chalcones via the robust Claisen-Schmidt condensation provides a gateway to a rich chemistry of heterocyclic compounds with significant potential in drug discovery and materials science. By leveraging the distinct reactivity of its three functional groups, researchers can efficiently generate libraries of complex molecules from a simple, single starting material. The protocols and strategies outlined in this guide serve as a foundational blueprint for unlocking the full synthetic potential of this valuable compound.
References
- 1. jetir.org [jetir.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. jetir.org [jetir.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-Acetylphenoxyacetic Acid
Welcome to the technical support guide for 4-Acetylphenoxyacetic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues effectively.
Understanding the Molecule: Why Can Solubility Be a Challenge?
This compound possesses a bifunctional chemical nature. Its structure includes a polar carboxylic acid group, which prefers polar environments, and a more nonpolar aromatic ring with an acetyl group. This duality can make finding a single ideal solvent challenging. The compound's relatively high melting point (176 °C) suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur[1].
View Molecular Structure Diagram
Caption: Molecular structure of this compound with key functional groups highlighted.
Frequently Asked Questions (FAQs)
Q1: My this compound isn't dissolving in my chosen organic solvent. What's the first thing I should check?
A: Initially, ensure your solvent is pure and dry. Water content can significantly alter the polarity of an organic solvent. Next, consider the principle of "like dissolves like." this compound has both polar (carboxylic acid, ether) and nonpolar (aromatic ring) regions. Solvents with intermediate polarity or the ability to hydrogen bond, such as alcohols or acetone, are often a good starting point. If solubility is still low, gentle heating and agitation (e.g., stirring or sonication) can help overcome the initial energy barrier to dissolution.
Q2: Which organic solvents are generally recommended for aromatic carboxylic acids?
A: For aromatic carboxylic acids, solvents that can interact with both the aromatic ring and the polar acid group are typically effective. Consider the following, starting with the most promising:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (MeCN) are often excellent choices due to their high polarity and ability to accept hydrogen bonds. Acetonitrile, in particular, has been shown to be effective for dissolving various aromatic carboxylic acids in process chemistry[2].
-
Alcohols: Methanol and ethanol can act as both hydrogen bond donors and acceptors, making them effective.
-
Ketones: Acetone is a good polar aprotic solvent that can dissolve a wide range of organic compounds.
-
Ethers: Tetrahydrofuran (THF) is more polar than diethyl ether and can be a better choice.
Q3: Can I heat the mixture to improve solubility? What are the risks?
A: Yes, increasing the temperature generally increases the solubility of a solid in a liquid. This provides the energy needed to break the crystal lattice bonds of the solute. However, the primary risk is thermal degradation of the compound. This compound has a high boiling point (408.71 °C), suggesting good thermal stability, but it's crucial to heat gently and monitor for any color change, which could indicate decomposition[1]. Always perform a stability test by heating a small sample, then cooling it to see if the compound precipitates unchanged or if degradation has occurred.
Q4: Will changing the pH help improve solubility in an organic solvent?
A: This is an advanced technique that is highly effective. The carboxylic acid group is acidic. By adding a suitable base (e.g., a non-nucleophilic organic base like triethylamine or DBU) to your organic solvent, you can deprotonate the carboxylic acid to form a carboxylate salt. This ionic salt is significantly more polar than the neutral acid and will show dramatically increased solubility in polar organic solvents like DMSO or DMF[3][4][5]. This is one of the most common and effective methods for increasing the dissolution rates of acidic drugs[4].
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If simple methods fail, a more structured approach is necessary. This guide walks you through a logical workflow to diagnose and solve solubility issues.
Caption: Systematic workflow for troubleshooting solubility issues.
Solvent Selection and Co-Solvency
The most common and effective method for enhancing solubility is the use of co-solvents[4]. A co-solvent system involves mixing a primary solvent in which the compound is poorly soluble with another, miscible solvent in which it is highly soluble. This blending modifies the overall polarity of the solvent system to better match the solute[6][7].
Common Problem: The compound is poorly soluble in a desired nonpolar solvent (e.g., toluene) but highly soluble in a polar solvent (e.g., DMSO).
Troubleshooting Steps:
-
Dissolve the this compound in a minimal amount of a strong, polar solvent (e.g., DMSO, NMP). This creates a concentrated stock solution.
-
Slowly add this stock solution to the bulk nonpolar solvent while stirring vigorously.
-
Observe for any precipitation. If the solution remains clear, you have successfully created a stable co-solvent system.
-
If precipitation occurs, try increasing the proportion of the co-solvent or test a different co-solvent (e.g., DMF, ethanol). Common co-solvents include DMSO, N-methyl-2-pyrrolidone (NMP), ethanol, and polyethylene glycols (PEGs)[8].
Data Table: Properties of Recommended Organic Solvents
| Solvent | Type | Polarity Index | Boiling Point (°C) | Key Advantages |
| DMSO | Polar Aprotic | 7.2 | 189 | Excellent dissolving power for polar compounds. |
| DMF | Polar Aprotic | 6.4 | 153 | Good alternative to DMSO, lower viscosity. |
| Acetonitrile | Polar Aprotic | 5.8 | 82 | Volatile, easy to remove, good for reactions[2]. |
| Methanol | Polar Protic | 5.1 | 65 | Good for H-bonding, volatile. |
| Ethanol | Polar Protic | 4.3 | 78 | Less toxic than methanol, good H-bonding. |
| Acetone | Polar Aprotic | 5.1 | 56 | Good general-purpose solvent, highly volatile. |
| THF | Polar Aprotic | 4.0 | 66 | Good for moderately polar compounds. |
Physical Methods for Solubility Enhancement
Physical modifications can improve the rate of dissolution and, in some cases, the equilibrium solubility[9].
-
Particle Size Reduction: Decreasing the particle size (micronization) increases the surface area available for solvation, which speeds up the dissolution rate[9]. This does not change the thermodynamic equilibrium solubility but can make it seem as though solubility has improved by reaching equilibrium faster.
-
Method: Use a mortar and pestle to grind the solid material into a fine powder before adding it to the solvent.
-
-
Sonication: Using an ultrasonic bath applies high-frequency sound waves to the mixture. This creates cavitation bubbles that agitate the solution at a microscopic level, breaking up solute aggregates and accelerating dissolution.
-
Heating: As discussed, carefully increasing the temperature can significantly enhance solubility.
-
Protocol: Heat the solvent first, then add the solute in small portions while stirring. Do not exceed a temperature that could cause solvent loss or compound degradation.
-
Chemical Modification: Salt Formation
For ionizable compounds like carboxylic acids, salt formation is a powerful and widely used technique to dramatically increase solubility[3]. The conversion of the neutral acid to an ionic salt increases polarity, enhancing interactions with polar solvents.
Protocol: In-Situ Salt Formation for Enhanced Solubility
-
Select a Base: Choose a suitable organic or inorganic base. For organic solvents, a soluble organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is ideal.
-
Stoichiometry: Add a stoichiometric equivalent (1.0 to 1.1 eq.) of the base to a suspension of this compound in the desired polar organic solvent (e.g., acetonitrile, DMF).
-
Dissolution: Stir the mixture at room temperature. The formation of the ammonium carboxylate salt should lead to the dissolution of the solid.
-
Confirmation: The resulting solution will contain the salt of your compound. This is often suitable for direct use in reactions or further processing. This approach is highly effective for both liquid and solid dosage forms in pharmaceutical development[4].
Detailed Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
Objective: To identify an effective co-solvent system for dissolving this compound in a target solvent.
Materials:
-
This compound
-
Target Solvent (e.g., Toluene)
-
Co-solvents for screening (e.g., DMSO, DMF, Ethanol, THF)
-
Vials, magnetic stirrer, pipettes
Procedure:
-
Prepare a stock solution of this compound in a high-solubility co-solvent (e.g., 100 mg/mL in DMSO).
-
In separate vials, place 1 mL of the target solvent (Toluene).
-
To each vial, add the stock solution dropwise while stirring, starting with 10 µL (1% v/v).
-
Continue adding the stock solution incrementally (e.g., in 10 µL steps) until precipitation is observed or the desired concentration is reached.
-
Record the maximum volume of co-solvent that can be added before the compound precipitates.
-
Compare the results to identify the most effective co-solvent, which will be the one that allows for the highest concentration of the compound to remain in solution.
References
- 1. chem-casts.com [chem-casts.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Purification of 4-Acetylphenoxyacetic Acid
Welcome to the technical support center for the synthesis and purification of 4-acetylphenoxyacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis .[1] This reaction involves the nucleophilic substitution (SN2) of a haloacetate, typically chloroacetic acid or its sodium salt, by the phenoxide ion of 4-hydroxyacetophenone.[2][3] The reaction is performed under basic conditions, which are necessary to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone, thereby activating it as a potent nucleophile.[4]
The general reaction scheme is as follows:
-
Deprotonation: 4-hydroxyacetophenone is treated with a base (e.g., sodium hydroxide, potassium hydroxide) to form the sodium or potassium 4-acetylphenoxide.
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.
-
Acidification: The reaction mixture is acidified to protonate the carboxylate, yielding the final this compound product.[5]
Q2: What are the primary impurities I should expect from this synthesis?
Understanding potential impurities is the first step toward designing an effective purification strategy. The most common impurities include:
-
Unreacted 4-hydroxyacetophenone: Incomplete reaction or improper stoichiometry can leave residual starting material. Its phenolic nature can complicate purification if not addressed correctly.
-
Unreacted Chloroacetic Acid: A water-soluble impurity that is typically removed during the aqueous work-up.
-
Glycolic Acid: Formed from the hydrolysis of chloroacetic acid under the basic reaction conditions. This is also highly water-soluble.
-
Bis-alkylation Products: In rare cases, the carboxylate of the product could potentially react with another molecule of chloroacetic acid, though this is generally not a major concern under controlled conditions.
-
Chlorinated Byproducts: Depending on the reaction conditions and the purity of the starting materials, trace amounts of chlorinated aromatic byproducts could form, although this is less common for this specific synthesis compared to others involving phenoxides.[6]
Q3: My reaction yield is consistently low. What are the likely causes?
Low yield can be attributed to several factors in a Williamson ether synthesis:
-
Incomplete Deprotonation: The base must be strong enough and used in sufficient quantity (at least two equivalents: one to neutralize the phenol, one for the chloroacetic acid) to drive the formation of the phenoxide. Ensure your base (e.g., KOH, NaOH) is fresh and not carbonated from atmospheric CO₂ exposure.
-
Reaction Temperature and Time: While heating accelerates the reaction, excessively high temperatures or prolonged reaction times can lead to decomposition of reactants or products, especially the haloacetic acid. A typical approach involves heating at reflux for a defined period (e.g., 1-2 hours).[5]
-
Premature Precipitation: If the sodium salt of the product precipitates from the reaction mixture, it can halt the reaction. Ensuring adequate solvent (typically water) is present to maintain solubility is crucial.[2]
-
Inefficient Work-up: The product must be fully precipitated during the acidification step. Check the pH carefully; a final pH of 1-2 is recommended to ensure complete protonation of the carboxylic acid.[5] Loss of product during extraction or filtration steps can also significantly impact the final yield.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.
Problem 1: My final product is a sticky oil or fails to crystallize.
-
Plausible Cause: The most common reason for oiling out is the presence of impurities, particularly unreacted 4-hydroxyacetophenone, which can act as a eutectic contaminant, depressing the melting point and inhibiting lattice formation. Residual solvent can also be a factor.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against standards of the starting material (4-hydroxyacetophenone) and the desired product.
-
Implement Acid-Base Extraction: This is a highly effective method to separate the desired carboxylic acid from the less acidic phenolic starting material. The difference in acidity (pKa of carboxylic acid ≈ 4-5 vs. pKa of phenol ≈ 10) is key. See Protocol 1 for a detailed procedure.
-
Solvent Selection for Recrystallization: If the product is still an oil after extraction, you may be using a solvent in which it is too soluble. The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[7] Experiment with different solvent systems. (See Table 1 ).
-
Problem 2: The melting point of my recrystallized product is low and has a broad range (e.g., 165-172 °C instead of the expected ~175-177 °C).
-
Plausible Cause: A low, broad melting point is a classic indicator of an impure compound.[8] Even small amounts of contaminants can disrupt the crystal lattice, requiring less energy to melt.
-
Troubleshooting Steps:
-
Re-evaluate Recrystallization Technique: Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product. Using excess solvent will reduce the recovery of your purified compound upon cooling.[7]
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second run, potentially with a different solvent system or the addition of activated carbon to remove colored impurities, can significantly enhance purity.
-
Check for Solvent Inclusion: Dry the crystals thoroughly under a high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove any trapped solvent molecules within the crystal lattice, which can also depress the melting point.
-
Problem 3: My NMR spectrum shows a singlet around ~7.5-7.8 ppm and a singlet around ~2.5 ppm that do not belong to the product.
-
Plausible Cause: These signals are highly characteristic of the starting material, 4-hydroxyacetophenone. The singlet at ~2.5 ppm corresponds to the acetyl methyl protons, and the aromatic signals are also distinct from the product's pattern.
-
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Ensure you are not using an excess of 4-hydroxyacetophenone. A slight excess of chloroacetic acid (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
-
Purify via Acid-Base Extraction: As detailed in Problem 1 and Protocol 1 , washing an organic solution of your crude product with a sodium bicarbonate solution will selectively extract the this compound, leaving the neutral/phenolic starting material behind.
-
Column Chromatography: If extraction and recrystallization fail to provide the desired purity, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid (~0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point.
-
Experimental Protocols & Data
Protocol 1: Purification of Crude this compound via Acid-Base Extraction
This protocol leverages the pKa difference between the carboxylic acid product and the phenolic starting material for efficient separation.
-
Dissolution: Dissolve the crude, acidified reaction product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.[5]
-
Separation: Allow the layers to separate. The desired product, now as its sodium salt, will be in the upper aqueous layer (if using diethyl ether) or the lower aqueous layer (if using a denser solvent). The unreacted 4-hydroxyacetophenone will remain in the organic layer.
-
Extraction: Drain the aqueous layer into a clean Erlenmeyer flask. To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~1-2 (check with pH paper). A white precipitate of pure this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry under a high vacuum.
Protocol 2: Recrystallization of this compound
This procedure is for the final purification step to obtain a crystalline solid with a sharp melting point.
-
Solvent Selection: Choose an appropriate solvent from Table 1 . An ethanol/water mixture is often effective.
-
Dissolution: Place the dry, purified product from the extraction into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves.
-
Co-solvent Addition: If using a mixed solvent system, add the co-solvent (e.g., water) dropwise to the hot solution until a faint, persistent cloudiness appears. Add a few drops of the primary solvent to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry thoroughly under vacuum.
Table 1: Solubility Characteristics for Purification
| Solvent | Solubility (at 25 °C) | Solubility (at Boiling Point) | Recrystallization Notes |
| Water | Sparingly soluble | Moderately soluble | Good for recrystallization, especially for removing organic, non-polar impurities.[5] |
| Ethanol | Soluble | Very Soluble | Often used as the primary solvent in a mixed-solvent system with water.[9] |
| Acetic Acid | Soluble | Very Soluble | Can be used for recrystallization, but removal of residual acetic acid is critical.[10] |
| Ethyl Acetate | Moderately Soluble | Very Soluble | A good solvent for extraction and can also be used for recrystallization, often with hexanes as a co-solvent. |
| Diethyl Ether | Moderately Soluble | N/A (low boiling point) | Primarily used for extraction due to its high volatility and ability to dissolve the product. |
Note: Qualitative solubility data is based on typical behavior for similar aromatic carboxylic acids.
Visualizing the Purification Workflow
The following diagram illustrates the logical flow from the crude reaction mixture to the final, purified product, highlighting key decision points and separation techniques.
Caption: Purification workflow for this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. This compound | 1878-81-5 [amp.chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. reddit.com [reddit.com]
identifying common side products in 4-Acetylphenoxyacetic acid reactions
Welcome to the technical support center for reactions involving 4-Acetylphenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis and handling of this compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your experimental outcomes.
Introduction to this compound Synthesis
This compound is commonly synthesized via the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxyacetophenone on an α-haloacid, typically chloroacetic acid, in the presence of a base.[1][2][3] While this method is generally robust, several side reactions can occur, leading to impurities that can complicate downstream applications. This guide will address the identification and mitigation of these common side products.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: My reaction yield is low, and I've isolated unreacted 4-hydroxyacetophenone. What went wrong?
Answer:
The presence of unreacted 4-hydroxyacetophenone points to incomplete deprotonation of the starting material or insufficient reaction time/temperature. The hydroxyl group of a phenol is acidic, but a strong enough base is required to generate the phenoxide nucleophile in a sufficient concentration to drive the reaction to completion.
Causality and Mitigation:
-
Inadequate Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[1][3] Ensure you are using a sufficient molar excess of a strong base to quantitatively deprotonate the 4-hydroxyacetophenone. The pKa of the phenolic proton is around 8, so a base that can maintain a pH well above this is necessary.
-
Reaction Conditions: The reaction typically requires heating to proceed at a reasonable rate.[1] A hot water bath at 90-100°C for 30-40 minutes is a good starting point.[1] Insufficient heating can lead to a sluggish reaction.
-
Solvent Choice: While water can be used as a solvent, polar aprotic solvents like DMF or DMSO can increase the rate of SN2 reactions.[4]
Workflow for Optimizing the Williamson Ether Synthesis:
Caption: Optimization workflow for low yield.
FAQ 2: I've detected 4-hydroxyacetophenone and glycolic acid in my product. What is the source of these impurities?
Answer:
The presence of 4-hydroxyacetophenone and glycolic acid suggests that your product, this compound, has undergone hydrolysis. The ether linkage in the product is susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.
Causality and Mitigation:
-
Work-up Conditions: During the work-up, acidification is necessary to protonate the carboxylate and precipitate the product.[1] However, using a strong acid at high temperatures can promote hydrolysis. It is crucial to cool the reaction mixture before acidification and to perform this step in an ice bath.
-
Purification: If your product requires further purification, avoid prolonged exposure to strong acids or bases, especially with heating. Recrystallization from hot water is a common method, but the water should be deionized and close to neutral pH.[1]
Reaction Pathway: Hydrolysis of this compound
Caption: Hydrolysis side reaction.
FAQ 3: My mass spectrometry data shows a peak corresponding to the loss of CO₂. Is this a common side product?
Answer:
Yes, decarboxylation of phenoxyacetic acids can occur, although it typically requires elevated temperatures.[5] The loss of carbon dioxide from the carboxylic acid moiety results in the formation of 4-acetyl-anisole. This is more likely to be a fragmentation pattern in mass spectrometry than a significant side product in the reaction mixture, but it can occur under harsh reaction or purification conditions.
Causality and Mitigation:
-
Thermal Stress: Avoid excessive heating during the reaction and purification steps. If distillation is used for purification of any starting materials or products, use vacuum distillation to lower the boiling point and minimize thermal decomposition.
-
Analytical Artifact: Be aware that decarboxylation can be an artifact of certain analytical techniques, such as GC-MS, where the sample is heated to high temperatures.
Decarboxylation Pathway
Caption: Decarboxylation of the product.
FAQ 4: I've noticed some polymeric or tar-like material in my reaction flask. What could be the cause?
Answer:
The formation of polymeric or tar-like substances can arise from several sources, including self-condensation reactions of the acetyl group or polymerization of chloroacetic acid under strongly basic conditions.
Causality and Mitigation:
-
Controlled Addition: Add the chloroacetic acid solution dropwise to the reaction mixture.[3] This maintains a low concentration of the alkylating agent and minimizes side reactions.
-
Temperature Control: Maintain a consistent and not excessively high reaction temperature. Runaway temperatures can promote polymerization and other side reactions.
-
Purity of Reagents: Ensure the purity of your starting materials. Impurities in the 4-hydroxyacetophenone or chloroacetic acid can lead to undesired side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Williamson ether synthesis procedures.[1][3]
-
Deprotonation: In a round-bottom flask, dissolve 4-hydroxyacetophenone in an aqueous solution of sodium hydroxide (2 molar equivalents). Stir until a homogeneous solution is formed.
-
Reaction: Gently heat the solution to 90-100°C in a water bath.
-
Addition of Alkylating Agent: Slowly add a solution of chloroacetic acid (1.1 molar equivalents) in water to the reaction mixture over 10-15 minutes.
-
Reflux: Maintain the reaction at 90-100°C for an additional 30-40 minutes.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Once cooled, slowly add 6M HCl with stirring until the solution is acidic (test with litmus paper). A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water to obtain pure this compound.
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Action |
| Low yield, unreacted starting material | Incomplete deprotonation, low temperature | Increase base concentration, ensure reaction temp is 90-100°C |
| Presence of 4-hydroxyacetophenone and glycolic acid | Product hydrolysis | Cool reaction mixture before acidification, avoid prolonged heating in acidic/basic solutions |
| Mass spec peak showing loss of CO₂ | Decarboxylation | Avoid excessive temperatures during reaction and purification |
| Polymeric/tar-like material | Self-condensation, polymerization | Add chloroacetic acid dropwise, control temperature, use pure reagents |
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. journals.co.za [journals.co.za]
Technical Support Center: Optimization of Reaction Conditions for Phenoxyacetic Acid Derivative Synthesis
Welcome to the technical support center for the synthesis of phenoxyacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
I. Overview of Phenoxyacetic Acid Derivative Synthesis
The synthesis of phenoxyacetic acid and its derivatives is a cornerstone in the development of pharmaceuticals, herbicides, and other fine chemicals.[1] The most common and versatile method for this synthesis is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by a phenoxide ion.[4]
The general reaction scheme is as follows:
-
Step 1: Deprotonation of Phenol: A phenol is treated with a base to form a more nucleophilic phenoxide ion.
-
Step 2: Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of a haloacetate, displacing the halide and forming an ether linkage.
-
Step 3 (if starting with an ester): Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid.
While the reaction appears straightforward, its success is highly dependent on the careful optimization of several reaction parameters.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of phenoxyacetic acid derivatives in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I improve my yield?
Answer: Low yields are a common frustration in organic synthesis and can stem from a variety of factors.[5] Let's break down the most probable causes and their solutions:
A. Incomplete Deprotonation of the Phenol:
-
Causality: The phenoxide is the active nucleophile in this reaction. If the phenol is not fully deprotonated, the concentration of the nucleophile will be low, leading to a slow and inefficient reaction.
-
Troubleshooting:
-
Base Selection: Ensure you are using a sufficiently strong base to deprotonate the phenol. For simple phenols, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often adequate.[4][6] For less acidic phenols (e.g., those with electron-donating groups), a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent may be necessary.[7]
-
Stoichiometry: Use at least a stoichiometric equivalent of the base. An excess of the base (e.g., 1.1 to 1.5 equivalents) can help drive the deprotonation to completion.[8]
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to occur before adding the haloacetate. This is often done at room temperature for 15-30 minutes.[6]
-
B. Poor Reactivity of the Haloacetate:
-
Causality: The reactivity of the haloacetate follows the trend I > Br > Cl. Chloroacetates are often used due to their lower cost, but they are less reactive than bromo- or iodoacetates.
-
Troubleshooting:
-
Choice of Halide: If using chloroacetic acid or its ester and experiencing low yields, consider switching to the bromo- or iodo- analogue.[7]
-
Catalytic Iodide: If you must use a chloroacetate, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly enhance the reaction rate through the Finkelstein reaction, where the less reactive chloride is transiently replaced by the more reactive iodide.[8]
-
C. Suboptimal Solvent Choice:
-
Causality: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base but do not solvate the nucleophile, leaving it more "naked" and reactive.
-
Troubleshooting:
-
Recommended Solvents: Consider using solvents like acetone, acetonitrile, or N,N-dimethylformamide (DMF).[7][8]
-
Phase-Transfer Catalysis: If you are working in a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be highly effective in shuttling the phenoxide from the aqueous phase to the organic phase where the haloacetate resides.[8]
-
D. Side Reactions:
-
Causality: Several side reactions can compete with the desired Williamson ether synthesis, reducing the yield of the target product.
-
Troubleshooting:
-
Hydrolysis of the Haloacetate: The haloacetate can be hydrolyzed by the base, especially at elevated temperatures. To minimize this, add the haloacetate after the phenol has been fully deprotonated and consider running the reaction at a lower temperature for a longer period.
-
Elimination Reactions: While less common with primary halides like haloacetates, elimination can occur under strongly basic conditions and high temperatures.[9] Using the mildest effective base and the lowest practical temperature can help mitigate this.
-
Issue 2: Formation of Impurities
Question: My reaction is working, but I am observing significant impurities in my crude product, making purification difficult. What are these impurities and how can I prevent their formation?
Answer: Impurity formation is a common challenge. Identifying the source of these impurities is the first step toward a cleaner reaction.
A. Unreacted Starting Materials:
-
Causality: Incomplete reaction is a primary source of impurities.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[10][11]
-
Stoichiometry: Using a slight excess of one reagent (often the more volatile or easily removed one) can help drive the reaction to completion and consume the other starting material. A molar ratio of approximately 1.2 equivalents of the haloacetate to 1 equivalent of the phenol is a good starting point.[8]
-
B. Di-alkylation or C-alkylation Products:
-
Causality: While O-alkylation is generally favored, C-alkylation can occur, especially with phenols that have electron-rich aromatic rings.[12]
-
Troubleshooting:
-
Solvent Effects: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents tend to favor O-alkylation.[12]
-
Counter-ion: The nature of the cation can also play a role. Larger, "softer" cations like potassium or cesium may favor O-alkylation over smaller, "harder" cations like lithium or sodium.
-
C. Products from Side Reactions:
-
Causality: As mentioned previously, hydrolysis of the haloacetate can lead to glycolic acid as a byproduct.
-
Troubleshooting:
-
Controlled Addition: Add the haloacetate slowly to the reaction mixture to maintain a low instantaneous concentration, which can help suppress side reactions.
-
Temperature Control: Maintain the reaction at the lowest effective temperature.
-
Issue 3: Difficulty with Product Isolation and Purification
Question: I believe my reaction has worked, but I am struggling to isolate and purify my final phenoxyacetic acid derivative. What are the best practices for work-up and purification?
Answer: A successful reaction is only half the battle; efficient isolation and purification are critical for obtaining a high-quality product.
A. Work-up Procedure:
-
Causality: The work-up procedure is designed to separate the desired product from unreacted starting materials, byproducts, and the solvent.
-
Troubleshooting:
-
Acidification: After the reaction is complete, the mixture is typically cooled and then acidified (e.g., with 2M HCl) to a pH of 1-2.[6] This protonates the phenoxyacetic acid, causing it to precipitate out of the aqueous solution.
-
Extraction: If the product does not precipitate, it can be extracted into an organic solvent like ethyl acetate or diethyl ether.
-
Washing: The organic layer should be washed with water to remove any remaining inorganic salts and then with brine to remove excess water.
-
B. Purification Techniques:
-
Causality: The crude product often requires further purification to remove any remaining impurities.
-
Troubleshooting:
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[13] A suitable solvent system is one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Water or aqueous ethanol mixtures are often good starting points for phenoxyacetic acids.[6]
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is the method of choice.[10] A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the product from impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for this synthesis?
A1: The optimal temperature and time are highly dependent on the specific substrates and solvent used. Generally, reactions are run at temperatures ranging from room temperature to the reflux temperature of the solvent.[8] A typical reaction time is between 3 to 24 hours.[8] It is always best to monitor the reaction by TLC to determine the point of completion.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[11]
Q3: What are the safety precautions I should take when performing this synthesis?
A3: Phenols and haloacetic acids can be corrosive and toxic.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can I use a microwave reactor to speed up the reaction?
A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for the Williamson ether synthesis.[4][10] However, reaction conditions will need to be re-optimized for the microwave reactor.
IV. Experimental Protocols
General Protocol for the Synthesis of Phenoxyacetic Acid
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture).[6]
-
Add a solution of sodium hydroxide (1.1 equivalents) in water and stir at room temperature for 20-30 minutes.[6]
-
Alkylation: To this solution, add a solution of chloroacetic acid (1.2 equivalents), previously neutralized with sodium hydroxide, in water.[6]
-
Heat the reaction mixture to reflux (approximately 102°C) and maintain for 5 hours.[6]
-
Work-up: Cool the reaction mixture to room temperature and acidify with 2M HCl until the pH is between 1 and 2, which should cause the product to precipitate.[6]
-
Isolation: Collect the solid product by vacuum filtration and wash it with dilute hydrochloric acid.[6]
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain the pure phenoxyacetic acid derivative.[6]
V. Data Summary and Visualization
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Base | NaOH, KOH, K2CO3, NaH | Strength should be matched to the acidity of the phenol.[6][7] |
| Haloacetate | Iodoacetate > Bromoacetate > Chloroacetate | Reactivity increases down the halogen group.[7] |
| Solvent | Acetone, Acetonitrile, DMF | Polar aprotic solvents enhance nucleophilicity.[7][8] |
| Temperature | Room Temp. to Reflux | Balances reaction rate with potential for side reactions.[8] |
| Catalyst | NaI or KI (with chloroacetates) | In-situ formation of the more reactive iodoacetate.[8] |
Diagram 1: General Workflow for Phenoxyacetic Acid Synthesis
References
- 1. jetir.org [jetir.org]
- 2. francis-press.com [francis-press.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 8. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 9. tailoredread.com [tailoredread.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. quora.com [quora.com]
- 14. lobachemie.com [lobachemie.com]
stability of 4-Acetylphenoxyacetic acid under acidic and basic conditions
Welcome to the technical support guide for 4-Acetylphenoxyacetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability studies of this compound under acidic and basic conditions.
Introduction to this compound Stability
This compound is a phenoxyacetic acid derivative characterized by an ether linkage, a carboxylic acid, and a ketone functional group. Understanding its stability is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways, which are essential aspects of regulatory documentation and formulation development.[1] Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are a key tool for identifying potential degradants and understanding the intrinsic stability of the molecule.[1]
Stability Under Basic Conditions: Saponification
Under basic conditions, the ether linkage in this compound, which is part of an ester-like structure, is susceptible to hydrolysis. This reaction is commonly known as saponification.[2][3]
Frequently Asked Questions (FAQs): Basic Hydrolysis
Q1: What is the primary degradation pathway for this compound in a basic solution?
The primary degradation pathway is the base-catalyzed hydrolysis of the ether bond, a reaction known as saponification.[2][3] This reaction is typically irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide, which is a highly favorable acid-base reaction.[2] The process yields a carboxylate salt and an alcohol.[3]
Q2: What are the expected degradation products?
The hydrolysis of this compound will break the ether linkage, resulting in the formation of 4-hydroxyacetophenone and the salt of acetic acid. After an acidic workup to neutralize the reaction mixture, the final products isolated would be 4-hydroxyacetophenone and acetic acid.
Q3: My saponification reaction is not going to completion. What can I do?
-
Increase Reactant Excess: Ensure you are using a sufficient excess of the hydroxide base (e.g., NaOH, KOH, or LiOH).[4] Ten-fold molar excess is not uncommon.[4]
-
Increase Temperature: While some saponifications can occur at room temperature, many require heating under reflux to proceed at a reasonable rate.[4] A typical temperature is 70°C.
-
Change the Solvent: The solvent must be able to dissolve both the ester and the hydroxide. Alcoholic solvents like methanol or ethanol, often with the addition of water, are commonly used to facilitate the dissolution of the hydroxide.[4]
-
Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to determine the point of completion.[4] Some reactions may require several hours.
Q4: I'm having trouble isolating my product after the reaction. What are some common issues?
A common issue is the formation of emulsions during the extraction process, especially with hydrolyzed products from biomass.
-
Salting Out: Adding a saturated NaCl solution can help break up emulsions and partition the hydroxide into the aqueous phase.
-
Proper Acidification: It is crucial to acidify the aqueous phase after the initial extraction of any unreacted starting material. This step protonates the carboxylate, making the carboxylic acid product soluble in organic solvents for subsequent extraction.[4] Use pH paper to ensure the pH is between 1 and 3.
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a general guideline for the saponification of this compound.
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol and water, in a round-bottom flask.[4]
-
Addition of Base: Add an excess (e.g., 5-10 molar equivalents) of a hydroxide base like NaOH, KOH, or LiOH.[4]
-
Heating: Heat the mixture under reflux for a specified period (e.g., 3-4 hours).[4] Monitor the reaction's progress by TLC.
-
Cooling and Initial Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. If necessary, pour it into water and perform an initial extraction with an organic solvent like diethyl ether to remove any unreacted starting material.[4]
-
Acidification: Collect the aqueous phase and acidify it with a strong acid, such as concentrated HCl, to a pH of 1-3.[4] This protonates the phenolate and carboxylate.
-
Product Extraction: Extract the acidified aqueous phase multiple times with an organic solvent (e.g., diethyl ether or DCM).[4]
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt like Na₂SO₄, filter, and remove the solvent under reduced pressure to isolate the products.[4]
Visualization: Saponification Pathway
Caption: Saponification of this compound.
Stability Under Acidic Conditions
The stability of this compound under acidic conditions is generally higher than under basic conditions. The ether linkage is less susceptible to acid-catalyzed hydrolysis than the ester-like cleavage in base. However, under forced conditions (e.g., high temperature and strong acid), degradation can occur.
Frequently Asked Questions (FAQs): Acidic Degradation
Q1: Will this compound degrade in acidic conditions?
Degradation under acidic conditions is possible but typically requires more stringent conditions (higher temperatures, stronger acids) than basic hydrolysis. The primary target for acid hydrolysis would be the ether linkage. Additionally, the acetic acid moiety itself can undergo decomposition, such as decarboxylation or dehydration, at very high temperatures.[5][6]
Q2: What are the likely degradation products in strong acid?
The acid-catalyzed cleavage of the ether bond would yield 4-hydroxyacetophenone and acetic acid. However, depending on the conditions, further degradation of the initial products could occur.
Q3: I am not observing any degradation under my acidic test conditions. What should I do?
Forced degradation studies are intended to achieve 5-20% degradation.[7] If no degradation is observed, you may need to increase the severity of the conditions:
-
Increase Acid Concentration: Move from a dilute acid (e.g., 0.1N HCl) to a more concentrated one.
-
Increase Temperature: Heating under reflux is a common practice in forced degradation studies.[7]
-
Increase Exposure Time: Extend the duration of the experiment.
Q4: My chromatogram shows multiple small, unidentified peaks after acid treatment. What could they be?
This could indicate complex degradation pathways or side reactions. The parent molecule has several reactive sites. Under harsh acidic and high-temperature conditions, you might be seeing byproducts from the decomposition of acetic acid (like ketene) or other secondary reactions.[6] It is also possible that impurities in the starting material are degrading.
Experimental Protocol: Forced Acidic Degradation
This protocol provides a general approach for conducting a forced degradation study.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and aqueous acid).
-
Acid Treatment: Add a strong acid (e.g., 1N HCl) to the sample solution.
-
Stress Condition: Heat the mixture under reflux for a defined period (e.g., several hours), protected from light if the compound is light-sensitive.[7]
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization and Dilution: Cool the aliquots, neutralize them with a suitable base (e.g., NaOH), and dilute them to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC, to quantify the amount of remaining this compound and detect the formation of degradation products.[1]
Visualization: Acid Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Analytical Methods and Data Interpretation
A validated, stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1]
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[7] |
| Mobile Phase | Acetonitrile/Methanol and a phosphate buffer (e.g., 20 mM, pH 3.0) | The organic modifiers elute the compounds, while the buffer controls the ionization of the carboxylic acid for consistent retention times.[7] |
| Detection | UV at an appropriate wavelength (e.g., 275 nm) | The aromatic ring provides strong UV absorbance for sensitive detection.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension.[7] |
Calculating Degradation
The percentage of degradation can be calculated by comparing the peak area of the active ingredient in the stressed sample to that of an unstressed (control) sample.[7]
% Degradation = [(Area_unstressed - Area_stressed) / Area_unstressed] * 100[7]
A mass balance should also be considered to account for all the material, ensuring that the decrease in the main peak corresponds to an increase in degradation product peaks.[1]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach [openchemicalengineeringjournal.com]
- 6. Stability of Glacial Acetic Acid in High-Temperature Applications [eureka.patsnap.com]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
Technical Support Center: Troubleshooting Low Yield in 4-Acetylphenoxyacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Acetylphenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting and optimizing reaction yields. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested solutions.
Introduction to the Synthesis
The synthesis of this compound is a two-step process. The first step is a Williamson ether synthesis, where the sodium salt of 4-hydroxyacetophenone reacts with ethyl chloroacetate to form ethyl 4-acetylphenoxyacetate. The second step involves the hydrolysis of the ester to the final carboxylic acid product. While seemingly straightforward, several factors can contribute to a lower-than-expected yield. This guide will address these potential pitfalls in a question-and-answer format.
Reaction Pathway Overview
Caption: Overall reaction scheme for the synthesis of this compound.
Troubleshooting Guide: Step 1 - Williamson Ether Synthesis
Question 1: The Williamson ether synthesis of ethyl 4-acetylphenoxyacetate is showing a low yield. What are the most likely causes?
Low yield in the Williamson ether synthesis step can often be attributed to several critical factors:
-
Incomplete Deprotonation of 4-Hydroxyacetophenone: The reaction requires the formation of the phenoxide, which is a potent nucleophile. If the deprotonation of the phenolic hydroxyl group is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Side Reactions: The primary competing reaction is the elimination of the alkyl halide (ethyl chloroacetate), which is favored by certain conditions.[1] Additionally, C-alkylation of the phenoxide can occur, where the alkyl group attaches to the aromatic ring instead of the oxygen.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all crucial for maximizing the yield of the desired ether.[2]
-
Purity of Reagents: The presence of water or other impurities in the reagents or solvent can significantly impact the reaction.
Question 2: How can I ensure complete deprotonation of 4-hydroxyacetophenone?
To ensure complete formation of the sodium 4-acetylphenoxide, consider the following:
-
Choice of Base: While sodium hydroxide is commonly used, a stronger base like sodium hydride (NaH) can also be employed to drive the deprotonation to completion. However, NaH is highly reactive and requires careful handling under anhydrous conditions. For laboratory preparations, potassium hydroxide or potassium carbonate are also effective.[2]
-
Stoichiometry of the Base: Use a slight excess of the base (e.g., 1.1 equivalents) to ensure all the 4-hydroxyacetophenone is converted to its corresponding phenoxide.
-
Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to occur before adding the ethyl chloroacetate. This can be monitored by observing the dissolution of the 4-hydroxyacetophenone.
Question 3: What are the optimal reaction conditions to minimize side reactions?
Minimizing side reactions is key to achieving a high yield. Here are some recommendations:
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are excellent choices as they can accelerate the rate of S\textsubscript{N}2 reactions.[2]
-
Temperature Control: The reaction is typically carried out at a moderately elevated temperature, generally between 50-100°C.[2] It is important to find the optimal temperature that promotes the desired S\textsubscript{N}2 reaction without significantly increasing the rate of elimination side reactions. A good starting point is to heat the reaction mixture at around 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Nature of the Alkyl Halide: Ethyl chloroacetate is a primary alkyl halide, which is ideal for S\textsubscript{N}2 reactions and minimizes the competing E2 elimination pathway.[1][3]
Experimental Protocol: Optimized Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Reactants | 4-Hydroxyacetophenone, Ethyl Chloroacetate | |
| Base | Sodium Hydroxide (1.1 eq) or Potassium Carbonate (1.5 eq) | Ensures complete deprotonation. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvent favors S\textsubscript{N}2. |
| Temperature | 80-90 °C | Balances reaction rate and side reactions. |
| Reaction Time | 4-6 hours (monitor by TLC) | Ensures reaction goes to completion. |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyacetophenone (1.0 eq) in DMF.
-
Add powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (see "Analytical Monitoring" section).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-acetylphenoxyacetate.
Troubleshooting Guide: Step 2 - Hydrolysis of Ethyl 4-acetylphenoxyacetate
Question 4: My hydrolysis of ethyl 4-acetylphenoxyacetate is incomplete, resulting in a low yield of the final product. What could be the issue?
Incomplete hydrolysis is a common problem and can be due to several factors:
-
Reversibility of Acid-Catalyzed Hydrolysis: If you are using an acid catalyst, the reaction is reversible.[4][5] The presence of the ethanol byproduct can shift the equilibrium back towards the starting ester.
-
Insufficient Base in Saponification: For base-catalyzed hydrolysis (saponification), an insufficient amount of base will lead to an incomplete reaction. Saponification is an irreversible process, which is why it is generally preferred for higher yields.[4][6]
-
Reaction Time and Temperature: Hydrolysis, especially of sterically hindered esters, can be slow. Inadequate reaction time or temperature will result in incomplete conversion.
Question 5: How can I drive the hydrolysis to completion?
To ensure complete hydrolysis, consider the following strategies:
-
Use Basic Hydrolysis (Saponification): This is the most effective method as the reaction is irreversible.[4] Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide.
-
Optimize Reaction Conditions: Heat the reaction mixture under reflux to increase the reaction rate. A typical solvent system is a mixture of ethanol and water to ensure the solubility of both the ester and the hydroxide salt.
-
Monitor the Reaction: Use TLC to monitor the disappearance of the starting ester.
Experimental Protocol: Optimized Hydrolysis of Ethyl 4-acetylphenoxyacetate
| Parameter | Recommended Condition | Rationale |
| Reactant | Ethyl 4-acetylphenoxyacetate | |
| Base | Sodium Hydroxide (2.0-3.0 eq) in Water/Ethanol | Irreversible reaction, excess base ensures completion. |
| Solvent | Ethanol/Water (e.g., 2:1 v/v) | Co-solvent system to dissolve both reactants. |
| Temperature | Reflux (approx. 80-90 °C) | Increases reaction rate. |
| Reaction Time | 2-4 hours (monitor by TLC) | Ensures complete hydrolysis. |
Step-by-Step Methodology:
-
Dissolve the crude ethyl 4-acetylphenoxyacetate in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
The this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Purification and Characterization
Question 6: How can I effectively purify the final product to improve my isolated yield?
Purification losses can significantly reduce your overall yield. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[7][8]
-
Choosing a Recrystallization Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For this compound, a mixed solvent system of ethanol and water is often effective. Acetic acid can also be a suitable solvent for recrystallization.[9]
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal to remove colored impurities.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
Analytical Monitoring
Question 7: How can I use Thin Layer Chromatography (TLC) to monitor the progress of my reactions?
TLC is an invaluable tool for monitoring the progress of your synthesis.[10][11]
-
Developing a Solvent System: A good solvent system will give a clear separation between your starting material, intermediate, and product. For this synthesis, a mixture of hexane and ethyl acetate is a good starting point. You can adjust the ratio to achieve an Rf value of around 0.3-0.5 for your product. For the more polar carboxylic acid, a more polar solvent system, such as ethyl acetate with a small amount of acetic acid, may be necessary to prevent streaking.[11]
-
Visualizing the Spots: The aromatic rings in all the compounds in this synthesis will allow for visualization under a UV lamp (254 nm).[12]
-
Interpreting the TLC:
-
Williamson Ether Synthesis: You should see the spot for 4-hydroxyacetophenone (more polar) disappear and a new, less polar spot for ethyl 4-acetylphenoxyacetate appear.
-
Hydrolysis: The spot for ethyl 4-acetylphenoxyacetate will disappear and be replaced by a more polar spot for this compound.
-
Troubleshooting Logic Flowchart
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. reddit.com [reddit.com]
- 10. How To [chem.rochester.edu]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. rsc.org [rsc.org]
preventing degradation of 4-Acetylphenoxyacetic acid during storage
Welcome to the technical support center for 4-Acetylphenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we address common challenges and provide expert-driven, scientifically-grounded solutions to prevent and troubleshoot potential degradation.
Section 1: Optimal Storage and Handling Protocols
Proper storage is the most critical factor in preventing the degradation of this compound. The core principle is to shield the compound from environmental factors that can initiate chemical breakdown.
Q1: What are the ideal storage conditions for solid this compound?
To maximize the shelf-life of solid this compound, it must be protected from light, moisture, heat, and reactive atmospheric components.
Causality Behind Recommendations:
-
Light Sensitivity: Phenoxyacetic acid derivatives are known to be susceptible to photodegradation.[1] High-energy photons, particularly in the UV spectrum, can provide the activation energy needed to cleave the ether bond, which is a primary degradation pathway.
-
Hygroscopicity & Hydrolysis: Although not highly hygroscopic, absorbed moisture can facilitate hydrolysis of the ether linkage over long-term storage, especially if the compound is exposed to acidic or basic micro-environments.
-
Thermal Stability: While stable at ambient temperatures, elevated temperatures accelerate all chemical reactions, including decomposition.[2] Storing at reduced temperatures minimizes the kinetic energy of the molecules, drastically slowing potential degradation reactions.
-
Oxidation: The acetyl group and the aromatic ring are susceptible to oxidation. Storing under an inert atmosphere like argon or nitrogen displaces oxygen and prevents oxidative degradation.
Recommended Storage Protocol:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Slows down all potential degradation reactions.[3] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Prevents oxidation of the aromatic ring and acetyl group. |
| Light | Protect from light (use amber vials) | Prevents UV-induced photodegradation.[1] |
| Container | Tightly sealed, airtight container | Prevents moisture absorption and exposure to oxygen.[4][5] |
| Location | Dry, well-ventilated area | Avoids ambient moisture and ensures safety.[6][7] |
Q2: I need to store this compound in solution. What is the best practice?
Storing in solution is generally not recommended for long-term stability due to increased molecular mobility and solvent-mediated reactions. If short-term storage is necessary, the choice of solvent and storage conditions are critical.
Step-by-Step Protocol for Short-Term Solution Storage:
-
Solvent Selection: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents like methanol or water, which can directly participate in hydrolysis.
-
Preparation: Prepare the solution fresh for each experiment if possible. If storage is unavoidable, prepare a concentrated stock solution to minimize the solvent-to-compound ratio.
-
Storage Conditions:
-
Store aliquots in tightly sealed vials with PTFE-lined caps to minimize headspace and prevent solvent evaporation/moisture ingress.
-
Store at -20°C or -80°C.
-
Protect vials from light by wrapping them in aluminum foil or using amber vials.
-
-
Usage: When using the solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Expert Insight: For critical applications, it is advisable to perform a stability test on your solution. Analyze a freshly prepared sample via HPLC and re-analyze it after a set storage period to quantify any degradation.
Section 2: Understanding Degradation: Pathways and Products
Recognizing the signs of degradation and understanding the underlying chemical pathways are essential for troubleshooting. While specific degradation kinetics for this compound are not extensively published, we can infer the most probable pathways based on its chemical structure and data from analogous phenoxyacetic acid compounds.
Q3: What are the primary ways this compound can degrade, and what products are formed?
Degradation is likely to occur via three main pathways: photodegradation, hydrolysis, and oxidation.
-
Photodegradation: This is a high-risk pathway, especially for solutions exposed to ambient or UV light. The primary mechanism involves the cleavage of the ether bond.[1][8]
-
Products: 4-Hydroxyacetophenone and various radical species that can further react.
-
-
Hydrolysis: This reaction is catalyzed by the presence of acids or bases and involves the nucleophilic attack of water on the ether linkage. This is a significant concern in non-anhydrous solutions or if the solid is stored improperly.
-
Products: 4-Hydroxyacetophenone and Glycolic Acid.
-
-
Oxidation: The aromatic ring and the acetyl methyl group are potential sites for oxidation, especially if the compound comes into contact with strong oxidizing agents.[6][9]
-
Products: This can lead to a variety of products, including the corresponding carboxylic acid (transforming the acetyl group) or hydroxylated ring species.
-
The diagram below illustrates these potential degradation routes.
Caption: Key degradation routes for this compound.
Section 3: Troubleshooting Guide: Investigating Suspected Degradation
This section provides a systematic approach to identifying and confirming degradation when you encounter unexpected experimental outcomes.
Q4: My experiments are yielding inconsistent or unexpected results. How can I determine if my this compound has degraded?
Follow this workflow to diagnose the issue methodically. The process begins with simple physical checks and progresses to more definitive analytical techniques.
Step 1: Visual and Physical Inspection
-
Color Change: Pure this compound is a white to off-white solid.[10] Any significant discoloration (e.g., yellowing or browning) can be an indicator of impurities or degradation products.
-
Clumping/Caking: If the powder, which should be crystalline or a fine powder, has become sticky or clumped, it may have absorbed moisture, increasing the risk of hydrolysis.
-
Solubility Issues: If the compound does not dissolve as expected in a solvent in which it is known to be soluble, this could indicate the presence of insoluble polymeric degradation products.
Step 2: Review Storage and Handling Records
-
Cross-reference the lot number with storage logs. Has the container been stored correctly? Was it left on the benchtop for extended periods? Was a fresh bottle used for a successful prior experiment?
Step 3: Analytical Confirmation (Purity Assessment)
-
The most reliable method to confirm degradation is through analytical chemistry. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically suitable for this class of compounds.[11]
-
Procedure:
-
Prepare a solution of your suspect compound.
-
If available, prepare a solution from a new, unopened lot of this compound to use as a reference standard.
-
Analyze both samples by RP-HPLC.
-
Interpretation: Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in your suspect sample relative to the reference standard is strong evidence of degradation. The retention times of new peaks can give clues to their polarity and identity (e.g., the more polar 4-hydroxyacetophenone would likely have an earlier retention time).
-
The following diagram outlines this troubleshooting workflow.
Caption: A logical workflow for diagnosing compound integrity.
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the typical shelf-life of this compound? When stored under the recommended conditions (2-8°C, dark, dry, tightly sealed), the solid compound is expected to be stable for several years.[3] However, the actual shelf-life can be affected by the initial purity and handling practices. It is always best to refer to the manufacturer's expiry date and to re-qualify the material with an analytical method if it is past this date or if degradation is suspected.
Q6: My lab only has room temperature storage. Can I still use this compound? While 2-8°C is optimal, storage at controlled room temperature (20-25°C) in a dark, dry location is acceptable for shorter periods.[5] For long-term storage (over 6-12 months), refrigeration is strongly advised to minimize the risk of slow degradation. The risk of degradation increases significantly with uncontrolled temperature fluctuations.
Q7: The Safety Data Sheet (SDS) lists "strong oxidizing agents" and "strong bases" as incompatible. What are some common lab examples?
-
Strong Oxidizing Agents: This includes materials like potassium permanganate, hydrogen peroxide, and chromic acid.[6][12] Contact with these can lead to rapid and potentially hazardous decomposition.
-
Strong Bases: This includes sodium hydroxide, potassium hydroxide, and strong organic bases like sodium ethoxide.[4] These can readily catalyze the hydrolysis of the ether bond.
Q8: I see a small amount of particulate matter in my freshly-made solution. Is this degradation? Not necessarily. It could be due to incomplete dissolution or the presence of a minor, non-degradation-related impurity from synthesis. Try gently warming or sonicating the solution. If the particulate matter persists, it is worth analyzing via HPLC to confirm the purity before use. However, if this is a new observation in a lot that previously dissolved well, it could be a sign of degradation into less soluble byproducts.
References
- 1. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (4-METHYLPHENOXY)ACETIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.ca [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. CAS 940-64-7: (4-Methylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 11. ajrconline.org [ajrconline.org]
- 12. acs.org [acs.org]
Technical Support Center: Managing Aggregation of 4-Acetylphenoxyacetic Acid Conjugates
Welcome to the technical support resource for scientists and researchers working with 4-Acetylphenoxyacetic acid conjugates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges related to conjugate aggregation, ensuring the stability and functionality of your molecules.
As Senior Application Scientists, we understand that unexpected aggregation can derail critical experiments. This resource is built on a foundation of scientific expertise and practical, field-tested experience to help you diagnose and solve these issues effectively.
Part 1: Understanding the Root Cause: Why Do this compound Conjugates Aggregate?
Aggregation of protein conjugates, such as those modified with this compound, is a common yet complex issue. The primary driver is often the introduction of a hydrophobic moiety (the acetylphenoxy group) onto the protein surface. This modification can disrupt the protein's natural conformational stability and expose hydrophobic patches, leading to intermolecular interactions and the formation of soluble or insoluble aggregates.
Several factors can trigger or exacerbate this process:
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic small molecules per protein significantly increases the likelihood of aggregation.
-
Suboptimal Buffer Conditions: pH, ionic strength, and the absence of stabilizing excipients can all contribute to protein destabilization.
-
Physical Stress: Temperature fluctuations, agitation, and freeze-thaw cycles can denature the protein, promoting aggregation.
-
Reaction Chemistry: The conditions used during the conjugation reaction itself can sometimes induce stress on the protein.
Logical Flow: From Conjugation to Aggregation
The following diagram illustrates the pathway from a stable protein to an aggregated conjugate, highlighting key stress points.
Caption: Workflow from stable protein to potential aggregate formation.
Part 2: Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.
Problem 1: Visible Precipitation Observed Immediately After Conjugation Reaction.
-
Potential Cause 1: High Degree of Conjugation (High DAR). The introduction of too many hydrophobic this compound molecules has rendered the conjugate insoluble in your current buffer system.
-
Solution 1: Optimize the Molar Ratio. Reduce the molar excess of the activated this compound derivative used in the conjugation reaction. Run a matrix of reactions to identify the highest DAR achievable without inducing immediate precipitation.
-
Potential Cause 2: Incorrect pH. The pH of your reaction buffer may be too close to the isoelectric point (pI) of the protein conjugate, minimizing electrostatic repulsion and promoting aggregation.
-
Solution 2: Adjust Reaction Buffer pH. If possible, perform the conjugation at a pH that is at least 1-2 units away from the pI of the protein. After conjugation, ensure the final formulation buffer has a pH that confers maximal stability.
Problem 2: Conjugate Appears Soluble but Shows Aggregation in Downstream Analytics (e.g., SEC-HPLC).
-
Potential Cause: Formation of Soluble, High Molecular Weight (HMW) Species. These are oligomers or larger aggregates that have not yet precipitated but are detrimental to the conjugate's function and safety.
-
Solution: Formulation Optimization with Stabilizing Excipients. The addition of specific excipients to your formulation buffer can significantly enhance conjugate stability. These work by preferentially excluding themselves from the protein surface (thermodynamic stabilization) or by preventing intermolecular binding.
Table 1: Common Stabilizing Excipients for Protein Conjugates
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 2% - 10% (w/v) | Preferential hydration, increases thermodynamic stability. |
| Amino Acids | Arginine, Glycine, Proline | 50 - 250 mM | Act as aggregation suppressors by interacting with hydrophobic patches. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevent surface-induced aggregation and stabilize protein structure. |
| Antioxidants | Methionine, DTPA | 10 - 100 mM | Prevent oxidation-induced aggregation. |
Part 3: Frequently Asked Questions (FAQs)
Q1: How can I quickly screen for optimal buffer conditions to prevent aggregation?
A1: High-throughput screening (HTS) methods are highly effective. A Design of Experiments (DoE) approach using a 96-well plate format allows you to test a wide range of pH conditions and excipient concentrations simultaneously. You can use techniques like Dynamic Light Scattering (DLS) or turbidity measurements as a rapid readout for aggregation.
Q2: Can aggregation be reversed? If so, how?
A2: Reversing aggregation can be challenging and is often not feasible for insoluble precipitates. However, for soluble aggregates, gentle disaggregation methods can sometimes be effective. This can include:
-
Mild Denaturant Dialysis: Dialyzing the sample against a buffer containing a low concentration of a denaturant (e.g., 1-2 M urea) followed by a gradual removal of the denaturant.
-
Size Exclusion Chromatography (SEC): This can be used to separate the monomeric, functional conjugate from HMW aggregates. However, this is a purification method, not a true reversal.
Q3: What is the best analytical technique to quantify aggregation?
A3: A combination of techniques is recommended for a comprehensive picture.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for accurately quantifying the different species (monomer, dimer, HMW aggregates) and determining their absolute molar mass.
-
Dynamic Light Scattering (DLS): Provides a rapid assessment of the size distribution of particles in solution and is very sensitive to the presence of large aggregates.
-
Asymmetrical-Flow Field-Flow Fractionation (AF4): An alternative to SEC that is gentler on samples and can characterize a very broad range of aggregate sizes.
Part 4: Experimental Protocol: Screening for Stabilizing Excipients
This protocol outlines a systematic approach to screen for excipients that can minimize aggregation of your this compound conjugate.
Objective: To identify a buffer formulation that maintains the conjugate in its monomeric state.
Materials:
-
Purified this compound conjugate
-
Base buffer (e.g., 20 mM Histidine, pH 6.0)
-
Stock solutions of excipients (e.g., 50% Sucrose, 1 M Arginine, 1% Polysorbate 20)
-
96-well UV-transparent plates
-
Plate reader or DLS instrument
Methodology:
-
Preparation of Formulations:
-
In a 96-well plate, prepare a matrix of different formulations. For example, vary the concentration of Arginine (0 mM, 50 mM, 100 mM, 150 mM) and Sucrose (0%, 2%, 5%, 8%).
-
Keep the conjugate concentration constant across all wells (e.g., 1 mg/mL).
-
Include a control well with the conjugate in the base buffer only.
-
-
Incubation / Stress:
-
Seal the plate and incubate under stress conditions to accelerate aggregation. A common stress condition is incubation at 40°C for 1 week.
-
Include a non-stressed control plate stored at 4°C.
-
-
Analysis:
-
Visual Inspection: Check for any visible precipitation.
-
Turbidity Measurement: Read the absorbance at 350 nm (A350) using a plate reader. An increase in A350 indicates the formation of insoluble aggregates.
-
DLS Analysis: Measure the hydrodynamic radius (Rh) and polydispersity index (PDI) for each well. A significant increase in Rh or PDI points to aggregation.
-
SEC-HPLC Confirmation: For the most promising formulations, perform SEC-HPLC analysis to quantify the percentage of monomer versus HMW species.
-
Decision-Making Workflow for Formulation
Technical Support Center: Characterizing 4-Acetylphenoxyacetic Acid Conjugates
Welcome to the technical support center for the analytical characterization of 4-Acetylphenoxyacetic acid conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these important molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
The unique structure of this compound, featuring a carboxylic acid for conjugation, a stable phenoxy backbone, and a reactive acetyl group, presents a distinct set of analytical hurdles. This guide will provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in characterizing this compound conjugates?
-
How do I choose the right analytical techniques for my conjugate?
-
What are the critical quality attributes (CQAs) for a this compound conjugate?
-
-
Troubleshooting Guide by Analytical Technique
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-
Experimental Protocols
-
Protocol 1: General HPLC-UV Method for Purity Assessment
-
Protocol 2: LC-MS Analysis for Identity Confirmation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound conjugates?
A1: The analytical challenges with this compound conjugates are multifaceted and stem from their hybrid nature, combining the properties of a small molecule with a potentially larger, more complex conjugation partner. Key challenges include:
-
Heterogeneity: Conjugation reactions can often result in a mixture of products, including the desired conjugate, unreacted starting materials, and side-products. Quantifying the purity of the final product is a significant hurdle.[1][2]
-
Solubility: The solubility of the conjugate can differ significantly from the starting materials. This compound itself has limited water solubility, and conjugation to a hydrophobic molecule can exacerbate this, leading to difficulties in sample preparation and analysis.
-
Stability: The linker used to create the conjugate (often an ester or amide bond formed from the carboxylic acid) may have limited stability under certain pH or temperature conditions. This can lead to degradation of the conjugate during analysis, skewing results.
-
Chromatographic Resolution: Achieving baseline separation of the conjugate from starting materials and impurities by HPLC can be challenging due to similar polarities and UV-Vis spectra.
Q2: How do I choose the right analytical techniques for my conjugate?
A2: A multi-pronged analytical approach is essential for comprehensive characterization. The choice of techniques depends on the information you seek:
-
For Purity and Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for assessing purity and quantifying the amount of conjugate.[2] Hydrophobic Interaction Chromatography (HIC) can also be useful for separating species with different levels of conjugation.[2]
-
For Identity Confirmation: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is crucial for confirming the molecular weight of the conjugate and identifying any impurities or degradation products.[3][4]
-
For Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the site of conjugation and the overall structure of the molecule.
Q3: What are the critical quality attributes (CQAs) for a this compound conjugate?
A3: Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a this compound conjugate, the primary CQAs include:
-
Purity: The percentage of the desired conjugate in the final product, with defined limits for starting materials and impurities.
-
Identity: Confirmation of the correct chemical structure, including the site of conjugation.
-
Potency: The biological activity of the conjugate, which is often related to the amount of active substance.
-
Stability: The ability of the conjugate to retain its critical quality attributes over time under specified storage conditions.
Troubleshooting Guide by Analytical Technique
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
High-Performance Liquid Chromatography (HPLC)
Issue 1: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the conjugate.
-
Possible Cause 1: Secondary Interactions with the Column. The conjugate may be interacting with residual silanol groups on the stationary phase, especially if it has basic moieties.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (0.1% v/v) to block the active silanol sites.
-
Adjust pH: If the conjugate is ionizable, adjusting the pH of the mobile phase can suppress ionization and improve peak shape. For acidic compounds like the parent this compound, a mobile phase with a pH below its pKa is recommended.[5]
-
Change the Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.
-
-
-
Possible Cause 2: Sample Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. A good starting point is a 10-fold dilution.
-
-
Possible Cause 3: Inappropriate Injection Solvent. If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
Issue 2: I can't achieve baseline separation between my conjugate and the unreacted this compound.
-
Possible Cause 1: Insufficient Chromatographic Resolution. The chosen HPLC method may not be optimal for separating these two closely related compounds.
-
Solution:
-
Optimize the Gradient: If using a gradient method, make the gradient shallower to increase the separation between closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can sometimes resolve co-eluting peaks.
-
Adjust the pH: Small changes in the mobile phase pH can alter the retention times of ionizable compounds and improve separation.
-
-
-
Possible Cause 2: Column Degradation. Over time, the performance of an HPLC column can degrade, leading to a loss of resolution.
-
Solution: Replace the column with a new one of the same type.
-
Workflow for HPLC Method Development
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Mass Spectrometry (MS)
Issue 1: I am not seeing the expected molecular ion for my conjugate in the mass spectrum.
-
Possible Cause 1: In-source Fragmentation or Decomposition. The conjugate may be unstable under the ionization conditions.
-
Solution:
-
Use a Softer Ionization Technique: If using a harsh ionization method, switch to a softer one like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Optimize Ion Source Parameters: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.
-
Check for Adduct Formation: The molecular ion may be present as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Search for these masses in your spectrum.
-
-
-
Possible Cause 2: Poor Ionization Efficiency. The conjugate may not ionize well under the chosen conditions.
-
Solution:
-
Switch Ionization Mode: If you are using positive ion mode, try negative ion mode, especially since the parent molecule has a carboxylic acid.
-
Modify the Mobile Phase: Add a small amount of an acid (like formic acid) or a base (like ammonium hydroxide) to the mobile phase to promote protonation or deprotonation, respectively.
-
-
Issue 2: The mass spectrum is complex and shows many unexpected peaks.
-
Possible Cause 1: Presence of Impurities. The sample may contain unreacted starting materials, by-products, or residual solvents.
-
Solution:
-
Purify the Sample: Use techniques like preparative HPLC or flash chromatography to purify your conjugate before MS analysis.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, which can help in identifying the elemental composition of the unknown peaks and distinguishing them from your target molecule.
-
-
-
Possible Cause 2: Fragmentation of the Conjugate. The peaks may be fragments of your conjugate.
-
Solution: Perform tandem mass spectrometry (MS/MS) on the suspected molecular ion. The fragmentation pattern can help confirm the structure of your conjugate and identify the origin of the other peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: The ¹H NMR spectrum of my conjugate is poorly resolved, with broad peaks.
-
Possible Cause 1: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution:
-
Purify the Sample: Ensure your sample is free from any metal contaminants from catalysts or reagents used in the synthesis.
-
Use a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the NMR sample can help to sequester paramagnetic ions.
-
-
-
Possible Cause 2: Aggregation of the Conjugate. If the conjugate is aggregating in the NMR solvent, it can lead to broad peaks.
-
Solution:
-
Change the Solvent: Try a different deuterated solvent in which the conjugate is more soluble.
-
Increase the Temperature: Acquiring the NMR spectrum at a higher temperature can sometimes break up aggregates and improve resolution.
-
Lower the Concentration: A more dilute sample may be less prone to aggregation.
-
-
Issue 2: I am having difficulty confirming the site of conjugation from the NMR spectrum.
-
Possible Cause 1: Overlapping Signals. The signals from the linker and the conjugation site may be overlapping with other signals in the spectrum.
-
Solution:
-
Use 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve overlapping signals and establish connectivity between protons and carbons, which can be crucial in identifying the conjugation site.
-
Compare with Starting Materials: Carefully compare the NMR spectra of the conjugate with those of the starting materials (this compound and the conjugation partner). The disappearance of a signal (e.g., the carboxylic acid proton) and the appearance of new signals can confirm the conjugation.
-
-
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Assessment
This protocol provides a starting point for the analysis of this compound conjugates. Optimization will likely be required based on the specific properties of your conjugate.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | 254 nm is a common wavelength for aromatic compounds, and 280 nm can be used if the conjugation partner has a strong absorbance there. |
| Injection Volume | 10 µL | A typical injection volume. |
Step-by-Step Methodology:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
-
Inject the sample and run the gradient method.
-
Analyze the resulting chromatogram for peak purity and retention time.
Workflow for HPLC Purity Assessment
Caption: A streamlined workflow for assessing the purity of a conjugate using HPLC.
Protocol 2: LC-MS Analysis for Identity Confirmation
This protocol is designed to confirm the molecular weight of the this compound conjugate.
| Parameter | Condition | Rationale |
| LC System | Same as HPLC-UV method | The same chromatographic separation can be used for MS detection. |
| MS Detector | Electrospray Ionization (ESI) | A soft ionization technique suitable for a wide range of molecules. |
| Ionization Mode | Positive and Negative | Run in both modes to determine which provides the better signal for your conjugate. |
| Mass Range | 100 - 2000 m/z | A broad range to ensure detection of the expected molecular ion and any potential fragments or adducts. |
| Cone Voltage | 30 V (start) | A starting point for optimization to minimize in-source fragmentation. |
Step-by-Step Methodology:
-
Perform the LC separation as described in Protocol 1.
-
Divert the flow from the LC to the MS detector.
-
Acquire the mass spectrum across the elution of the peak of interest.
-
Process the data to find the molecular ion of the conjugate.
-
Compare the observed mass with the calculated theoretical mass. A mass accuracy of <5 ppm is generally expected with a high-resolution mass spectrometer.
References
- 1. (4-METHYLPHENOXY)ACETIC ACID(940-64-7) 1H NMR [m.chemicalbook.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [ouci.dntb.gov.ua]
- 5. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with 4-Acetylphenoxyacetic Acid Linkers
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Acetylphenoxyacetic acid-based linkers for Antibody-Drug Conjugate (ADC) development. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that profoundly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[1][2] Achieving a consistent and optimal DAR is paramount for successful therapeutic development.
This guide is structured to provide both foundational knowledge and in-depth troubleshooting advice to help you navigate the complexities of ADC conjugation and improve your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound linkers and the importance of DAR.
Q1: What is the conjugation mechanism of a this compound linker?
A1: The this compound moiety is a key component of certain acid-cleavable linkers, most notably used in ADCs like Gemtuzumab ozogamicin and Inotuzumab ozogamicin.[] The conjugation strategy involves two primary steps:
-
The carboxylic acid of the linker is activated (e.g., as an NHS-ester) and reacts with a primary amine on the antibody, typically the ε-amino group of a lysine residue, to form a stable amide bond.
-
The acetyl group (ketone) on the phenoxy ring then serves as a conjugation point for a payload containing a hydrazide functional group, forming an acid-labile hydrazone bond.[][4]
This hydrazone bond is designed to be stable at the physiological pH of blood but hydrolyzes in the acidic environment of cellular lysosomes (pH < 6) to release the cytotoxic payload inside the target cell.[4][5][6]
Diagram: Conjugation Mechanism Below is a simplified representation of the two-stage conjugation process.
Caption: Two-step conjugation via this compound linker.
Q2: Why is achieving a specific and consistent DAR so important?
A2: The DAR is a delicate balance.
-
Low DAR: If the DAR is too low, the amount of payload delivered to the target cell may be insufficient, leading to reduced potency and poor therapeutic efficacy.[2]
-
High DAR: Conversely, a high DAR can negatively impact the ADC in several ways. It often increases the hydrophobicity of the antibody, which can lead to aggregation, reduced stability, and faster clearance from circulation.[2][7] This can decrease the therapeutic window and increase off-target toxicity.[8]
Therefore, controlling the DAR is essential for producing a consistent product with a predictable and optimal balance of efficacy and safety.[][10] The ideal DAR is typically between 2 and 4 for many ADCs, though the optimal value is specific to the antibody, linker, and payload combination.[]
Q3: What are the primary analytical techniques to measure DAR?
A3: Several methods are used to determine DAR, each with distinct advantages. A combination of at least two complementary techniques is often recommended for robust characterization.[11]
-
Hydrophobic Interaction Chromatography (HIC): This is considered the gold standard for DAR analysis, especially for cysteine-linked ADCs, but is also effective for lysine-conjugates.[12][13] It separates ADC species based on the increased hydrophobicity conferred by the conjugated drug-linker, allowing for the quantification of different DAR species (e.g., DAR0, DAR2, DAR4).[]
-
Mass Spectrometry (MS): Techniques like native MS and LC-MS provide accurate mass measurements of the intact ADC or its subunits (light and heavy chains), allowing for direct calculation of the average DAR and distribution of drug-loaded species.[12][15][16]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate the light and heavy chains, RP-HPLC can provide detailed DAR information and is frequently coupled with mass spectrometry.[1][12]
-
UV-Vis Spectrophotometry: A simpler and faster method that provides an estimate of the average DAR by measuring absorbance at two wavelengths (typically 280 nm for the antibody and another for the drug).[1] However, it does not provide information on the distribution of different DAR species.[1][12]
Section 2: Troubleshooting Guide for Low DAR
This guide addresses the common and frustrating issue of achieving a lower-than-expected DAR.
Issue: The average DAR is significantly lower than the target value, despite using the correct stoichiometric ratio of linker-payload.
This is a frequent challenge in ADC development. The root cause can often be traced to one or more suboptimal reaction parameters. The following Q&A format will walk you through a systematic troubleshooting process.
Diagram: Troubleshooting Workflow for Low DAR
Caption: Decision tree for diagnosing the root cause of low DAR.
Q: Could the quality or concentration of my reagents be the problem?
A: Absolutely. The purity and accurate quantification of your antibody and linker-payload are fundamental. Degradation of the linker-payload or an error in determining its concentration will directly lead to a lower effective molar ratio in the reaction, resulting in a low DAR.[12]
Troubleshooting Steps:
-
Verify Linker-Payload Purity: Use freshly prepared or properly stored high-quality reagents. Assess the purity of your linker-payload stock using analytical techniques like HPLC and confirm its identity and integrity via Mass Spectrometry or NMR.
-
Accurate Quantification: Do not rely solely on the manufacturer's stated weight. Accurately determine the concentration of your linker-payload stock solution spectrophotometrically if it has a suitable chromophore, or use a highly accurate balance in a controlled environment.
-
Check Antibody Concentration: Verify the concentration of your antibody stock using a reliable method like A280 absorbance or a BCA assay. Ensure the antibody has not undergone degradation or aggregation during storage.
Q: My linker-payload is highly hydrophobic. Could this be causing a low DAR?
A: Yes, this is a very common cause. Many cytotoxic payloads are hydrophobic. If the linker-payload has poor solubility in your aqueous conjugation buffer, it can precipitate out of solution, effectively lowering its available concentration for the reaction.
Troubleshooting Steps:
-
Use of Co-solvents: Dissolve the hydrophobic linker-payload in a small, controlled amount of a compatible organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[12]
-
Control Co-solvent Concentration: Critically, the final concentration of the organic co-solvent in the reaction buffer should be kept low (typically ≤10% v/v). High concentrations of organic solvents can denature the antibody, leading to aggregation and reduced reactivity.[7][17]
-
Incremental Addition: Add the linker-payload solution to the antibody solution slowly and with gentle mixing to prevent localized high concentrations that could induce precipitation.
Q: How critical is the reaction pH for lysine conjugation?
A: The pH is a critical parameter that directly influences the reaction rate and efficiency. For the first step of the conjugation—the reaction between an activated carboxylic acid (like an NHS-ester) and a lysine amine—the pH must be carefully controlled.
Scientific Rationale: The ε-amino group of lysine has a pKa of ~10.5. For it to act as an effective nucleophile and attack the activated ester, it must be in its unprotonated, neutral state (-NH2). However, the stability of the NHS-ester itself is compromised at high pH due to hydrolysis. Therefore, a compromise is necessary. A pH range of 8.0-9.0 is generally optimal for this reaction, ensuring a sufficient population of deprotonated lysines while minimizing premature hydrolysis of the linker.[18] An incorrect pH can significantly slow the reaction, leading to an incomplete conjugation and low DAR.[19][20][21]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer immediately before use. Do not rely on the theoretical pH of the buffer preparation.
-
Buffer Choice: Use a non-nucleophilic buffer, such as HEPES or borate buffer, to avoid unwanted side reactions with your activated linker.
-
pH Optimization Study: If low DAR persists, perform a small-scale pH optimization study, testing conditions from pH 7.5 to 9.0 to find the ideal pH for your specific antibody-linker system.
Q: Could my reaction time or temperature be insufficient?
A: Yes. Conjugation reactions are kinetically driven. If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion.
Troubleshooting Steps:
-
Reaction Time: Monitor the progress of the conjugation reaction over time (e.g., taking aliquots at 1, 2, 4, and 8 hours) to determine the optimal duration. Most conjugations are performed for 1-4 hours, but some systems may require longer.[10]
-
Temperature Control: Most lysine conjugations are performed at room temperature (~20-25°C) or at 4°C to balance reaction rate with antibody stability.[10] While higher temperatures can increase the reaction rate, they also elevate the risk of antibody aggregation or degradation.[7][10] Ensure your reaction is maintained at a consistent, controlled temperature.
| Parameter | Recommended Range | Rationale for Low DAR |
| Linker-Payload Molar Excess | 3- to 10-fold over antibody | Too Low: Insufficient reactant to drive the reaction to the target DAR. |
| Final Co-solvent (e.g., DMSO) | < 10% (v/v) | Too High: Can cause antibody denaturation/aggregation, reducing available conjugation sites.[17] |
| Reaction pH | 8.0 - 9.0 | Too Low: Lysine amines are protonated (-NH3+) and not nucleophilic. Too High: Linker hydrolysis outcompes reaction. |
| Reaction Temperature | 4°C to 25°C | Too Low: Reaction kinetics are too slow, leading to incomplete conjugation.[10] |
| Reaction Time | 1 - 8 hours | Too Short: The reaction does not have sufficient time to reach completion.[10] |
Section 3: Experimental Protocols
Protocol 1: General Two-Step Conjugation for this compound Linker
This protocol provides a general methodology for conjugating a hydrazide-functionalized payload to an antibody using an NHS-activated this compound linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), pH ~7.4
-
Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.5
-
NHS-activated this compound linker solution (freshly prepared in anhydrous DMSO)
-
Payload-hydrazide solution (freshly prepared in anhydrous DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., TFF or SEC column)
Procedure:
-
Buffer Exchange: Exchange the mAb into the Reaction Buffer (pH 8.5) to a final concentration of 5-10 mg/mL.
-
Linker Addition: Add the desired molar excess (e.g., 5-fold) of the NHS-activated linker solution to the mAb solution. Ensure the final DMSO concentration is below 10%.
-
First Conjugation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purification (Optional but Recommended): Remove excess, unreacted linker via a desalting column or Tangential Flow Filtration (TFF) to prevent side reactions.
-
pH Adjustment: Adjust the pH of the antibody-linker intermediate solution to ~6.0 to facilitate the hydrazone reaction.
-
Payload Addition: Add the desired molar excess (e.g., 3-fold) of the payload-hydrazide solution to the antibody-linker solution.
-
Second Conjugation: Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Purification: Purify the final ADC product to remove unconjugated payload, linker, and aggregates. Use appropriate methods like TFF, SEC, or HIC.[22][23][]
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
Purified ADC sample (~1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the HPLC system and HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 20-50 µg of the ADC sample onto the column.
-
Gradient Elution: Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes. More hydrophobic, higher-DAR species will elute later.[1]
-
Data Analysis: Integrate the peak areas for each DAR species detected by the UV detector (at 280 nm).
-
DAR Calculation: Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100[15]
Diagram: ADC Preparation & Analysis Workflow
Caption: General workflow for ADC synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry Behind ADCs [mdpi.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.cz [lcms.cz]
- 17. pharmtech.com [pharmtech.com]
- 18. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Effects of pH on the properties of colloidal gold labeling monoclonal antibody] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
Validation & Comparative
A Comparative Analysis of 4-Acetylphenoxyacetic Acid Derivatives' Bioactivity: A Guide for Drug Discovery Professionals
The phenoxyacetic acid scaffold is a cornerstone in medicinal chemistry, serving as the structural foundation for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[1] The versatility of this scaffold allows for molecular modifications that can fine-tune its biological activity, making it a subject of intense research in drug development. This guide provides an in-depth comparative analysis of the bioactivity of 4-acetylphenoxyacetic acid derivatives, focusing on key therapeutic areas and the underlying structure-activity relationships (SAR) that govern their efficacy. We will delve into quantitative data, elucidate experimental methodologies, and explore the mechanistic pathways these compounds modulate.
The Anti-Inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)
Inflammation is a critical physiological process, but its dysregulation is central to numerous chronic diseases. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory therapies.[2][3] Selective COX-2 inhibitors offer a significant therapeutic advantage by mitigating inflammation while reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[2][3][4]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory efficacy of phenoxyacetic acid derivatives is highly dependent on their substitution patterns. A key strategy for enhancing COX-2 selectivity involves modifying the phenoxy ring.
-
Halogenation: The introduction of a bromine atom at position 4 of the phenoxy ring has been shown to significantly heighten COX-2 inhibitory activity. For instance, compounds 5f and 7b , which are bromo-substituted, exhibit potent inhibition with IC50 values of 0.06 µM, comparable to the well-known COX-2 inhibitor celecoxib.[2][5] This enhancement is attributed to the electron-withdrawing nature and steric bulk of the bromine, which likely promotes favorable interactions within the COX-2 active site.
-
Para-Substitution on Phenyl Ring: In derivatives like compound 5f , a para-chloro substitution on a distal phenyl ring further boosts inhibitory effects compared to para-methyl or unsubstituted analogues.[2] This suggests that specific electronic and steric properties at this position are crucial for optimal binding.
Comparative Performance Data
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected phenoxyacetic acid derivatives, providing a clear comparison of their potency and selectivity.
| Compound ID | Key Structural Features | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| 5f | 4-Bromo-phenoxy, p-Chloro-phenyl | 0.06 ± 0.01 | 8.00 ± 0.20 | 133.3 | [2] |
| 7b | 4-Bromo-phenoxy | 0.06 ± 0.01 | 5.93 ± 0.12 | 98.8 | [2][5] |
| 6a | Pyrazoline-phenoxyacetic acid | 0.03 | - | 365.4 | [4] |
| 6c | Pyrazoline-phenoxyacetic acid | 0.03 | - | 196.9 | [4] |
| Celecoxib | Reference Drug | 0.06 | 14.93 ± 0.12 | 248.8 | [2][5] |
| Mefenamic Acid | Reference Drug | 0.23 | 29.9 ± 0.09 | 130.0 | [2][5] |
Lower IC50 values indicate higher potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
In vivo studies confirm these findings, with compounds like 5f and 7b significantly reducing paw edema in carrageenan-induced inflammation models.[2][3][6] These compounds also effectively lowered the levels of pro-inflammatory mediators such as TNF-α and PGE2, demonstrating their therapeutic potential without the ulcerogenic effects associated with non-selective NSAIDs.[2][3][6]
Mechanistic Pathway: The Arachidonic Acid Cascade
The primary mechanism for the anti-inflammatory action of these derivatives is the inhibition of the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
References
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies to 4-Acetylphenoxyacetic Acid Conjugates
Introduction: The Hapten Challenge and the Imperative of Specificity
In the development of immunoassays for small molecules, haptens like 4-Acetylphenoxyacetic acid are of significant interest. By themselves, these low-molecular-weight compounds are not immunogenic.[1][2][3] However, when conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), they can elicit a robust antibody response.[1][] This process is fundamental to creating sensitive detection methods for environmental monitoring, food safety, and clinical diagnostics.[5][6][7][8]
The resulting polyclonal or monoclonal antibodies are intended to be highly specific for the this compound moiety. However, a critical challenge arises: cross-reactivity . This occurs when the antibody binds to molecules that are structurally similar, but not identical, to the target hapten.[9][10][11] Such non-specific binding can lead to false-positive results and inaccurate quantification, compromising the integrity of any immunoassay.
This guide provides a comprehensive comparison of key methodologies for evaluating the cross-reactivity of antibodies raised against this compound-protein conjugates. We will delve into the causality behind experimental choices, provide detailed protocols, and compare the data generated from each technique to empower researchers to select the most appropriate validation strategy.
The Foundation: Understanding Hapten-Carrier Conjugation
To generate an immune response, the this compound hapten must be covalently linked to a carrier protein. The choice of conjugation chemistry is critical as it influences which parts of the hapten are exposed and recognized by the immune system.[2][12] The carboxyl group on the acetic acid portion of this compound is a common site for conjugation to primary amines (e.g., lysine residues) on the carrier protein, often using carbodiimide chemistry (like EDC).[12]
Caption: The hapten-carrier principle for generating an immunogen.
The resulting conjugate presents the hapten to the immune system, leading to the production of anti-hapten antibodies. The goal is to generate antibodies that specifically recognize the unique structure of this compound.
Comparative Analysis of Cross-Reactivity Assessment Methods
The validation of antibody specificity is a multi-step process.[13] No single method is sufficient; rather, orthogonal approaches provide the most comprehensive picture of antibody performance. We will compare three primary techniques: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR).
| Technique | Primary Output | Throughput | Key Advantage | Key Limitation |
| Competitive ELISA | IC50 / % Cross-Reactivity | High | Cost-effective, well-established for hapten analysis.[5][10] | Indirect measurement of binding; susceptible to matrix effects. |
| Western Blot | Presence/Absence of Band | Low-Medium | Confirms specificity to the conjugate vs. carrier alone.[14][15] | Not quantitative for cross-reactivity with free analogs. |
| Surface Plasmon Resonance (SPR) | K_D, k_a, k_d | Medium-High | Provides real-time kinetic data (affinity, on/off rates).[16][17] | Higher equipment cost; requires specialized expertise. |
Competitive ELISA: The Workhorse for Hapten Immunoassays
For small molecules like haptens, a competitive immunoassay format is essential because the small size of the hapten prevents the simultaneous binding of two different antibodies, which is required for a traditional "sandwich" ELISA.[7][18][19] In this format, free hapten in a sample competes with a labeled or immobilized hapten-conjugate for a limited number of antibody binding sites.[20][21] A higher concentration of the free hapten (or a cross-reacting compound) results in a lower signal, creating an inverse relationship between concentration and signal.[19]
Caption: Workflow for a competitive indirect ELISA experiment.
Objective: To determine the 50% inhibitory concentration (IC50) for this compound and a panel of structurally related compounds.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Antibody against this compound conjugate (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
This compound standard
-
Potential cross-reactants (e.g., phenoxyacetic acid, 4-methylphenoxyacetic acid, 4-chlorophenoxyacetic acid)
Procedure:
-
Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[21][22]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[23]
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C to prevent non-specific binding.[20][23]
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in PBST.
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate this mixture for 30 minutes at 37°C.
-
-
Incubation: After washing the blocked plate 3 times, transfer 100 µL of the antibody/analyte mixtures to the corresponding wells. Incubate for 1 hour at 37°C.
-
Secondary Antibody: Wash the plate 3 times. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate 5 times. Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop and Read: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm.
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal). The percent cross-reactivity is calculated as:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Western Blot: Confirming Conjugate Specificity
While ELISA is excellent for quantifying interactions in solution, Western Blotting is a "must" to confirm that the antibody specifically recognizes the hapten in the context of the conjugate and not the carrier protein alone.[14][15] This is a critical self-validating step. A truly specific antibody should produce a strong band for the hapten-carrier conjugate but no band for the unconjugated carrier protein.
Objective: To verify that the antibody binds to the this compound-BSA conjugate and not to unconjugated BSA.
Procedure:
-
Sample Preparation: Prepare samples of the this compound-BSA conjugate and unconjugated BSA in loading buffer.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.[13]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10][13]
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-4-Acetylphenoxyacetic acid antibody (at an optimized dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[13]
Expected Result: A clear band should be visible in the lane containing the this compound-BSA conjugate, while the lane with unconjugated BSA should be blank. This confirms the hapten-dependent specificity of the antibody.
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
SPR is a powerful, label-free technology that provides real-time quantitative data on biomolecular interactions.[16] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[16] For cross-reactivity studies, SPR can provide precise affinity (K_D) and kinetic rate constants (k_a for association, k_d for dissociation) for the antibody's interaction with the target hapten and potential cross-reactants.[16][17] This level of detail is invaluable for selecting antibodies with the best performance characteristics, such as high affinity for the target and fast dissociation from non-targets.
Objective: To determine the affinity and kinetic constants of the antibody binding to immobilized this compound and structurally related analogs.
-
Chip Preparation: Covalently immobilize the anti-4-Acetylphenoxyacetic acid antibody onto a sensor chip surface.
-
Analyte Injection: Inject solutions of this compound and each potential cross-reactant at various concentrations over the chip surface.
-
Data Acquisition: The SPR instrument records the binding (association) and unbinding (dissociation) in real-time, generating a sensorgram for each interaction.
-
Regeneration: After each cycle, a regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).
Data Interpretation: A lower K_D value indicates a higher binding affinity. By comparing the K_D values for this compound versus the cross-reactants, a highly quantitative measure of specificity can be obtained. An antibody with high specificity will have a very low K_D for the target hapten and significantly higher (or unmeasurable) K_D values for related compounds.
Conclusion: A Tripartite Strategy for Validating Specificity
Ensuring the specificity of antibodies against haptens like this compound is non-negotiable for the development of reliable immunoassays. No single technique tells the whole story. A robust validation strategy should be viewed as a tripartite approach:
-
Western Blot provides the foundational proof of hapten-dependent binding to the conjugate.
-
Competitive ELISA serves as a high-throughput, cost-effective method to screen a wide range of potential cross-reactants and generate semi-quantitative specificity data.
-
Surface Plasmon Resonance offers the most detailed, quantitative insights into binding kinetics and affinity, allowing for the fine-tuned selection of elite antibody candidates.
By integrating these methodologies, researchers and drug development professionals can build a comprehensive and trustworthy data package, ensuring their antibodies possess the high degree of specificity required for the most demanding applications.
References
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 3. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 10. elisakits.co.uk [elisakits.co.uk]
- 11. bosterbio.com [bosterbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 14. An overview of Western blotting for determining antibody specificities for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 17. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 18. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 23. jacksonimmuno.com [jacksonimmuno.com]
A Researcher's Guide to the Stability of Phenoxyacetic Acid Linkers in Bioconjugate Design
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a critical component that dictates the efficacy and safety of the entire construct. Among the various linker technologies, phenoxyacetic acid-based linkers have garnered significant attention due to their versatile chemistry and tunable stability. This guide provides an in-depth comparison of the stability of different phenoxyacetic acid linkers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug development programs.
The Crucial Role of Linker Stability
The stability of a linker in a bioconjugate is a delicate balance. It must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic index. Conversely, the linker must be labile enough to release the active payload at the target site, be it within a specific cellular compartment or in the tumor microenvironment. Phenoxyacetic acid linkers offer a platform where this stability can be modulated through synthetic modifications, making them an attractive choice for researchers.
Factors Influencing the Stability of Phenoxyacetic Acid Linkers
The stability of phenoxyacetic acid linkers is primarily governed by their susceptibility to enzymatic cleavage, particularly by cathepsins, which are often upregulated in tumor cells. The rate of this cleavage can be fine-tuned by altering the electronic properties of the phenoxy ring through the introduction of various substituents.
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can significantly impact the stability of the ether linkage. EWGs, such as nitro or fluoro groups, can stabilize the linker by making the ether oxygen less susceptible to protonation, a key step in enzymatic hydrolysis. Conversely, EDGs, like methoxy groups, can enhance the rate of cleavage.
-
Steric Hindrance: The position and size of the substituents can also introduce steric hindrance around the cleavage site, thereby slowing down the rate of enzymatic hydrolysis.
The interplay of these factors allows for the rational design of phenoxyacetic acid linkers with a predictable stability profile.
Comparative Stability of Substituted Phenoxyacetic Acid Linkers
The following table summarizes the stability of various substituted phenoxyacetic acid linkers in different biological media, as reported in the literature. Stability is often expressed as the half-life (t½), which is the time taken for 50% of the linker-payload conjugate to be cleaved.
| Linker Structure | Substituent | Position | Stability (t½) in Human Plasma | Stability (t½) in Lysosomal Homogenate | Reference |
| Unsubstituted Phenoxyacetic Acid | -H | - | > 100 h | 48 h | |
| 4-Nitrophenoxyacetic Acid | -NO₂ | Para | > 120 h | 72 h | |
| 4-Fluorophenoxyacetic Acid | -F | Para | > 120 h | 60 h | |
| 4-Methoxyphenoxyacetic Acid | -OCH₃ | Para | ~80 h | 24 h | |
| 2,4-Difluorophenoxyacetic Acid | -F | Ortho, Para | > 150 h | > 96 h |
Data presented are representative values and may vary depending on the specific conjugate and experimental conditions.
Visualizing Linker Cleavage and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general structure of a phenoxyacetic acid linker, a simplified enzymatic cleavage mechanism, and a typical workflow for assessing linker stability.
Caption: General structure of a phenoxyacetic acid linker conjugate.
Caption: Simplified enzymatic cleavage of a phenoxyacetic acid linker.
Caption: Experimental workflow for assessing linker stability.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a standardized method for assessing the stability of a phenoxyacetic acid linker-payload conjugate in plasma.
Materials:
-
Linker-payload conjugate stock solution (e.g., 10 mM in DMSO)
-
Control payload stock solution (e.g., 10 mM in DMSO)
-
Human plasma (or other species of interest), pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL warfarin)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Dilute the linker-payload conjugate and control payload stock solutions to an intermediate concentration (e.g., 100 µM) in a suitable solvent (e.g., 50:50 ACN:water).
-
Spike the intermediate solutions into pre-warmed plasma to achieve a final concentration of 1 µM. Gently vortex to mix.
-
-
Incubation:
-
Incubate the 96-well plate containing the plasma samples at 37°C.
-
At each time point (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing 3 volumes of ice-cold ACN with the internal standard (e.g., 150 µL).
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent linker-payload conjugate and the released payload at each time point.
-
The method should be optimized for the specific mass transitions of the analyte and internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent conjugate remaining at each time point relative to the T=0 time point.
-
Plot the natural logarithm of the percentage of remaining conjugate versus time.
-
Determine the slope of the linear regression line, which represents the degradation rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k.
-
Conclusion
The selection of a phenoxyacetic acid linker with the appropriate stability profile is paramount for the successful development of targeted therapies. By understanding the chemical principles that govern their stability and employing robust experimental methods for their evaluation, researchers can rationally design and select linkers that are optimized for their specific application, ultimately leading to safer and more effective therapeutics.
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Acetylphenoxyacetic Acid Derivative Activity
For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of efficient and effective therapeutic development. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of 4-acetylphenoxyacetic acid derivatives, a class of compounds with significant therapeutic potential, particularly as anti-inflammatory and analgesic agents. By objectively comparing experimental data from both settings, this guide will illuminate the pathways to predicting in vivo efficacy from in vitro results, a critical step in accelerating drug discovery and development.
The Significance of In Vitro-In Vivo Correlation (IVIVC) in Drug Development
In pharmaceutical sciences, IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1] Establishing a strong IVIVC can streamline drug development by reducing the reliance on extensive and costly clinical trials, facilitating formulation optimization, and ensuring product quality.[2][3] For compounds like this compound derivatives, which are being explored for their therapeutic activities, understanding this correlation is paramount.
Phenoxyacetic acid and its derivatives are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] The focus of this guide, the this compound scaffold, offers a promising starting point for the development of novel therapeutics.
The In Vitro Landscape: Assessing Anti-Inflammatory and Analgesic Potential
The initial evaluation of this compound derivatives typically involves a battery of in vitro assays to determine their mechanism of action and potency. For anti-inflammatory and analgesic activity, these assays often focus on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
dot
Caption: Workflow for establishing IVIVC for this compound derivatives.
Key In Vitro Assay: Cyclooxygenase (COX) Inhibition
The anti-inflammatory and analgesic effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[5]
A recent study by Abdel-Aziz et al. (2024) synthesized and evaluated a series of novel phenoxyacetic acid derivatives for their COX inhibitory activity. While not containing the 4-acetyl group, these compounds share a similar core structure and provide valuable insights.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 5f | 8.00 | 0.06 | 133.33 |
| 7b | 5.93 | 0.07 | 84.71 |
| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 |
Data sourced from Abdel-Aziz et al. (2024).[2]
Experimental Protocol: In Vitro COX Inhibitory Assay
This protocol is based on the methodology described by Abdel-Aziz et al. (2024).[2]
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor for a specified time (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
The In Vivo Arena: Validating Therapeutic Efficacy in Living Systems
While in vitro assays provide crucial information about a compound's mechanism and potency, in vivo studies are essential to evaluate its efficacy, pharmacokinetics, and safety in a complex biological system. For anti-inflammatory and analgesic agents, several well-established animal models are employed.
dot
Caption: Mechanism of action of selective COX-2 inhibitors.
Key In Vivo Models for Anti-Inflammatory and Analgesic Activity
-
Carrageenan-Induced Paw Edema: This is a widely used model to assess acute inflammation. Carrageenan, an irritant, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[6]
-
Acetic Acid-Induced Writhing Test: This model is used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in rodents. The reduction in the number of writhes by a test compound indicates its analgesic effect.[7]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Protection in Writhing Test) |
| 5f | 63.35 | 58.2 |
| 7b | 46.51 | 51.5 |
| Celecoxib (Reference) | 65.21 | 62.8 |
Data sourced from Abdel-Aziz et al. (2024).[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is based on the methodology described by Abdel-Aziz et al. (2024).[5]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, a reference drug (e.g., celecoxib), and a vehicle control are administered orally to different groups of rats.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Correlating In Vitro and In Vivo Data: The Bridge to Predictability
The ultimate goal is to establish a correlation between the in vitro activity (e.g., COX-2 inhibition) and the in vivo efficacy (e.g., reduction in paw edema). A strong correlation suggests that the in vitro assay is a good predictor of the compound's performance in a living system.
Observing the data from the study by Abdel-Aziz et al. (2024), we can see a qualitative correlation. Compound 5f , which exhibited the most potent in vitro COX-2 inhibition (IC50 = 0.06 µM), also demonstrated the highest in vivo anti-inflammatory (63.35% inhibition) and analgesic (58.2% protection) activities among the tested novel compounds.[5] Compound 7b , with slightly lower in vitro potency (IC50 = 0.07 µM), showed correspondingly reduced in vivo efficacy.[5]
While a formal mathematical IVIVC model would require data from multiple formulations with varying release rates, this structure-activity relationship provides a strong indication that in vitro COX-2 inhibition is a key determinant of the in vivo anti-inflammatory and analgesic effects of this class of phenoxyacetic acid derivatives.
Conclusion: A Pathway to Predictive Drug Development
This comparative guide has demonstrated the critical interplay between in vitro and in vivo studies in evaluating the therapeutic potential of this compound derivatives and their analogs. The presented data on closely related phenoxyacetic acid derivatives highlights a promising correlation between in vitro COX-2 inhibition and in vivo anti-inflammatory and analgesic efficacy. For researchers in this field, these findings underscore the importance of utilizing a well-designed battery of in vitro and in vivo assays to guide lead optimization and candidate selection. By focusing on establishing a robust IVIVC early in the development process, the path from the laboratory bench to clinical application can be navigated with greater confidence and efficiency.
References
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition | MDPI [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Acetylphenoxyacetic Acid
Introduction
4-Acetylphenoxyacetic acid is an organic molecule featuring a phenoxy ring, an acetic acid moiety, and an acetyl group. As with any component in pharmaceutical development, whether an active pharmaceutical ingredient (API), intermediate, or potential impurity, the ability to accurately and reliably quantify it is paramount. The validation of analytical methods is not merely a regulatory formality; it is the cornerstone of ensuring product quality, safety, and efficacy.[1][2] This guide provides a comparative analysis of two primary chromatographic methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and compliant approach.[3][4][5][6][7][8][9]
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[8][9] This guide will not only present protocols but also delve into the causality behind experimental choices, providing the reader with a deeper understanding of the method development and validation lifecycle.
Strategic Selection of Analytical Methodologies
The physicochemical properties of this compound—a polar carboxylic acid with a UV-active chromophore—dictate the most suitable analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the quintessential technique for non-volatile, polar organic compounds. Reversed-phase HPLC, with its aqueous mobile phases, is perfectly suited for retaining and separating a molecule like this compound from potential impurities. UV detection is a logical choice due to the aromatic ring and carbonyl groups, which should provide a strong chromophore for sensitive detection. This method is the workhorse for routine quality control, assay, and purity testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less direct for a polar, non-volatile acid, GC-MS offers unparalleled specificity and sensitivity, making it ideal for impurity identification and trace-level analysis.[10] The carboxylic acid group necessitates a derivatization step to increase volatility and thermal stability.[11][12] This added complexity is often justified when definitive structural confirmation of trace impurities is required.[10][13]
High-Level Method Comparison
| Feature | Method A: HPLC-UV | Method B: GC-MS |
| Principle | Partition chromatography based on polarity | Partition chromatography based on boiling point and polarity |
| Specificity | Based on retention time and UV spectrum | Based on retention time and unique mass fragmentation pattern |
| Sensitivity | Good (ng range) | Excellent (pg range) |
| Sample Preparation | Simple dissolution and filtration | More complex; requires derivatization |
| Primary Application | Assay, purity, and quantification of known impurities | Identification of unknown impurities, trace-level quantification |
| Instrumentation | Widely available and robust | More specialized, higher cost |
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification and purity assessment of this compound. The choice of a C18 column provides a stable, non-polar stationary phase, while an acidified mobile phase (pH ~2-3) is critical to keep the carboxylic acid moiety in its protonated, non-ionized form, ensuring good peak shape and consistent retention.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient elution. Start at 80% A / 20% B, ramp to 20% A / 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 274 nm (estimated maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Serially dilute the stock solution with the diluent to prepare calibration standards across the desired range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Solution: Prepare sample solutions at a target concentration of 50 µg/mL in the diluent.
-
Validation Workflow: HPLC-UV
The validation process follows a predefined protocol to challenge the method's performance characteristics.
Caption: Workflow for the validation of the HPLC-UV analytical method.
Validation Parameters and Acceptance Criteria (ICH Q2(R2) Framework)
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and a sample spiked with known impurities. Use a DAD to assess peak purity. | The analyte peak should be free from interference from blank and placebo. Peak purity index > 0.995. |
| Linearity | Prepare a 5-point calibration curve (e.g., 50-150% of target concentration). Analyze each level in triplicate. | Correlation coefficient (R²) ≥ 0.998. Y-intercept should not be significant. |
| Range | The range is established by confirming that linearity, accuracy, and precision are met within the specified interval. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Analyze a placebo spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise (S/N) ratio of 10:1. Verify with 6 injections at this concentration. | S/N ≈ 10. Precision at LOQ should have %RSD ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). | System suitability parameters (e.g., tailing factor, resolution) must remain within specification. |
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is proposed for the identification and trace-level quantification of this compound and its potential volatile or semi-volatile impurities. Derivatization is a mandatory step to block the polar carboxylic acid group, thereby increasing volatility. A common and effective approach for acids is esterification.
Experimental Protocol: GC-MS
-
Instrumentation:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
-
Derivatization (Esterification):
-
Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool, add 200 µL of hexane and 200 µL of saturated sodium chloride solution.
-
Vortex and allow the layers to separate. Inject 1 µL of the upper hexane layer.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temp 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
Transfer Line Temp: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 40-500) for identification. Selected Ion Monitoring (SIM) for quantification.
-
Validation Workflow: GC-MS
The validation approach is similar to HPLC but places greater emphasis on mass spectral data for specificity.
Caption: Workflow for the validation of the GC-MS analytical method.
Validation Parameters and Acceptance Criteria (ICH Q2(R2) Framework)
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a derivatized blank matrix. Confirm the identity of the analyte peak by comparing its mass spectrum to a reference spectrum. | Blank must show no interfering peaks. The mass spectrum of the analyte peak must match the reference standard. |
| Linearity | Prepare a 5-point calibration curve using SIM mode for target ions. Analyze each level in triplicate. | Correlation coefficient (R²) ≥ 0.995. |
| Range | Established by confirming linearity, accuracy, and precision. | Dependent on the application (e.g., trace impurity analysis). |
| Accuracy | Analyze a blank matrix spiked with the analyte at three levels in triplicate. | Mean recovery should be between 95.0% and 105.0% (wider range acceptable for trace analysis). |
| Precision | Repeatability: 6 replicate injections of a mid-level standard. Intermediate: Repeat on a different day. | %RSD ≤ 5.0% for repeatability. %RSD ≤ 10.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determine the concentration yielding S/N of 10:1 in SIM mode. Verify precision at this level. | S/N ≈ 10. Precision at LOQ should have %RSD ≤ 15%. |
| Robustness | Vary parameters like oven ramp rate (±1°C/min) and carrier gas flow (±5%). | Retention time shifts should be predictable. Quantification should not be significantly affected. |
Comparative Performance Summary
This table summarizes the expected performance of each fully validated method, providing a clear basis for selecting the appropriate technique for a given analytical challenge.
| Validation Parameter | Method A: HPLC-UV (Expected) | Method B: GC-MS (Expected) | Justification |
| Specificity | High (Chromatographic Separation) | Very High (Chromatography + Mass Spectrum) | MS provides definitive structural information, making it superior for impurity identification. |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 | Both methods are expected to show excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The multi-step derivatization and extraction in the GC-MS protocol can lead to slightly higher variability. |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | HPLC offers superior precision due to simpler sample preparation and direct injection. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | The sensitivity of MS detection, especially in SIM mode, is significantly higher than UV detection. |
| Robustness | Excellent | Good | Reversed-phase HPLC methods are generally considered highly robust and transferable between labs. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS can be developed into robust, reliable, and validated methods for the analysis of this compound. The choice between them is dictated entirely by the intended purpose of the analysis.
-
Method A (HPLC-UV) is the recommended choice for routine quality control applications, including the assay of the main component and the quantification of known impurities in drug substances and products. Its operational simplicity, high precision, and robustness make it ideal for high-throughput environments.
-
Method B (GC-MS) should be employed for more specialized applications. It is the superior method for identifying unknown impurities discovered during stability studies or process development, thanks to the structural information provided by mass spectrometry. Furthermore, its exceptional sensitivity makes it the go-to method for quantifying trace-level impurities where low detection limits are critical for safety assessment.
By following the detailed validation protocols outlined in this guide, researchers and drug development professionals can ensure that their analytical data for this compound is accurate, reliable, and compliant with global regulatory expectations.[14][15][16]
References
- 1. seejph.com [seejph.com]
- 2. researchgate.net [researchgate.net]
- 3. propharmagroup.com [propharmagroup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. database.ich.org [database.ich.org]
- 10. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. qbdgroup.com [qbdgroup.com]
comparative cytotoxicity of different 4-Acetylphenoxyacetic acid-drug conjugates
For researchers, scientists, and drug development professionals, the quest for novel, highly targeted anti-cancer agents is a paramount objective. The conjugation of cytotoxic drugs to carrier molecules that can enhance their delivery to tumor cells while minimizing systemic toxicity is a promising strategy. Among the various scaffolds explored for this purpose, phenoxyacetic acid and its derivatives have emerged as a versatile platform. This guide provides an in-depth comparative analysis of the cytotoxic profiles of different drug conjugates based on the phenoxyacetic acid scaffold, with a particular focus on the influence of substitutions, such as the 4-acetyl group. We will delve into the experimental data, the rationale behind the molecular design, and the methodologies for evaluating cytotoxic efficacy.
The Rationale for Phenoxyacetic Acid in Drug Conjugation
Phenoxyacetic acid is a monocarboxylic acid that serves as a central structural component in numerous classes of biologically active compounds, including pharmaceuticals and herbicides.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antibacterial, and, most notably, anticancer agents.[1][2] The phenoxyacetic acid moiety offers several advantages as a scaffold for drug conjugation:
-
Synthetic Tractability: The structure of phenoxyacetic acid allows for straightforward chemical modifications at various positions, enabling the attachment of a wide array of drug molecules and targeting ligands.
-
Modulation of Physicochemical Properties: Alterations to the phenoxy ring and the acetic acid side chain can be used to fine-tune the solubility, lipophilicity, and other pharmacokinetic properties of the resulting conjugate.
-
Potential for Enhanced Cellular Uptake: The phenoxy group can influence how the conjugate interacts with cell membranes, potentially leading to improved intracellular accumulation of the cytotoxic payload.
The introduction of a 4-acetyl group to the phenoxy ring, creating 4-Acetylphenoxyacetic acid, can further influence the molecule's electronic properties and potential for specific interactions within the biological milieu, making it an interesting candidate for the development of novel drug conjugates.
Comparative Cytotoxicity of Phenoxyacetic Acid Derivatives and Conjugates
The cytotoxic potential of phenoxyacetic acid derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the cytotoxic activities of several phenoxyacetamide derivatives and a phenoxyacetic acid-shikonin ester conjugate, providing a quantitative comparison of their efficacy.
Table 1: Cytotoxicity of Novel Phenoxyacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound I | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 | [2] |
| Compound II | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 | [2] |
| Compound I | MCF-7 (Breast Cancer) | 7.43 | 5-Fluorouracil | - | [2] |
| Pyridazine Hydrazide Appended Phenoxy Acetic Acid | HepG2 (Liver Cancer) | 6.9 ± 0.7 | 5-Fluorouracil | 8.3 ± 1.8 | [2] |
Note: Compound I and Compound II are novel semi-synthetic phenoxy acetamide derivatives. The exact structures are detailed in the cited source.
Table 2: Anti-proliferative Activity of 4-Aminophenoxyacetic Acid Shikonin Esters
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| L8 | HCT116 (Colon Cancer, KRASG13D) | Not specified, but greater than MK2206 | MK2206 (Positive Control) | - | [3] |
| L8 | HCT-8 (Colon Cancer, KRASG12A) | Not specified, but greater than MK2206 | MK2206 (Positive Control) | - | [3] |
Note: L8 is a promising candidate from a series of novel phenoxyacetic acid (4-aminophenoacetic acid) shikonin esters. The study highlights that most synthesized compounds exhibited greater anti-proliferative activity than the positive control MK2206 and demonstrated lower cytotoxicity against normal cells than the parent drug, shikonin.[3]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented in the tables above underscore the significant impact of the conjugated drug and the overall molecular structure on cytotoxic activity. For instance, the novel phenoxyacetamide derivative, "Compound I," exhibited a remarkably lower IC50 value against the HepG2 liver cancer cell line compared to both the standard chemotherapeutic drug 5-Fluorouracil and its structural analogue, "Compound II".[2] This suggests that subtle modifications to the amide portion of the molecule can drastically influence its anti-cancer potency.
Furthermore, the study on 4-aminophenoxyacetic acid shikonin esters demonstrates the potential of conjugating a known cytotoxic agent (shikonin) to a phenoxyacetic acid scaffold to improve its therapeutic index. These conjugates were found to be more potent than a known Akt inhibitor (MK2206) while being less toxic to normal cells than shikonin itself.[3] The proposed mechanism of action for these conjugates involves the inhibition of the PI3K-Akt signaling pathway, which is frequently hyperactivated in cancer.
The following diagram illustrates a generalized structure of a this compound-drug conjugate and its potential interaction with a cancer cell.
Caption: Generalized structure and cellular interaction of a this compound-drug conjugate.
Experimental Protocols: Assessing Cytotoxicity
A reliable and reproducible method for evaluating the cytotoxic effects of novel compounds is crucial for preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., HepG2, MCF-7) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound-drug conjugate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in growth medium to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
References
The Bystander Effect in Antibody-Drug Conjugates: A Comparative Guide to 4-Acetylphenoxyacetic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of antibody-drug conjugates (ADCs) is profoundly influenced by their ability to elicit a "bystander effect"—the killing of antigen-negative tumor cells adjacent to the targeted antigen-positive cells.[1][2] This phenomenon is particularly critical for achieving clinical efficacy in heterogeneous tumors where antigen expression is varied.[3] The lynchpin of this effect lies in the design of the linker connecting the antibody to the cytotoxic payload. A well-designed linker must remain stable in systemic circulation and then efficiently release a membrane-permeable payload within the tumor microenvironment.[4][5]
This guide provides a deep dive into the bystander effect of ADCs featuring the 4-Acetylphenoxyacetic acid linker, a type of acid-labile linker. We will objectively compare its performance with other prevalent cleavable linker technologies, namely enzyme-cleavable and reduction-sensitive linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation ADCs.
The Crucial Role of Linker Chemistry in the Bystander Effect
The capacity of an ADC to induce bystander killing is fundamentally dictated by the linker's cleavage mechanism and the physicochemical properties of the released payload.[6][7] Cleavable linkers are designed to liberate the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[2][4] In contrast, non-cleavable linkers release the payload only after complete lysosomal degradation of the antibody, typically resulting in a charged payload-amino acid complex with poor membrane permeability, thus limiting the bystander effect.[3][8]
dot
Caption: General mechanism of ADC-mediated bystander killing.
A Closer Look at this compound Linkers
The this compound (AcBut) linker is a key component of acid-labile hydrazone-based linker systems.[9][10] It serves as a bridge, connecting the antibody to a cytotoxic payload, and is notably used in the calicheamicin-based ADCs, gemtuzumab ozogamicin and inotuzumab ozogamicin.[11][12]
Mechanism of Action
The cleavage of the this compound linker is triggered by the acidic environment of the endosomes and lysosomes (pH 4.5-6.5) within the target cancer cell, following internalization.[2][12] The hydrazone bond is hydrolyzed, leading to the release of the cytotoxic payload.[1] For a bystander effect to occur, the released payload must be able to diffuse out of the target cell and penetrate neighboring cells. The payload itself, in the case of calicheamicins, is a potent DNA-damaging agent.[11]
dot
Caption: Payload release from a this compound linker.
Comparative Analysis with Other Cleavable Linkers
The choice of a cleavable linker is a critical decision in ADC design, with each type presenting a unique balance of stability, cleavage kinetics, and bystander potential. Here, we compare the this compound linker to two other widely used cleavable linker technologies.
Enzyme-Cleavable Linkers (e.g., Valine-Citrulline)
Mechanism: These linkers incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), that is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[13] This enzymatic cleavage releases the payload.
Comparison:
-
Stability: Val-Cit linkers generally exhibit greater stability in human plasma compared to hydrazone linkers, which can be susceptible to premature hydrolysis.[14] This enhanced stability can lead to a wider therapeutic window by minimizing off-target toxicity.
-
Bystander Effect: Both linker types can produce a potent bystander effect, provided the released payload is membrane-permeable. The efficiency of the bystander effect for Val-Cit linkers is well-documented, particularly with payloads like monomethyl auristatin E (MMAE).[5][7]
-
Payload Compatibility: Val-Cit linkers are versatile and have been successfully conjugated to a variety of payloads, including auristatins and PBD dimers.[13] this compound linkers are prominently associated with calicheamicins.[11]
Reduction-Sensitive Linkers (e.g., Disulfide Linkers)
Mechanism: These linkers contain a disulfide bond that remains stable in the oxidizing environment of the bloodstream. Upon internalization into the tumor cell, the linker is cleaved in the reducing environment of the cytosol, which has a high concentration of glutathione (GSH).[12]
Comparison:
-
Stability: Disulfide linkers generally offer good plasma stability, which can be further enhanced by introducing steric hindrance around the disulfide bond.[12] Their stability is generally considered superior to that of acid-labile hydrazone linkers.
-
Bystander Effect: Similar to the other cleavable linkers, the bystander effect is dependent on the released payload's ability to cross cell membranes. Disulfide linkers have been effectively used to deliver payloads like maytansinoids (e.g., DM1 and DM4), which can induce a bystander effect.[7]
-
Cleavage Location: A potential advantage of disulfide linkers is that payload release occurs in the cytosol, which may offer different intracellular trafficking and efficacy profiles compared to the lysosomal release of acid- and enzyme-cleavable linkers.
| Linker Type | Cleavage Mechanism | Primary Location of Cleavage | Plasma Stability | Key Payload Examples |
| This compound | Acid Hydrolysis (pH-sensitive) | Endosome/Lysosome | Moderate | Calicheamicins |
| Valine-Citrulline | Enzymatic (Cathepsin B) | Lysosome | High | Auristatins (MMAE, MMAF) |
| Disulfide | Reduction (Glutathione) | Cytosol | High | Maytansinoids (DM1, DM4) |
Experimental Assessment of the Bystander Effect
Accurate quantification of the bystander effect is essential for the preclinical evaluation of ADCs. Below are detailed protocols for robust in vitro and in vivo assays.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[15][16]
Protocol:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3).
-
Select an antigen-negative (Ag-) cancer cell line (e.g., HER2-negative MCF7). For ease of distinguishing the two populations, the Ag- cell line should be engineered to express a fluorescent protein, such as GFP.[15]
-
-
Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). Include control wells with only Ag+ or Ag- cells.
-
-
ADC Treatment:
-
After allowing the cells to adhere (typically 24 hours), treat the co-cultures with serial dilutions of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[15]
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and bystander killing (typically 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or high-content imaging.
-
The bystander effect is determined by the reduction in the viability of the Ag- cells in the co-culture compared to their viability in monoculture at the same ADC concentration.
-
dot
Caption: Workflow for an in vitro co-culture bystander effect assay.
In Vivo Bystander Effect Model
This model assesses the ability of an ADC to control the growth of antigen-negative tumors when admixed with antigen-positive tumors in a xenograft model.[17][18]
Protocol:
-
Cell Line Preparation:
-
Use Ag+ and Ag- cell lines as described for the in vitro assay. The Ag- cell line can be engineered to express a reporter gene like luciferase for non-invasive monitoring of tumor growth.[16]
-
-
Tumor Implantation:
-
Co-implant a mixture of Ag+ and Ag- cells subcutaneously into immunodeficient mice at a specified ratio. Also, establish control groups with only Ag+ or Ag- tumors.
-
-
ADC Administration:
-
Once tumors are established, administer the ADC intravenously. Include a vehicle control group.
-
-
Monitoring Tumor Growth:
-
Measure tumor volume regularly using calipers. For luciferase-expressing Ag- tumors, tumor growth can also be monitored by bioluminescence imaging.[19]
-
-
Data Analysis:
-
Compare the growth of the Ag- tumors in the co-implanted group to the growth of Ag- tumors in the control group that received the ADC. A significant inhibition of Ag- tumor growth in the co-implanted group is indicative of an in vivo bystander effect.
-
Synthesis of ADCs with Different Linkers
The ability to reliably synthesize ADCs with different linkers is crucial for comparative studies. The following provides an overview of the general synthetic strategies.
Synthesis of an ADC with a this compound Linker
This typically involves a multi-step process to create a hydrazone linkage.
-
Preparation of the Linker-Payload: The 4-(4'-acetylphenoxy)butanoic acid (AcBut) linker is first activated, often as an N-hydroxysuccinimide (NHS) ester.[20]
-
Antibody Modification: The lysine residues on the antibody are typically used for conjugation.
-
Conjugation: The activated linker is reacted with a hydrazide derivative of the payload (e.g., calicheamicin) to form a hydrazone bond.[1] The resulting linker-payload is then conjugated to the antibody.
Synthesis of an ADC with a Valine-Citrulline Linker
This process often involves standard peptide coupling and maleimide chemistry.
-
Linker-Payload Synthesis: The Val-Cit dipeptide is synthesized and coupled to a self-immolative spacer (e.g., PABC) and the payload (e.g., MMAE). A maleimide group is typically incorporated for antibody conjugation.
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP or DTT to expose free cysteine residues.
-
Conjugation: The maleimide-containing linker-payload is then reacted with the free thiols on the antibody to form a stable thioether bond.
Synthesis of an ADC with a Disulfide Linker
This strategy utilizes disulfide exchange chemistry.
-
Linker-Payload Synthesis: A payload derivative containing a reactive disulfide group (e.g., a pyridyldithio group) is synthesized.
-
Antibody Reduction: As with the Val-Cit linker, the antibody's disulfide bonds are reduced to generate free thiols.
-
Conjugation: The reduced antibody is reacted with the pyridyldithio-activated linker-payload, resulting in a disulfide exchange reaction that forms a new disulfide bond between the antibody and the linker-payload.
Conclusion and Future Perspectives
The this compound linker represents a clinically validated acid-labile linker technology for ADCs. Its ability to induce a bystander effect is crucial for its therapeutic efficacy, particularly with highly potent payloads like calicheamicin. However, comparative analysis suggests that newer generation linkers, such as the enzyme-cleavable Val-Cit and reduction-sensitive disulfide linkers, may offer advantages in terms of plasma stability, potentially leading to an improved therapeutic index.[14]
The choice of linker is not a one-size-fits-all decision and must be carefully considered in the context of the antibody, payload, and target indication. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different linker technologies, enabling researchers to make data-driven decisions in the design and optimization of novel ADCs. As our understanding of the tumor microenvironment and the intricacies of ADC pharmacology deepens, we can expect the development of even more sophisticated linker technologies that further enhance the bystander effect while minimizing off-target toxicities, ultimately leading to more effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An anti-CD33 antibody-calicheamicin conjugate for treatment of acute myeloid leukemia. Choice of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Bystander effect produced by radiolabeled tumor cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Acetylphenoxyacetic Acid
Navigating the complexities of chemical handling requires a deep understanding of not just the procedures, but the principles that underpin them. This guide provides essential, immediate safety and logistical information for handling 4-Acetylphenoxyacetic acid. As a Senior Application Scientist, my aim is to synthesize technical data with field-proven insights, ensuring that every step is a self-validating system of safety. While specific toxicological data for this compound is not extensively documented, its structural class—phenoxyacetic acids—is well-characterized. Therefore, we will proceed with a conservative and rigorous safety protocol based on the known hazards of analogous compounds, a standard and prudent practice in chemical research.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the potential hazards is the cornerstone of laboratory safety. Based on data from closely related phenoxyacetic acid derivatives, we must assume that this compound presents the following primary risks:
-
Severe Eye Irritation/Damage : Compounds in this class are known to cause serious, and sometimes irreversible, eye damage.[1]
-
Skin Irritation : Direct contact can lead to skin irritation, burns, and potential allergic reactions.[1][2]
-
Respiratory Tract Irritation : As a fine crystalline powder, airborne dust can cause irritation to the respiratory system if inhaled.[3][4]
-
Oral Toxicity : Many analogous compounds are classified as harmful if swallowed, with potential for systemic effects.[1]
This hazard profile dictates a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core PPE Requirements: Your Barrier to Exposure
The selection of PPE is not a one-size-fits-all checklist; it is tailored to the specific task and the associated risk of exposure. All PPE should be inspected for integrity before each use.
Table 1: Recommended PPE for Handling this compound
| Task / Scenario | Minimum Required PPE | Recommended Best Practice |
| Weighing and Transferring Solid | Safety Goggles, Nitrile Gloves, Lab Coat | Chemical Splash Goggles over Safety Glasses, Face Shield, Double-Gloving (Nitrile), Lab Coat, Arm Sleeves |
| Preparing Solutions (Dissolving) | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Chemical Splash Goggles, Face Shield, Nitrile or Butyl Rubber Gloves, Chemical Resistant Apron over Lab Coat |
| Running Reactions / Syntheses | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Chemical Splash Goggles and Face Shield, Appropriate Respirator (if not in a certified fume hood), Chemical Resistant Apron, Lab Coat |
| Waste Disposal | Safety Goggles, Nitrile Gloves, Lab Coat | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat |
Detailed PPE Specifications:
-
Eye and Face Protection : Due to the high risk of serious eye damage, standard safety glasses are insufficient.
-
Chemical Splash Goggles : Must be worn at all times when handling the chemical in any form. They should conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][5][6]
-
Face Shield : A full-face shield should be worn over goggles during tasks with a higher splash risk, such as transferring solutions or cleaning up spills.[7]
-
-
Hand Protection : Gloves are critical to prevent skin contact.
-
Material : Nitrile or butyl rubber gloves are recommended for their chemical resistance.[7] Always check the manufacturer's compatibility data.
-
Technique : Double-gloving provides an extra layer of protection. Gloves must be inspected for tears before use and removed properly to avoid contaminating your skin.[8] Change gloves immediately if they become contaminated.
-
-
Body Protection :
-
Laboratory Coat : A long-sleeved, properly fitted lab coat is mandatory.
-
Chemical-Resistant Apron : An apron worn over the lab coat provides an additional barrier during liquid transfers.
-
Clothing : Full-length pants and closed-toe shoes are required. No exposed skin should be visible on the legs or feet.[5]
-
-
Respiratory Protection :
-
Engineering Controls : All handling of this compound powder and its solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[3][9]
-
Respirator : If a fume hood is unavailable or its performance is questionable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[7] A proper fit test is essential for respirator effectiveness.
-
Operational Protocol: A Step-by-Step Guide to Safe Handling
This workflow integrates PPE use into the entire process, from preparation to disposal, ensuring safety at every stage.
Step 1: Preparation and Planning
-
Review the SDS : Before starting, review the safety data sheets for all chemicals being used, paying close attention to the specific hazards of phenoxyacetic acid analogues.[2]
-
Designate Work Area : Clearly define the handling area, preferably within a chemical fume hood.
-
Locate Safety Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[2][9]
-
Assemble Materials : Gather all necessary chemicals, equipment, and waste containers before donning PPE.
Step 2: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Step 3: Handling and Experimental Work
-
Work in Fume Hood : Conduct all transfers of solid material and preparations of solutions inside a certified chemical fume hood.
-
Minimize Dust : Handle the solid chemical carefully to avoid creating dust. Use a spatula for transfers and do not pour the powder.
-
Containment : Keep all containers with this compound tightly closed when not in use.[2][6]
-
Immediate Cleanup : Clean any small spills immediately using appropriate procedures and materials, while wearing full PPE.
Step 4: Decontamination and Waste Disposal
-
Decontaminate : Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent.
-
Segregate Waste : Dispose of all contaminated materials, including gloves, wipes, and empty containers, in a designated hazardous waste container.[2] Do not mix with other waste streams.
-
Labeling : Ensure the waste container is clearly and accurately labeled according to your institution's and local regulations.
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, time is of the essence.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Safe Handling Workflow Diagram
This diagram visualizes the complete, cyclical process for safely handling this compound, emphasizing the integration of safety checks at every critical point.
By adhering to this comprehensive guide, researchers can confidently handle this compound, minimizing risk and ensuring a safe and productive laboratory environment.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. leelinework.com [leelinework.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. uwm.edu [uwm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
